Penilloic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWFMQCGNBOTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292186, DTXSID00964517 | |
| Record name | 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-34-8, 28325-47-5 | |
| Record name | Penilloic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penilloic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure of Penilloic Acid
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, a significant degradation product of penicillin antibiotics.
Introduction
This compound is a derivative of penicillin formed through the decarboxylation of penicilloic acid. The formation of penicilloic acid occurs via the hydrolysis of the β-lactam ring of the parent penicillin molecule. This degradation pathway is of significant interest in pharmaceutical sciences as it relates to the stability of penicillin-based drugs and can be implicated in allergic reactions. Understanding the structure and properties of this compound is crucial for the development of stable penicillin formulations and for studying the mechanisms of penicillin hypersensitivity.
Chemical Structure
The core structure of this compound consists of a thiazolidine (B150603) ring fused with a side chain that varies depending on the parent penicillin. The structure of benzylthis compound, derived from penicillin G, is commonly studied.
Below is a representation of the chemical structure of benzylthis compound, generated using the DOT language.
Caption: A 2D representation of the chemical structure of benzylthis compound.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are essential for its detection, characterization, and understanding its behavior in biological and chemical systems.
Physicochemical Properties
The following table summarizes key physicochemical properties of benzylthis compound.
| Property | Value | Source |
| Molecular Formula | C15H20N2O3S | [1][2] |
| Molar Mass | 308.4 g/mol | [2] |
| Melting Point | 194-195 °C | [2][3] |
| pKa (Strongest Acidic) | 2.02 ± 0.60 (Predicted) | [2][3] |
| logP | -0.7 | PubChem |
| Polar Surface Area | 78.43 Ų | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While a complete dataset is extensive, representative 13C NMR chemical shifts for (5R,6R)-Benzyl-penicilloic acid dianion are available in the literature and spectral databases.[4][5][6]
Experimental Protocols
Synthesis of this compound from Penicilloic Acid
A described method for the synthesis of this compound derivatives involves the conversion of corresponding penicilloic acid derivatives under mild reduced pressure in the presence of an inorganic acid.
Materials:
-
Penicilloic acid derivative
-
Inorganic acid (e.g., HCl)
-
Water or a mixture of water and a water-miscible organic solvent
Procedure:
-
Dissolve the penicilloic acid derivative in water or a water-organic solvent mixture.
-
Acidify the solution with an inorganic acid.
-
Apply a mild reduced pressure (vacuum).
-
The reaction proceeds to yield the this compound derivative.
-
The product can often be isolated in pure form without further purification.
UHPLC-MS/MS Analysis of this compound
This protocol outlines a method for the identification and quantitation of this compound in various matrices, such as citrus fruit.[7][8][9]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Sample Preparation (Example: Citrus Fruit): [9]
-
Homogenize the citrus fruit sample.
-
Perform a liquid-liquid extraction followed by solid-phase extraction to isolate the analytes.
-
Reconstitute the final extract in a suitable buffer (e.g., ammonium (B1175870) acetate).
Chromatographic Conditions: [7]
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile/isopropanol (90:10 v/v)
-
Flow Rate: 0.45 mL/min
-
Gradient Elution: A detailed gradient program is used to separate the analytes.[7]
Mass Spectrometry Conditions: [7]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 600°C
-
Specific parent and daughter ions, cone voltages, and collision energies are optimized for this compound.
Signaling Pathways and Experimental Workflows
Penicillin G Degradation Pathway
The degradation of Penicillin G to this compound is a key pathway in both acidic conditions and enzymatic action.[10][11][12]
Caption: A simplified diagram showing the degradation of Penicillin G to penicilloic acid and then to this compound.
Experimental Workflow for UHPLC-MS/MS Analysis
The following diagram illustrates the general workflow for the analysis of this compound using UHPLC-MS/MS.
Caption: A schematic of the experimental workflow for the analysis of this compound.
References
- 1. PubChemLite - this compound (C15H20N2O3S) [pubchemlite.lcsb.uni.lu]
- 2. Cas 501-34-8,this compound | lookchem [lookchem.com]
- 3. This compound | 501-34-8 [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. | Semantic Scholar [semanticscholar.org]
- 11. accesson.kr [accesson.kr]
- 12. The Domination of Penicillin G Degradation in Natural Surface Water: Effect of Calcium Ion and Biological Dissolved Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
Penilloic Acid Formation from Penicillin Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydrolysis of the β-lactam ring in penicillin antibiotics, leading to the formation of penilloic acid, is a critical degradation pathway with significant implications for the efficacy and immunogenicity of these widely used drugs. This in-depth technical guide provides a comprehensive overview of the chemical transformation of penicillin to this compound. It details the underlying mechanisms of hydrolysis, presents quantitative kinetic data under various conditions, and offers detailed experimental protocols for the analysis of this degradation process. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering the foundational knowledge and practical methodologies required to understand and control penicillin stability.
Introduction
Penicillins, a cornerstone of antibacterial therapy, are characterized by a unique four-membered β-lactam ring fused to a thiazolidine (B150603) ring. The inherent strain of the β-lactam ring makes it susceptible to nucleophilic attack, leading to its hydrolytic cleavage. This process results in the formation of penicilloic acid, a biologically inactive metabolite.[1] The opening of the β-lactam ring is the primary mechanism of penicillin degradation and is a key factor in the loss of antibacterial activity.[2]
The formation of this compound is not only a marker of penicillin degradation but is also of significant clinical interest. Penicilloic acid and its derivatives are known to be the major antigenic determinants in penicillin hypersensitivity reactions.[3] These molecules can act as haptens, covalently binding to proteins and eliciting an immune response that can range from mild skin rashes to life-threatening anaphylaxis. Therefore, a thorough understanding of the formation of this compound is crucial for ensuring the stability, safety, and efficacy of penicillin-based therapeutics.
This guide will explore the chemical pathways of penicillin hydrolysis, the kinetics of this compound formation under different environmental conditions, and the analytical techniques used to monitor this transformation.
Chemical Transformation Pathway
The primary mechanism for the formation of this compound from penicillin is the hydrolysis of the amide bond within the β-lactam ring. This reaction can be catalyzed by acid, base, or enzymes such as β-lactamases.[4]
Under acidic conditions, the degradation of penicillin can proceed through multiple pathways. One significant pathway involves the acid-catalyzed hydrolysis of the β-lactam ring to form penicilloic acid.[5] Subsequently, under acidic conditions, penicilloic acid can further degrade to this compound.[6]
In neutral to alkaline conditions, the hydrolysis is typically initiated by a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of the corresponding penicilloic acid.[7]
Enzymatic hydrolysis, mediated by β-lactamases produced by various bacteria, follows a similar mechanistic principle, where an active site residue (often a serine) acts as the nucleophile to open the β-lactam ring.[4]
The overall transformation can be visualized as follows:
Kinetics of this compound Formation
The rate of penicillin hydrolysis to this compound is influenced by several factors, most notably pH and temperature. The degradation kinetics of penicillin generally follow a pseudo-first-order model.[8]
Effect of pH
Penicillin stability is highly dependent on the pH of the solution. The rate of hydrolysis is slowest in the neutral pH range (around pH 6.0-7.0) and increases significantly under both acidic and alkaline conditions.[1][7]
Table 1: Pseudo-First-Order Rate Constants (k) for Penicillin G Degradation at Different pH Values and Temperatures
| Temperature (°C) | pH | Rate Constant (k) (h⁻¹) | Reference |
| 5 | 4.0 | 54.0 ± 0.90 x 10⁻⁴ | [1] |
| 5 | 5.0 | 7.35 ± 0.094 x 10⁻⁴ | [1] |
| 5 | 6.0 | 0.891 ± 0.012 x 10⁻⁴ | [1] |
| 5 | 7.5 | 0.339 ± 0.048 x 10⁻⁴ | [1] |
| 5 | 10.0 | 63.5 ± 0.84 x 10⁻⁴ | [1] |
| 25 | 4.0 | 0.1603 min⁻¹ (9.618 h⁻¹) | [8] |
| 25 | 7.0 | 0.0039 min⁻¹ (0.234 h⁻¹) | [8] |
| 25 | 10.0 | 0.0485 min⁻¹ (2.91 h⁻¹) | [8] |
| 37 | 7.0 | Varies with buffer | [1] |
| 50 | 7.0 | Varies with buffer | [1] |
Note: Rate constants from different sources may vary due to different experimental conditions (e.g., buffer composition).
Effect of Temperature
As with most chemical reactions, the rate of penicillin hydrolysis increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation. The activation energy for the degradation of penicillin G in a citrate (B86180) buffer has been determined to be 83.5 kJ·mol⁻¹·K⁻¹.[1]
Experimental Protocols
This section provides detailed methodologies for the analysis of penicillin hydrolysis and the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Penicillin and Penicilloic Acid
HPLC is a robust and widely used technique for separating and quantifying penicillin and its degradation products.[5][9]
Objective: To separate and quantify Penicillin G and its corresponding penicilloic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles)[5]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic acid
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Water (HPLC grade or Milli-Q)
-
Penicillin G potassium salt standard
-
Penicilloic acid standard
Chromatographic Conditions (Example 1): [5]
-
Mobile Phase: 10 mM ammonium acetate (pH 4.5 with acetic acid) and acetonitrile (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Chromatographic Conditions (Example 2 - USP Method): [10]
-
Mobile Phase: 0.01M monobasic potassium phosphate and methanol (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of Penicillin G and penicilloic acid in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute the sample containing penicillin and/or penicilloic acid with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of penicillin and penicilloic acid in the samples from the calibration curve.
Enzymatic Hydrolysis using β-Lactamase
This protocol describes the use of β-lactamase to specifically hydrolyze penicillin to penicilloic acid.
Objective: To enzymatically convert penicillin to penicilloic acid for subsequent analysis or as a confirmatory test.
Materials:
-
β-Lactamase (e.g., from Bacillus cereus)
-
Penicillin G solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Incubator or water bath
Procedure: [11]
-
Prepare a solution of penicillin G in phosphate buffer at a known concentration.
-
Add β-lactamase to the penicillin solution. The final enzyme concentration will depend on the desired reaction rate (e.g., 2-200 IU/mL).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction, for example, by adding a solvent like ethyl acetate to extract the product or by heat inactivation of the enzyme.
-
Analyze the resulting solution for the presence of penicilloic acid and the disappearance of penicillin using a suitable analytical method like HPLC.
Colorimetric Determination of Penicilloic Acid
Colorimetric methods offer a simpler and often more rapid alternative to chromatographic techniques for the quantification of penicilloic acid.
Objective: To quantify penicilloic acid using a colorimetric assay.
Principle: One method involves the reaction of penicilloic acid with CuSO₄ and neocuproine (B1678164) to form a colored complex that can be measured spectrophotometrically.[3] Another approach utilizes the reducing property of penicilloic acid in the presence of mercuric chloride to reduce molybdoarsenic acid to molybdenum blue.[12]
Procedure (Neocuproine Method - Simplified): [3]
-
To a sample containing penicilloic acid, add a solution of CuSO₄.
-
Add a solution of neocuproine.
-
A colored complex will form.
-
Measure the absorbance of the solution at the maximal absorption wavelength (approximately 454.5 nm).
-
Quantify the amount of penicilloic acid by comparing the absorbance to a standard curve prepared with known concentrations of penicilloic acid.
Advanced Analytical Techniques
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of penicillin and its degradation products.[13][14] The fragmentation pattern of penicilloic acid in the mass spectrometer provides structural information that can be used for its unequivocal identification. Key fragmentation pathways often involve the loss of water, carbon dioxide, and cleavage of the thiazolidine ring.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable technique for the structural elucidation of penicillin degradation products. Both ¹H and ¹³C NMR can be used to confirm the structure of penicilloic acid and to study the kinetics of the hydrolysis reaction by monitoring the appearance of product peaks and the disappearance of reactant signals over time.[2][16][17]
Conclusion
The formation of this compound via the hydrolysis of the β-lactam ring is a fundamental aspect of penicillin chemistry with profound implications for drug stability, efficacy, and safety. This technical guide has provided a detailed overview of the mechanisms, kinetics, and analytical methodologies associated with this critical degradation pathway. The quantitative data and experimental protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively study and control the stability of penicillin antibiotics. A thorough understanding of this compound formation is essential for the development of stable penicillin formulations and for mitigating the risks of immunogenic reactions in patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A colorimetric procedure for measuring beta-lactamase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. accesson.kr [accesson.kr]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Positive and negative ion fast atom bombardment mass spectra of some penicilloic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High resolution 1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxycillin in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A nuclear magnetic resonance study of the degradation of penicillin G in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Unraveling of a Wonder Drug: A Technical Guide to the Mechanism of Beta-Lactam Ring Opening to Penilloic Acid
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic opening of the β-lactam ring in penicillins, leading to the formation of the inactive penicilloic acid, is a critical process in understanding penicillin degradation, allergenicity, and bacterial resistance. This in-depth technical guide delineates the core mechanisms of this transformation, focusing on alkaline and β-lactamase-catalyzed hydrolysis, and provides a comprehensive overview of the experimental protocols used to study this phenomenon.
Core Mechanisms of β-Lactam Ring Opening
The inherent strain of the four-membered β-lactam ring makes it susceptible to nucleophilic attack, leading to its cleavage. This process can be initiated by hydroxide (B78521) ions in alkaline conditions or catalyzed by bacterial enzymes known as β-lactamases.
Alkaline Hydrolysis
Under alkaline conditions, the hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. This initiates a cascade of events resulting in the formation of penicilloic acid. The initial product of this hydrolysis is the corresponding penicilloic acid, which possesses two carboxylic acid groups.[1][2]
The degradation of penicillin is significantly faster under both acidic and alkaline conditions compared to neutral pH.[3] For instance, the degradation rate constant (k) for penicillin at pH 10 is substantially higher than at pH 7.[3]
Diagram: Alkaline Hydrolysis of Penicillin
Caption: Nucleophilic attack by a hydroxide ion on the β-lactam carbonyl carbon leads to a tetrahedral intermediate, which subsequently undergoes ring opening to form penicilloic acid.
β-Lactamase-Catalyzed Hydrolysis
β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[4][5][6][7][8] These enzymes are broadly classified into serine-β-lactamases and metallo-β-lactamases based on their active site composition and catalytic mechanism.
Serine-β-Lactamases: The catalytic mechanism of serine-β-lactamases involves a two-step process: acylation and deacylation. A key serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a covalent acyl-enzyme intermediate.[9] This intermediate is then hydrolyzed by a water molecule, releasing the inactive penicilloic acid and regenerating the free enzyme. Residues such as Tyr105 are important for substrate recognition.[9]
Metallo-β-Lactamases: These enzymes utilize one or two zinc ions in their active site to activate a water molecule, which then acts as the nucleophile to attack the β-lactam ring, leading to its hydrolysis.
Diagram: β-Lactamase Catalyzed Hydrolysis of Penicillin
Caption: The catalytic cycle of a serine-β-lactamase, involving the formation of an acyl-enzyme intermediate followed by hydrolysis to release penicilloic acid.
The Fate of Penicilloic Acid: Conversion to Penilloic Acid
Penicilloic acid is not always the final degradation product. Under acidic conditions, it can undergo further transformation to this compound.[10] This conversion is a key step in the overall degradation pathway of penicillins in acidic environments. The degradation of penicillin G in acidic media has been shown to produce this compound as a major product.[10]
Diagram: Penicillin Degradation Pathway
Caption: A simplified logical flow of penicillin degradation, highlighting the formation of penicilloic acid and its subsequent conversion to this compound under acidic conditions.
Quantitative Data on β-Lactam Ring Opening
The kinetics and thermodynamics of penicillin hydrolysis have been investigated to quantify the rate and energetics of this reaction.
Table 1: Pseudo-First-Order Degradation Rate Constants (k) of Penicillin at Different pH Values
| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Reference |
| 4 | 100 | 0.1603 | [3] |
| 7 | 100 | 0.0039 | [3] |
| 10 | 100 | 0.0485 | [3] |
Table 2: Thermodynamic Parameters for the β-Lactamase Catalyzed Hydrolysis of Penicillin G
| Parameter | Value | Units | Reference |
| Km (Benzylpenicillin) | ~30 | mM | [11] |
| Vmax (Benzylpenicillin) | 0.6 | µmole/min/mg of bacterial cells | [11] |
Experimental Protocols for Studying β-Lactam Ring Opening
A variety of analytical techniques are employed to monitor the degradation of penicillins and quantify the formation of penicilloic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying penicillin and its degradation products.[10][12][13][14][15]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the penicillin to be studied in a suitable buffer at a known concentration.
-
For kinetic studies, incubate the penicillin solution under the desired conditions (e.g., specific pH, temperature, or in the presence of β-lactamase).
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by acidification or addition of a β-lactamase inhibitor).
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The mobile phase composition will depend on the specific penicillin and its degradation products.
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection: UV detection at a wavelength where both the penicillin and penicilloic acid absorb (e.g., 220-240 nm) is standard.
-
-
Data Analysis:
-
Generate a standard curve for both the parent penicillin and penicilloic acid using solutions of known concentrations.
-
Integrate the peak areas of the penicillin and penicilloic acid in the chromatograms of the experimental samples.
-
Calculate the concentrations of each compound at different time points using the standard curves.
-
Determine the rate of degradation and formation by plotting concentration versus time.
-
Diagram: HPLC Experimental Workflow
Caption: A workflow diagram illustrating the key steps in an HPLC-based experiment to study penicillin degradation.
Iodometric Assay
This classical method is used to quantify the amount of penicilloic acid formed. It relies on the reaction of penicilloic acid, but not penicillin, with iodine. The amount of iodine consumed is then determined by titration.[16][17][18][19]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the penicillin to be assayed.
-
To a known volume of the penicillin solution, add a specific volume of 1 N sodium hydroxide to induce alkaline hydrolysis. Allow the reaction to proceed for a set time (e.g., 15 minutes) to ensure complete conversion to penicilloic acid.
-
-
Reaction with Iodine:
-
Acidify the solution with hydrochloric acid.
-
Add a precise volume of a standardized iodine solution (e.g., 0.01 N). The penicilloic acid will react with and consume a portion of the iodine.
-
-
Titration:
-
Titrate the excess, unreacted iodine with a standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 N).
-
Use a starch indicator to determine the endpoint of the titration (the disappearance of the blue color).
-
-
Blank Determination:
-
Perform a blank titration without the penicillin sample to determine the total amount of iodine initially added.
-
-
Calculation:
-
The difference in the volume of sodium thiosulfate used for the blank and the sample is proportional to the amount of iodine consumed by the penicilloic acid, and thus to the initial amount of penicillin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of degradation products and monitoring the kinetics of the hydrolysis reaction in real-time.[20][21][22][23][24] ¹H NMR can be used to follow the disappearance of signals corresponding to the parent penicillin and the appearance of new signals from penicilloic acid.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to identify and confirm the structures of penicillin degradation products by providing accurate mass-to-charge ratio information.[10][25][26][27][28][29]
This guide provides a foundational understanding of the mechanisms and experimental approaches related to the opening of the β-lactam ring in penicillins. A thorough grasp of these principles is essential for the development of new, more stable β-lactam antibiotics and for addressing the ongoing challenge of bacterial resistance.
References
- 1. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. youtube.com [youtube.com]
- 8. news-medical.net [news-medical.net]
- 9. The structure of Toho1 β‐lactamase in complex with penicillin reveals the role of Tyr105 in substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ues.pku.edu.cn [ues.pku.edu.cn]
- 11. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO1992021777A1 - Determination of penicilloic acids - Google Patents [patents.google.com]
- 17. jocpr.com [jocpr.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. <425> IODOMETRIC ASSAY-ANTIBIOTICS [drugfuture.com]
- 20. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. NMR STUDIES OF PENICILLINS AND CEPHALOSPORINS. IV. [jstage.jst.go.jp]
- 23. academic.oup.com [academic.oup.com]
- 24. NMR spectroscopy of H1 of penicillins and their derivatives | Semantic Scholar [semanticscholar.org]
- 25. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. scribd.com [scribd.com]
- 29. accesson.kr [accesson.kr]
The Unraveling of a Penicillin Puzzle: A Technical Guide to the Discovery and History of Penilloic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the grand narrative of penicillin, the wonder drug that revolutionized medicine, lie the stories of its molecular offspring – the degradation products that have proven to be both scientifically intriguing and clinically significant. Among these is penilloic acid, a molecule often overshadowed by its more widely studied cousin, penicilloic acid. This technical guide provides an in-depth exploration of the discovery, history, and chemical nature of this compound. From its initial identification during the intensive penicillin research of World War II to its contemporary role in non-allergic hypersensitivity reactions, this document consolidates the key scientific milestones, experimental methodologies, and our current understanding of this important penicillin metabolite.
Discovery and Early History: A World War II Endeavor
The discovery of this compound is intrinsically linked to the massive, collaborative effort between American and British chemists during the Second World War to elucidate the structure of penicillin and develop methods for its synthesis.[1] This intense period of research, meticulously documented in the 1949 compendium "The Chemistry of Penicillin," laid the groundwork for our understanding of penicillin's degradation pathways.
Unmasking the Degradation Products
Early investigations into the chemical nature of penicillin revealed its instability, particularly in acidic or alkaline conditions, and in the presence of what was then termed "penicillinase" (now known as β-lactamase).[2] The primary product of alkaline or enzymatic hydrolysis was identified as penicilloic acid , formed by the opening of the characteristic β-lactam ring.[3][4]
The Chemical Distinction: Penicilloic vs. This compound
The fundamental difference between penicilloic acid and this compound lies in the presence of a carboxyl group. Penicilloic acid is a dicarboxylic acid, retaining all the carbon atoms of the original penicillin molecule but with the β-lactam ring hydrolyzed. This compound, on the other hand, is a monocarboxylic acid, resulting from the loss of a molecule of carbon dioxide (decarboxylation) from the unstable penicilloic acid.
Diagram: Formation of Penicilloic and Penilloic Acids from Penicillin
References
Physicochemical Properties of Benzylpenilloic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpenilloic acid is a primary metabolite of benzylpenicillin (Penicillin G), formed by the hydrolytic cleavage of the β-lactam ring. This degradation product is of significant interest in the fields of pharmacology and immunology, primarily due to its role as a minor antigenic determinant in penicillin hypersensitivity reactions. A thorough understanding of its physicochemical properties is crucial for researchers in drug development, allergy diagnostics, and analytical chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of benzylthis compound, detailed experimental protocols for their determination, and visualizations of its formation and role in allergic responses.
Physicochemical Data Summary
The quantitative physicochemical properties of benzylthis compound are summarized in the table below. It is important to note that some reported values in the literature show discrepancies, which are indicated accordingly.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀N₂O₅S | [1] |
| Molecular Weight | 352.41 g/mol | [1] |
| Melting Point | 70-76 °C (rep-recipitated) 112 °C (predicted) | [2] |
| pKa | ~5.32 (approximate) | |
| Solubility in Water | Soluble | [3] |
| Solubility in Ethanol | Data not available | |
| Solubility in DMSO | Data not available |
Degradation Pathway and Allergic Response
Benzylthis compound is a key intermediate in the degradation of benzylpenicillin and plays a role in the immunological response to penicillin antibiotics. The following diagrams illustrate these pathways.
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of benzylthis compound.
Synthesis and Purification of Benzylthis compound
Objective: To prepare benzylthis compound from benzylpenicillin G sodium salt for subsequent physicochemical analysis.
Materials:
-
Benzylpenicillin G sodium salt
-
Phosphate (B84403) buffer (pH 7.5)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve a known quantity of benzylpenicillin G sodium salt in phosphate buffer (pH 7.5) to a final concentration of approximately 10 mg/mL.
-
Incubate the solution at 37°C for 24-48 hours to allow for the hydrolysis of the β-lactam ring to form benzylpenicilloic acid.
-
Monitor the degradation of benzylpenicillin and the formation of benzylpenicilloic acid using High-Performance Liquid Chromatography (HPLC) (see protocol below).
-
Once the reaction is complete (indicated by the disappearance of the benzylpenicillin peak), cool the reaction mixture to room temperature.
-
Acidify the solution to pH 2-3 with 1 M hydrochloric acid to facilitate decarboxylation of benzylpenicilloic acid to benzylthis compound. This step should be performed in a fume hood due to potential gas evolution.
-
Extract the aqueous solution three times with equal volumes of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield crude benzylthis compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Determination of Melting Point
Objective: To determine the melting point range of purified benzylthis compound.
Materials:
-
Purified benzylthis compound
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Ensure the benzylthis compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
Repeat the measurement with two additional samples to ensure reproducibility.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of benzylthis compound in water.
Materials:
-
Purified benzylthis compound
-
Deionized water (or other solvents like ethanol, DMSO)
-
Screw-capped vials
-
Shaking incubator or orbital shaker set at 37 ± 1 °C
-
Centrifuge
-
HPLC system for concentration analysis
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of benzylthis compound to a screw-capped vial containing a known volume of deionized water (e.g., 5 mL). The excess solid should be clearly visible.
-
Tightly cap the vials and place them in a shaking incubator set at 37 ± 1 °C.
-
Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
After incubation, allow the vials to stand at 37 °C for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Determine the concentration of benzylthis compound in the diluted filtrate using a validated HPLC method (see protocol below).
-
Calculate the solubility of benzylthis compound in the desired units (e.g., mg/mL or g/100mL).
-
Perform the experiment in triplicate.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify benzylthis compound. This method can be used for monitoring the synthesis reaction, assessing purity, and determining solubility.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid)
-
Benzylthis compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. A common starting point is a gradient elution to optimize separation. For isocratic elution, a ratio such as 70:30 (v/v) buffer to acetonitrile can be tested and adjusted. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the benzylthis compound reference standard in the mobile phase or a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Prepare samples for analysis by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the samples and record the chromatograms.
-
Identify the benzylthis compound peak based on its retention time compared to the standard.
-
Quantify the amount of benzylthis compound in the samples using the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of synthesized benzylthis compound.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Benzylthis compound sample
Procedure:
-
Dissolve a small amount (5-10 mg) of the purified benzylthis compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of benzylthis compound. Compare the obtained spectra with literature data if available.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of benzylthis compound, a critical metabolite of benzylpenicillin. While some properties like its precise melting point and quantitative solubility in various solvents require further investigation to resolve existing discrepancies, the provided experimental protocols offer a robust framework for researchers to determine these characteristics. The visualization of its formation and role in penicillin allergy highlights its immunological significance. A comprehensive understanding of these properties is essential for advancing research in drug stability, formulation, and the management of penicillin hypersensitivity.
References
Penilloic Acid: A Core Technical Guide on the Penicillin Degradation Product for Researchers and Drug Development Professionals
An In-depth Exploration of its Formation, Immunological Significance, and Analytical Methodologies
Penilloic acid, a significant degradation product of penicillin, plays a crucial role in the immunological reactions associated with penicillin hypersensitivity. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its formation, chemical properties, and biological interactions is paramount for ensuring drug stability, safety, and the development of improved therapeutic agents. This technical guide provides a detailed overview of this compound, from its chemical genesis to its clinical implications, supported by quantitative data, experimental protocols, and visual diagrams.
The Chemistry of Penicillin Degradation: Formation of this compound
Penicillin's inherent chemical instability, primarily due to the strained β-lactam ring, leads to its degradation into several products, with penicilloic acid and this compound being of primary interest. The formation of these compounds is highly dependent on environmental conditions such as pH and temperature.
The initial step in the degradation of penicillin is the hydrolytic cleavage of the four-membered β-lactam ring. This reaction is catalyzed by β-lactamase enzymes produced by certain bacteria or can occur spontaneously under various pH conditions.[1][2] This hydrolysis results in the formation of the corresponding penicilloic acid.[3] Penicilloic acid is itself unstable and can undergo further degradation.
Under acidic conditions, penicilloic acid can decarboxylate to form this compound.[4][5] The stability of these degradation products also varies with pH. Penicilloic acid is the dominant and more stable product at a pH of 6 and a temperature of 40°C.[5] Conversely, at a more acidic pH of 2 and temperatures above 40°C, this compound is the predominant and more stable species.[5]
Quantitative Analysis of Penicillin G Degradation
The degradation kinetics of penicillin are crucial for determining its shelf-life and understanding the formation of its byproducts. The following table summarizes the degradation of Penicillin G and the formation of its major metabolites under different pH conditions.
| pH | Temperature (°C) | Half-life of Penicillin G (hours) | Major Degradation Products | Reference |
| 2 | Not Specified | 2.4 | Penillic acid (~60 ng/mL), Penicilloic acid (~20 ng/mL), this compound (~10 ng/mL) | [6] |
| 12 | Not Specified | 1.35 | Penicilloic acid (~90 ng/mL), this compound (~10 ng/mL) | [6] |
| 6 | 40 | Not Specified | Penicilloic acid (dominant) | [5] |
| 2 | >40 | Not Specified | This compound (dominant) | [5] |
Immunological Significance: this compound as an Antigenic Determinant
Penicillin and its degradation products are haptens, small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2] The covalent binding of these haptens to host proteins forms hapten-carrier conjugates that can be recognized by the immune system, leading to allergic reactions.
Historically, penicilloic acid has been considered the major antigenic determinant in penicillin allergy.[2][3] It readily reacts with proteins to form penicilloyl conjugates, which are responsible for the majority of IgE-mediated allergic reactions.[7] These reactions can range from mild skin rashes to life-threatening anaphylaxis.
This compound, along with other degradation products, has been classified as a minor antigenic determinant .[7] While less frequently implicated in allergic reactions compared to the major determinant, minor determinants are still clinically significant and can trigger severe, immediate hypersensitivity reactions.[7]
Recent research has also highlighted the role of this compound in non-IgE mediated hypersensitivity reactions.[1][8] One study identified this compound as a key culprit in inducing non-allergic hypersensitivity reactions in mice, characterized by increased vascular permeability and inflammation, independent of IgE.[1][8] This suggests a more complex role for this compound in the spectrum of penicillin-induced adverse reactions than previously understood.
Experimental Protocols for the Analysis of this compound
Accurate detection and quantification of this compound are essential for quality control in pharmaceutical manufacturing and for research into penicillin allergy. Various analytical techniques have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the separation and quantification of penicillin and its degradation products.
A representative HPLC protocol:
-
Instrumentation: Agilent HPLC system or equivalent.
-
Column: Ultimate® XB C18 column (4.6 × 150 mm, 5 μm).
-
Mobile Phase: Methanol and 0.1 M potassium dihydrogen phosphate (B84403) (pH 3.5) at a 50:50 ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 μL.
-
Detection: UV at 225 nm.
This method allows for the separation and quantification of this compound from penicillin and other degradation products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the identification and quantification of this compound, even at trace levels.
A representative LC-MS/MS protocol:
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., Sciex 6500 Qtrap).
-
Sample Preparation:
-
Weigh 2 g of the sample.
-
Stabilize with 4 mL of phosphate buffer (PBS).
-
Spike with internal standards.
-
Shake for 10 minutes.
-
Add 4 mL of hexane (B92381) and shake for another 10 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Remove the hexane layer.
-
Transfer the aqueous layer and filter using an Amicon Ultra 50,000 Mw membrane filtration device.
-
Load the filtrate onto an HLB SPE column (6-cc, 200-mg).
-
Elute with 3 mL of acetonitrile.[6]
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
-
This method provides robust and reliable quantification of this compound in complex matrices.
Immunoassays
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), can be developed for the specific detection of penicilloic acid and by extension, can be adapted for this compound. These assays rely on the high specificity of antibodies to the target molecule.
General Principle of a Competitive ELISA for Penicillin/Penicilloic Acid:
-
Microtiter plate wells are coated with antibodies specific to the target analyte.
-
The sample and a known amount of enzyme-labeled analyte (conjugate) are added to the wells.
-
The free analyte in the sample and the enzyme-labeled analyte compete for binding to the antibodies.
-
After incubation, the wells are washed to remove unbound components.
-
A substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.
-
The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
While specific commercial immunoassays for this compound are less common, the principle can be applied to develop custom assays for its detection.
Conclusion and Future Perspectives
This compound is a critical molecule in the context of penicillin chemistry and immunology. Its formation as a degradation product directly impacts the stability and safety of penicillin-based therapeutics. While traditionally viewed as a minor antigenic determinant, emerging evidence suggests a broader role in penicillin hypersensitivity.
For professionals in drug development, stringent control over the degradation of penicillins to minimize the formation of penilloic and penicilloic acids is essential. This requires a deep understanding of the degradation kinetics and the development of stable formulations. For researchers, further investigation into the precise mechanisms by which this compound contributes to both IgE-mediated and non-IgE-mediated hypersensitivity reactions will be crucial for developing better diagnostic tools and potentially safer antibiotics. The continued refinement of analytical methods will also be vital for accurate monitoring and control of these immunologically active degradation products.
References
- 1. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Penilloic Acid in Penicillin Allergy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillin and its derivatives remain a cornerstone of antibacterial therapy. However, their utility is often limited by the potential for hypersensitivity reactions, which can range from mild skin rashes to life-threatening anaphylaxis. While the major antigenic determinant in penicillin allergy is widely recognized as the penicilloyl group, the role of minor determinants, particularly penilloic acid, is of significant interest in understanding the full spectrum of these immune responses. This technical guide provides a comprehensive overview of the role of this compound in penicillin allergy, detailing its formation, haptenation, and interaction with the immune system. It includes quantitative data on penicillin degradation, detailed experimental protocols for relevant immunological assays, and visualizations of key signaling pathways and experimental workflows to support researchers and drug development professionals in this field.
Introduction
Penicillin allergy is the most frequently reported drug allergy. The underlying mechanism primarily involves the covalent binding of penicillin degradation products to host proteins, forming hapten-carrier conjugates that elicit an immune response. This compound is a metabolite of penicillin formed through the rearrangement of penicilloic acid, which itself is a product of the hydrolytic cleavage of the β-lactam ring of penicillin. While considered a "minor determinant," evidence suggests that this compound can be a key player in both immediate and delayed-type hypersensitivity reactions. Understanding the contribution of this compound is crucial for the development of improved diagnostic tools and safer penicillin-based therapies.
Formation and Haptenation of this compound
Penicillin G undergoes degradation in aqueous solutions, with the rate and products of degradation being highly dependent on pH. Under acidic conditions, penicillin G can degrade into several products, including penillic acid, penicilloic acid, and this compound. Penicilloic acid can further undergo decarboxylation to form this compound.[1][2]
The reactive nature of these degradation products allows them to act as haptens, covalently binding to endogenous proteins and peptides. This process, known as haptenation, is a critical step in rendering the small molecule immunogenic. The penicilloyl group is considered the major antigenic determinant, while this compound and other degradation products are termed minor determinants.[3]
Quantitative Data on Penicillin G Degradation
The formation of this compound is a key event in the generation of minor antigenic determinants. The degradation of penicillin G and the subsequent formation of its metabolites are influenced by factors such as pH and temperature. The following tables summarize the quantitative data on the degradation of penicillin G under different pH conditions.
Table 1: Degradation of Penicillin G (100 ng/mL) and Formation of Major Metabolites at pH 2 [1]
| Time (hours) | Penicillin G (ng/mL) | Penillic Acid (ng/mL) | Penicilloic Acid (ng/mL) | This compound (ng/mL) |
| 0 | 100 | 0 | 0 | 0 |
| 2.4 | 50 | ~30 | ~10 | ~5 |
| 15 | Not Detectable | ~60 | ~20 | ~10 |
Table 2: Degradation of Penicillin G (100 ng/mL) and Formation of Major Metabolites at pH 12 [1]
| Time (hours) | Penicillin G (ng/mL) | Penicilloic Acid (ng/mL) | This compound (ng/mL) |
| 0 | 100 | 0 | 0 |
| 1.35 | 50 | ~45 | ~5 |
| 10 | Not Detectable | ~90 | ~10 |
Immunological Mechanisms Involving this compound
This compound-protein conjugates can trigger both immediate (Type I) and delayed (Type IV) hypersensitivity reactions.
IgE-Mediated Immediate Hypersensitivity
In sensitized individuals, this compound-specific IgE antibodies can be present. When re-exposed to penicillin, the formation of this compound-protein conjugates can lead to the cross-linking of these IgE antibodies on the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells, releasing histamine, leukotrienes, and other inflammatory mediators, resulting in the clinical manifestations of an immediate allergic reaction, such as urticaria, angioedema, and anaphylaxis.
Non-IgE-Mediated Reactions and T-Cell Involvement
Recent studies have highlighted the role of this compound in non-IgE mediated hypersensitivity reactions. It has been shown to induce vascular hyperpermeability through a direct, non-allergic mechanism in mice. This effect is associated with the activation of the RhoA/ROCK signaling pathway in endothelial cells, leading to increased vascular leakage.[4]
Furthermore, this compound-protein conjugates can be processed by antigen-presenting cells (APCs) and presented to T-lymphocytes. This can lead to the activation and proliferation of drug-specific T-cells, which are central to delayed-type hypersensitivity reactions, such as maculopapular exanthema.
Signaling Pathways
RhoA/ROCK Signaling Pathway in Vascular Permeability
The RhoA/ROCK signaling pathway plays a crucial role in regulating endothelial cell contraction and barrier function. The activation of this pathway by stimuli such as this compound can lead to increased vascular permeability.
Caption: RhoA/ROCK signaling pathway in this compound-induced vascular permeability.
Experimental Protocols
Synthesis of Penicilloyl-Polylysine
Penicilloyl-polylysine is a key reagent used in skin testing for penicillin allergy as the major determinant. A detailed method for its synthesis is crucial for research and diagnostic purposes.[5][6][7]
Materials:
-
Penicillin G potassium salt
-
Poly-L-lysine hydrobromide (molecular weight 15,000-30,000)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12,000-14,000)
-
Spectrophotometer
Procedure:
-
Dissolve poly-L-lysine hydrobromide in sterile, pyrogen-free water to a concentration of 20 mg/mL.
-
Adjust the pH of the poly-L-lysine solution to 11.5 with 1 M NaOH.
-
Dissolve penicillin G potassium salt in sterile, pyrogen-free water to a concentration of 100 mg/mL.
-
Slowly add the penicillin G solution to the poly-L-lysine solution while stirring at room temperature. The molar ratio of penicillin G to lysine (B10760008) monomer should be approximately 10:1.
-
Maintain the pH of the reaction mixture at 11.5 by the dropwise addition of 1 M NaOH for 2 hours.
-
After 2 hours, adjust the pH of the solution to 7.4 with 1 M HCl.
-
Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the dialysis buffer.
-
After dialysis, filter the solution through a 0.22 µm sterile filter.
-
Determine the concentration of penicilloyl groups by spectrophotometry at 283 nm using a molar extinction coefficient of 820 M⁻¹cm⁻¹.
-
Store the penicilloyl-polylysine solution at -20°C.
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method to detect drug-specific memory T-lymphocytes.[8][9][10][11]
Materials:
-
Patient peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Note: for penicillin allergy testing, penicillin-free media and serum should be used).
-
This compound (or other penicillin derivatives)
-
Phytohemagglutinin (PHA) as a positive control
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, XTT)
-
96-well cell culture plates
-
Liquid scintillation counter or microplate reader
Procedure:
-
Isolate PBMCs from heparinized venous blood by Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Add 100 µL of the drug solution (this compound at various concentrations, e.g., 5, 25, 50 µg/mL) or medium alone (negative control) or PHA (positive control) to the respective wells in triplicate.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 6 days.
-
On day 5, add 1 µCi of [³H]-thymidine to each well and incubate for another 18-24 hours. For non-radioactive assays, follow the manufacturer's instructions.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the stimulation index (SI) as the mean counts per minute (cpm) of the drug-stimulated cultures divided by the mean cpm of the unstimulated cultures. An SI ≥ 2 is generally considered a positive result.
Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the expression of activation markers (e.g., CD63, CD203c) on the surface of basophils upon stimulation with an allergen.[12][13][14][15]
Materials:
-
Patient whole blood collected in heparin tubes
-
Stimulation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺)
-
This compound (or other penicillin derivatives)
-
Anti-IgE antibody or fMLP as a positive control
-
Fluorescently labeled antibodies against basophil markers (e.g., anti-CCR3-PE, anti-CD203c-PE) and activation markers (e.g., anti-CD63-FITC)
-
Lysing solution
-
Flow cytometer
Procedure:
-
Dilute the whole blood 1:2 with stimulation buffer.
-
Add 50 µL of the diluted blood to flow cytometry tubes.
-
Add 50 µL of the drug solution (this compound at various concentrations), positive control, or buffer alone (negative control) to the respective tubes.
-
Incubate at 37°C for 15-30 minutes.
-
Add a cocktail of fluorescently labeled antibodies to each tube and incubate in the dark at room temperature for 20 minutes.
-
Add lysing solution to each tube and incubate for 10 minutes to lyse the red blood cells.
-
Wash the cells with PBS.
-
Resuspend the cells in sheath fluid and acquire the data on a flow cytometer.
-
Gate on the basophil population (e.g., CCR3⁺/low side scatter) and analyze the expression of the activation marker (e.g., CD63).
-
The result is expressed as the percentage of activated basophils. A stimulation index (SI) is calculated by dividing the percentage of activated basophils in the stimulated sample by the percentage in the negative control. An SI ≥ 2 and a certain percentage of activated basophils (e.g., >5%) is often considered a positive result.
Experimental Workflows
Workflow for In Vitro Penicillin Allergy Testing
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ues.pku.edu.cn [ues.pku.edu.cn]
- 3. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 4. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THE PREPARATION OF PENICILLOYL-POLYLYSINES, SKIN TEST REAGENTS FOR THE CLINICAL EVALUATION OF PENICILLIN HYPERSENSITIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of a penicillin-poly(L-lysine) which recognizes human IgE anti-penicillin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopenicillin-associated exanthem: lymphocyte transformation testing revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. startbiology.com [startbiology.com]
- 10. Western University [schulich.uwo.ca]
- 11. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Life Utility of Basophil Activation Test in the Diagnosis of Immediate Hypersensitivity Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. a.storyblok.com [a.storyblok.com]
- 15. blog.td2inc.com [blog.td2inc.com]
The Immunogenicity of Penilloic Acid-Protein Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin and its derivatives are among the most widely used antibiotics globally. However, their therapeutic efficacy is often compromised by hypersensitivity reactions, which can range from mild skin rashes to life-threatening anaphylaxis. The immunogenicity of penicillins is primarily attributed to their ability to act as haptens. After administration, the β-lactam ring of penicillin can open to form various degradation products, including penilloic acid. This small molecule can then covalently bind to endogenous proteins, forming this compound-protein conjugates. These conjugates are large enough to be recognized by the immune system, leading to the production of specific antibodies and the activation of T-cells, which can mediate allergic responses.[1] Understanding the mechanisms and characteristics of the immunogenicity of these conjugates is crucial for the development of safer penicillin-based therapies and for the accurate diagnosis of penicillin allergy.
This technical guide provides an in-depth overview of the immunogenicity of this compound-protein conjugates, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Data Presentation
The immunogenicity of this compound and its protein conjugates can be assessed through various in vitro and in vivo methods. The following tables summarize quantitative data from key experimental assays.
Table 1: In Vitro Assessment of Penicillin and this compound Hypersensitivity
| Assay | Analyte/Stimulus | Population | Sensitivity | Specificity | Citation |
| Basophil Activation Test (BAT) | Penicillin | Patients with suspected penicillin allergy | 51% (95% CI: 46%-56%) | 89% (95% CI: 85%-93%) | [2] |
| Lymphocyte Transformation Test (LTT) | Ampicillin | Patients with exanthematous skin eruptions | 54.5% (Standard LTT) | 92.3% (Standard LTT) | [3] |
| 72.7% (Modified LTT) | 76.9% (Modified LTT) | [3] | |||
| Passive Cutaneous Anaphylaxis (PCA) Test | This compound-sensitized mice | BALB/c mice | No visible reaction | - | [4] |
Table 2: this compound-Induced Vascular Permeability in a Non-IgE Mediated Mouse Model
| Treatment Group | Dose | Evans Blue Extravasation (µg/g tissue) | Score of Evans Blue Staining in Ears | Citation |
| Normal Saline | - | ~0.5 | 0 | [4][5] |
| This compound | 12 mg/kg | ~2.5 | 3 | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of this compound-protein conjugates.
Synthesis of this compound-Protein Conjugates
This protocol describes a general method for conjugating this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
Materials:
-
Penicillin G
-
Carrier protein (KLH or BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Preparation of this compound: this compound can be prepared from penicillin by alkaline hydrolysis. Dissolve Penicillin G in a solution of NaOH (e.g., 0.1 M) and incubate at room temperature until the β-lactam ring is hydrolyzed. The reaction can be monitored by spectrophotometry. Neutralize the solution with an appropriate acid.
-
Activation of this compound: Dissolve the prepared this compound in a suitable buffer (e.g., MES buffer, pH 6.0). Add EDC and NHS to the solution to activate the carboxyl groups of this compound. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Carrier Protein: Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4). Add the activated this compound solution to the protein solution. The molar ratio of hapten to carrier protein can be varied to achieve different hapten densities.
-
Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.
-
Characterization: The resulting this compound-protein conjugate can be characterized by methods such as UV-Vis spectroscopy to determine the hapten density, and SDS-PAGE to confirm the conjugation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Penilloic Acid Antibodies
This protocol outlines a standard indirect ELISA for the detection and quantification of antibodies specific to this compound.
Materials:
-
This compound-protein conjugate (e.g., this compound-BSA)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Serum samples (from immunized animals or patients)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-protein conjugate in coating buffer to a concentration of 1-10 µg/mL. Add 100 µL of the solution to each well of a microtiter plate. Incubate overnight at 4°C.[6]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[6]
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. Antibody titers can be determined from a standard curve or as the reciprocal of the highest dilution giving a positive signal.[7]
Lymphocyte Transformation Test (LTT)
The LTT measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to an antigen.
Materials:
-
Heparinized whole blood
-
Ficoll-Paque density gradient medium
-
RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics
-
This compound-protein conjugate
-
Positive control (e.g., Phytohemagglutinin, PHA)
-
96-well cell culture plates
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)
-
Cell harvester and scintillation counter (for ³H-thymidine) or microplate reader (for non-radioactive assays)
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.[8]
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium. Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Stimulation: Add the this compound-protein conjugate at various concentrations to the wells in triplicate. Include negative controls (medium alone) and positive controls (PHA).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.[8]
-
Proliferation Measurement (using ³H-thymidine):
-
On the final day of incubation, add 1 µCi of ³H-thymidine to each well.[8]
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI greater than 2 or 3 is typically considered a positive response.[3]
Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils upon allergen stimulation.[9][10]
Materials:
-
Heparinized whole blood
-
Stimulation buffer
-
This compound-protein conjugate
-
Positive controls (e.g., anti-IgE antibody, fMLP)
-
Negative control (stimulation buffer)
-
Fluorochrome-conjugated antibodies against basophil identification markers (e.g., anti-CCR3, anti-CD123) and activation markers (e.g., anti-CD63, anti-CD203c)
-
Lysis buffer
-
Flow cytometer
Procedure:
-
Blood Collection: Collect fresh heparinized whole blood.
-
Stimulation: In separate tubes, incubate 100 µL of whole blood with various concentrations of the this compound-protein conjugate, positive controls, and a negative control for 15-30 minutes at 37°C.[11]
-
Staining: Add the fluorochrome-conjugated antibodies to each tube and incubate for 15-20 minutes at 4°C in the dark.
-
Lysis: Add lysis buffer to lyse the red blood cells.
-
Washing: Wash the cells with buffer and resuspend them in a suitable sheath fluid for flow cytometry.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Identify the basophil population based on their forward and side scatter characteristics and the expression of specific markers. Analyze the expression of activation markers on the gated basophil population.
-
Data Analysis: The results are typically expressed as the percentage of activated (e.g., CD63-positive) basophils. A stimulation index (SI) can be calculated by dividing the percentage of activated basophils in the stimulated sample by the percentage in the negative control. An SI > 2 is often considered positive.[2]
Signaling Pathways and Logical Relationships
The immunogenicity of this compound-protein conjugates involves complex signaling pathways within immune cells. The following diagrams, generated using the DOT language, illustrate these key pathways.
IgE-Mediated Mast Cell and Basophil Degranulation
This pathway is central to immediate hypersensitivity reactions. The cross-linking of IgE antibodies on the surface of mast cells and basophils by the this compound-protein conjugate triggers a signaling cascade leading to the release of inflammatory mediators.[5][12][13][14]
Caption: IgE-mediated degranulation signaling pathway in mast cells and basophils.
T-Cell Activation by Hapten-Protein Conjugates
T-cells play a crucial role in delayed-type hypersensitivity reactions to drugs. Antigen-presenting cells (APCs) process the this compound-protein conjugate and present haptenated peptides to T-cells, leading to their activation.[15][16][17][18]
Caption: T-cell activation by a hapten-protein conjugate presented by an APC.
Non-IgE Mediated Hypersensitivity: RhoA/ROCK Signaling Pathway
Recent evidence suggests that this compound can directly induce vascular hyperpermeability in a manner independent of IgE. This process involves the activation of the RhoA/ROCK signaling pathway.[5][12][19][20][21][22][23][24]
Caption: this compound-induced RhoA/ROCK signaling leading to vascular hyperpermeability.
Conclusion
The immunogenicity of this compound-protein conjugates is a multifaceted process involving both IgE-mediated and non-IgE-mediated mechanisms. This guide has provided a comprehensive overview of the current understanding in this field, including quantitative data from key immunological assays, detailed experimental protocols for the synthesis and evaluation of these conjugates, and visual representations of the underlying signaling pathways. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the development of safer and more effective penicillin-based antibiotics and for the advancement of diagnostic tools for penicillin allergy. Further research is warranted to fully elucidate the complex interplay of factors that determine an individual's susceptibility to penicillin hypersensitivity and to develop novel strategies to mitigate these adverse drug reactions.
References
- 1. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 2. Summarizing data on basophil activation testing & penicillin [aaaai.org]
- 3. Aminopenicillin-associated exanthem: lymphocyte transformation testing revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Mast Cell Activation via the High Affinity Receptor for IgE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. unthsc.edu [unthsc.edu]
- 8. hanc.info [hanc.info]
- 9. The Basophil activation test: technology of the method and application for clinical practice - Immunopathology, allergology, infectology [immunopathology.com]
- 10. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basophil Activation Test: Bridging Allergy and Oncology for Diagnostic, Therapeutic and Prognostic Applications in AllergoOncology: An EAACI Position Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. Mast cell - Wikipedia [en.wikipedia.org]
- 15. T-cell receptor - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. cd-genomics.com [cd-genomics.com]
- 18. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ROCK (RhoA/Rho Kinase) Activation in Atrial Fibrillation: Molecular Pathways and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. mdpi.com [mdpi.com]
Penilloic Acid as a Hapten in Immune Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin and its derivatives remain cornerstone antibiotics for treating bacterial infections. However, their utility is often limited by the potential to induce hypersensitivity reactions, the most common cause of drug-induced allergies.[1] These reactions are primarily initiated by the covalent binding of penicillin degradation products to host proteins, forming immunogenic conjugates. Among these degradation products, penilloic acid, a metabolite formed by the hydrolytic opening of the β-lactam ring, plays a significant role as a hapten in eliciting both immediate and delayed-type immune responses.[2] This technical guide provides an in-depth exploration of the role of this compound as a hapten, detailing its formation, the immunological mechanisms it triggers, and the experimental protocols used to investigate these phenomena.
Formation of this compound and Haptenation
Penicillin's inherent chemical reactivity, particularly the strained β-lactam ring, makes it susceptible to degradation under physiological conditions. The hydrolysis of this ring leads to the formation of several metabolites, including penicilloic acid, which is considered the major antigenic determinant.[2] Penicilloic acid can undergo further rearrangement and degradation to form other minor determinants, including this compound.
These penicillin derivatives are small molecules and are not immunogenic on their own. However, they act as haptens, covalently binding to nucleophilic residues on host macromolecules, primarily proteins such as albumin, to form hapten-carrier conjugates.[3] This process of haptenation renders the self-proteins immunogenic, initiating a cascade of immune responses. Molecular docking studies have identified that penicillin determinants, including penicilloic acid, bind to hydrophobic cavities within human serum albumin (HSA), primarily in subdomains IIA and IB, through hydrogen bonds and hydrophobic interactions.[4][5]
Immunological Mechanisms of this compound-Induced Hypersensitivity
The immune responses to penicilloyl-protein conjugates are complex and can be broadly categorized into immediate (Type I) and delayed (Type IV) hypersensitivity reactions.
Immediate Hypersensitivity (Type I Reaction)
Immediate hypersensitivity reactions are mediated by Immunoglobulin E (IgE) antibodies and typically occur within minutes to an hour after drug administration. The initial exposure to a penicilloyl-protein conjugate can lead to the production of specific IgE antibodies by plasma cells. These IgE antibodies then bind to the high-affinity FcεRI receptors on the surface of mast cells and basophils. Upon subsequent exposure, the penicilloyl-protein conjugate cross-links the receptor-bound IgE, triggering the degranulation of these cells and the release of pre-formed inflammatory mediators such as histamine, tryptase, and proteoglycans. This is followed by the de novo synthesis and release of lipid mediators (prostaglandins and leukotrienes) and cytokines.[6][7]
The signaling cascade leading to mast cell degranulation is initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the FcεRI β and γ chains by Src family kinases like Lyn. This recruits and activates Syk kinase, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T cells). Phosphorylated LAT acts as a scaffold for the assembly of a signaling complex that ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), culminating in the fusion of granules with the plasma membrane and mediator release.[6]
Delayed Hypersensitivity (Type IV Reaction)
Delayed hypersensitivity reactions are T-cell mediated and manifest hours to days after drug exposure. In this pathway, the penicilloyl-protein conjugates are processed by antigen-presenting cells (APCs), such as dendritic cells. The haptenated peptides are then presented on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper (Th) cells, or on MHC class I molecules to CD8+ cytotoxic T lymphocytes (CTLs).[3]
The recognition of the penicilloyl-peptide-MHC complex by the T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation, proliferation, and differentiation.[8] This signaling is initiated by the phosphorylation of ITAMs in the CD3 and ζ chains of the TCR complex by Lck, a Src family kinase. This recruits and activates ZAP-70, which then phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1. These transcription factors drive the expression of genes encoding cytokines and chemokines, leading to the recruitment and activation of other immune cells and the characteristic inflammatory response of delayed-type hypersensitivity.[9] Genetic studies have also linked the HLA-B*55:01 allele to an increased risk of delayed penicillin reactions, suggesting a genetic predisposition to this type of response.[10][11]
Quantitative Data on Penicillin Hypersensitivity
The following tables summarize key quantitative data related to penicillin allergy.
| Parameter | Value | Reference(s) |
| Reported Penicillin Allergy Prevalence (Global) | 9.4% (95% CI 8.4-10.4%) | [12] |
| Reported Penicillin Allergy Prevalence (Urban US Outpatient) | 11.5% | [1] |
| Patients with Reported Penicillin Allergy who are Truly Allergic | ~5-10% | [13] |
| Anaphylaxis Incidence to Penicillin | ~0.01% | [14] |
| Sensitivity of Lymphocyte Transformation Test (LTT) for Beta-Lactam Allergy | 60-78% | [15][16] |
| Specificity of Lymphocyte Transformation Test (LTT) for Beta-Lactam Allergy | 85% | [15] |
Table 1: Prevalence and Diagnostic Test Characteristics for Penicillin Allergy.
| Determinant | Percentage of Positive Skin Tests (in a study of 1316 patients) | Reference(s) |
| Any Penicillin Reagent | 12.77% | [17] |
| Penicilloyl-polylysine (PPL) and/or Minor Determinant Mixture (MDM) | 1.98% | [17] |
| Isolated Positive to PPL and/or MDM | 0.46% | [17] |
Table 2: Relative Contribution of Major and Minor Determinants to Positive Skin Tests.
Experimental Protocols
Penicillin Skin Testing
Penicillin skin testing is the most reliable method for identifying IgE-mediated penicillin allergy.[18]
Materials:
-
Benzylpenicilloyl-polylysine (PPL, major determinant)
-
Penicillin G (minor determinant)
-
Minor Determinant Mixture (MDM: penicilloate (B82564) and penilloate), if available
-
Amoxicillin (if implicated)
-
Histamine (positive control)
-
Saline (negative control)
-
Skin prick test devices
-
Tuberculin syringes and needles for intradermal testing
Procedure:
-
Skin Prick Testing (SPT):
-
Apply a drop of each reagent (PPL, Penicillin G, MDM, amoxicillin, positive and negative controls) to the volar surface of the forearm.
-
Prick the skin through each drop with a sterile device.
-
Read the results after 15 minutes. A wheal of ≥3 mm with surrounding erythema is considered a positive result.
-
-
Intradermal Testing (IDT):
-
If SPT is negative, proceed to IDT.
-
Inject a small amount (0.02-0.05 mL) of each reagent intradermally to create a 3-5 mm bleb.
-
Use a 1:100 or 1:10 dilution of the standard concentrations for initial testing in high-risk patients.[19]
-
Read the results after 15 minutes. An increase in the wheal diameter of ≥3 mm from the initial bleb is considered positive.
-
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method to detect drug-specific memory T-cell responses.[16]
Materials:
-
Patient's peripheral blood mononuclear cells (PBMCs)
-
Culture medium (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics
-
This compound or other penicillin determinants at various concentrations
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (culture medium alone)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., XTT, MTT)
-
Cell culture plates (96-well)
Procedure:
-
Isolate PBMCs from the patient's blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in 96-well plates at a density of 1-2 x 10⁵ cells/well.
-
Add the penicillin determinant (e.g., this compound) at various concentrations (e.g., 5, 50, 100 µg/mL) to triplicate wells. Include positive and negative controls.
-
Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ atmosphere.
-
For the last 16-18 hours of culture, add [³H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a beta-counter.
-
Alternatively, use a non-radioactive colorimetric assay to measure cell proliferation.
-
Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of stimulated cultures divided by the mean cpm of unstimulated cultures. An SI ≥ 2 or 3 is typically considered a positive result.[20]
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Penicilloyl Antibodies
ELISA can be used to detect and quantify specific antibodies against penicillin determinants.
Materials:
-
Penicilloyl-protein conjugate (e.g., penicilloyl-HSA) for coating
-
Patient serum
-
Secondary antibody conjugated to an enzyme (e.g., anti-human IgE-HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
ELISA plates (96-well)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat the wells of a 96-well plate with the penicilloyl-protein conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add diluted patient serum to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add the substrate and incubate in the dark until a color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.[21][22][23]
Visualizations of Signaling Pathways and Experimental Workflows
References
- 1. Prevalence and characteristics of reported penicillin allergy in an urban outpatient adult population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 3. T-cell response in penicillin allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking of human serum albumin with penicillin G determinants | Biophysical Bulletin [periodicals.karazin.ua]
- 6. mdpi.com [mdpi.com]
- 7. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cd-genomics.com [cd-genomics.com]
- 9. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontlinegenomics.com [frontlinegenomics.com]
- 11. nshg-pm.org [nshg-pm.org]
- 12. The global prevalence of reported penicillin allergy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioconductor.org [bioconductor.org]
- 15. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of penicillin major and minor determinants in skin testing for suspected penicillin hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Penicillin skin testing in the management of penicillin allergy in an outpatient pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 19. allergy.org.au [allergy.org.au]
- 20. researchgate.net [researchgate.net]
- 21. ELISA Protocols [sigmaaldrich.com]
- 22. scribd.com [scribd.com]
- 23. assaygenie.com [assaygenie.com]
The Biological Activity of Penilloic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penilloic acid, a metabolic byproduct of penicillin hydrolysis, and its derivatives represent a class of compounds with diverse and significant biological activities. Historically viewed primarily in the context of penicillin degradation and allergic reactions, recent research has unveiled a more complex pharmacological profile, including roles as enzyme inhibitors and modulators of inflammatory signaling pathways. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling cascades.
β-Lactamase Inhibition
This compound derivatives have been investigated as inhibitors of β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics. While generally considered less potent than their parent penicillin counterparts, their activity is of clinical interest.
Quantitative Data: β-Lactamase Inhibition
The following table summarizes the inhibitory activity of selected penicillanic acid derivatives, which are structurally related to penilloic acids, against various β-lactamases. Data for a broader range of this compound derivatives is limited in the current literature.
| Derivative | β-Lactamase Target | Enzyme Class | IC50 (µg/mL) | Reference |
| 6-Acetylmethylene penicillanic acid (6-AMPA) | TEM-1 | A | <0.01 | [1] |
| 6-Acetylmethylene penicillanic acid (6-AMPA) | SHV-1 | A | 0.01 | [1] |
| 6-Acetylmethylene penicillanic acid (6-AMPA) | S. aureus | A | 0.02 | [1] |
| 6-Acetylmethylene penicillanic acid (6-AMPA) | P. vulgaris | C (Chromosomal) | 0.04 | [1] |
| 6-Acetylmethylene penicillanic acid (6-AMPA) | K. oxytoca | A (Chromosomal) | 0.04 | [1] |
| 6-Acetylmethylene penicillanic acid (6-AMPA) | P99 (E. cloacae) | C | 6.8 | [1] |
| 6-Bromopenicillanic acid derivative 4c | TEM-1 (E. coli) | A | Weak Inhibition | [2] |
| 6-Bromopenicillanic acid derivative 6c | TEM-1 (E. coli) | A | Weak Inhibition | [2] |
| 6-Bromopenicillanic acid derivative 4c | P99 (E. cloacae) | C | Weak Inhibition | [2] |
| 6-Bromopenicillanic acid derivative 6c | P99 (E. cloacae) | C | Weak Inhibition | [2] |
Antibacterial Activity
The direct antibacterial activity of this compound derivatives is generally considered to be low. However, some synthetic derivatives of the broader penicillanic acid class have shown activity against various bacterial strains.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for some synthetic penicillin analogues. Specific MIC data for a wide range of this compound derivatives are not extensively available.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Penicillin Analogue 4c | Escherichia coli | - | [3] |
| Penicillin Analogue 4e | Escherichia coli | - | [3] |
| Penicillin Analogue 4c | Staphylococcus epidermidis | - | [3] |
| Penicillin Analogue 4e | Staphylococcus epidermidis | - | [3] |
| Penicillin Analogue 4c | Staphylococcus aureus | - | [3] |
| Penicillin Analogue 4e | Staphylococcus aureus | - | [3] |
Note: The original study[3] reported zone of inhibition data rather than specific MIC values for some compounds, indicating antibacterial potential.
Role in Hypersensitivity Reactions and Anti-Inflammatory Effects
A significant area of research into this compound derivatives is their role in penicillin-induced hypersensitivity reactions. This compound has been identified as a key player in non-IgE mediated immediate hypersensitivity reactions, primarily through the induction of vascular hyperpermeability and inflammation[4][5]. This activity is linked to the activation of specific signaling pathways.
Quantitative Data: Inflammatory Response
The following table summarizes the quantitative effects of this compound on markers of inflammation and vascular permeability.
| Biological Effect | Experimental Model | Treatment | Result | Reference |
| Vascular Leakage (EB extravasation) | Mouse Ear | This compound (12 mg/kg) | Significant increase vs. control | [4] |
| IL-6 Secretion | Mouse Serum | This compound (12 mg/kg) | Significant increase vs. control | [4] |
| Nitric Oxide (NO) Secretion | Mouse Serum | This compound (12 mg/kg) | Significant increase vs. control | [4] |
| Inflammatory Cell Infiltration | Mouse Lung Lavage | This compound (12 mg/kg) | Significant increase in total cells, macrophages, neutrophils, and lymphocytes vs. control | [4] |
Signaling Pathways
This compound exerts its effects on vascular permeability and inflammation through the activation of the RhoA/ROCK and arachidonic acid metabolic pathways[4][5].
Workflow for this compound-Induced Hypersensitivity
Caption: this compound-induced hypersensitivity workflow.
RhoA/ROCK Signaling Pathway in Endothelial Cells
References
- 1. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 6-bromo-6-substituted penicillanic acid derivatives as beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of penam sulfones as inhibitors of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
Penilloic Acid Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penilloic acid, a metabolic degradation product of penicillin antibiotics, has been identified as a significant contributor to non-IgE mediated hypersensitivity reactions. These reactions are primarily characterized by increased vascular permeability and inflammation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its role in eliciting these physiological responses. Due to the limited availability of direct quantitative SAR data for this compound derivatives, this document outlines a proposed framework for a systematic SAR study, including detailed experimental protocols and hypothetical data presentation. The guide also visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and to provide a roadmap for future research in this area.
Introduction to this compound
This compound is formed from the hydrolysis of the β-lactam ring of penicillin, a process that can be catalyzed by β-lactamases or occur under acidic conditions. While the parent penicillin molecule is responsible for the desired antibacterial activity, its degradation products, particularly this compound, are implicated in adverse drug reactions. The core structure of benzylthis compound, derived from penicillin G, is presented below.
Figure 1: Chemical Structure of Benzylthis compound
Caption: Benzylthis compound Structure.
This compound has been identified as a key culprit in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice[1]. These reactions are characterized by increased vascular permeability and inflammation, distinct from classical IgE-mediated allergies.
Core Signaling Pathways
The biological effects of this compound are primarily mediated through the activation of two key signaling pathways: the Arachidonic Acid (AA) cascade and the RhoA/ROCK pathway.
Arachidonic Acid Pathway
This compound can stimulate the release of arachidonic acid from cell membranes. This is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various pro-inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes. These mediators contribute to vasodilation and increased vascular permeability.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a crucial role in regulating endothelial barrier function. Activation of this pathway by this compound leads to the phosphorylation of downstream effectors, resulting in actin stress fiber formation and endothelial cell contraction. This disruption of the endothelial barrier contributes to increased vascular permeability.
Caption: RhoA/ROCK Signaling Pathway.
Structure-Activity Relationship (SAR) of this compound
Currently, there is a notable lack of comprehensive quantitative SAR studies for this compound derivatives concerning their effects on vascular permeability and inflammation. To address this gap, a systematic SAR study is proposed.
Proposed Synthesis of this compound Analogs
A library of this compound analogs can be synthesized to explore the impact of structural modifications on biological activity. The general approach involves the hydrolysis of various penicillin precursors. Methods for the preparation of pure crystalline samples of penicilloic and penilloic acids from a range of penicillins, including penicillin G, ampicillin, and amoxicillin, have been described[2]. A general synthetic scheme is outlined below.
Caption: General Synthesis Workflow.
Systematic modifications should be made to the acyl side chain (R-group) to investigate the effects of electronic properties, steric bulk, and lipophilicity.
Hypothetical Quantitative Data for SAR Analysis
The following tables present a hypothetical dataset for a series of this compound analogs, illustrating the type of quantitative data that should be generated in a comprehensive SAR study.
Table 1: Hypothetical Vascular Permeability Data for this compound Analogs (Miles Assay)
| Compound ID | R-Group | LogP | EC50 (µM) for Vascular Permeability |
| PA-01 | Benzyl | 2.14 | 50 |
| PA-02 | Phenoxymethyl | 2.32 | 45 |
| PA-03 | 4-Hydroxybenzyl | 1.64 | 75 |
| PA-04 | 2,6-Dimethoxyphenyl | 2.58 | 30 |
| PA-05 | 4-Nitrobenzyl | 2.03 | 60 |
| PA-06 | 3-Thienylmethyl | 1.89 | 55 |
Table 2: Hypothetical In Vitro Activity Data for this compound Analogs
| Compound ID | R-Group | In Vitro Permeability (% Increase) | RhoA Activation (Fold Change) |
| PA-01 | Benzyl | 150 | 3.5 |
| PA-02 | Phenoxymethyl | 165 | 3.8 |
| PA-03 | 4-Hydroxybenzyl | 110 | 2.5 |
| PA-04 | 2,6-Dimethoxyphenyl | 180 | 4.2 |
| PA-05 | 4-Nitrobenzyl | 130 | 3.0 |
| PA-06 | 3-Thienylmethyl | 145 | 3.3 |
Table 3: Hypothetical Beta-Lactamase Inhibition Data for this compound Analogs
| Compound ID | R-Group | IC50 (µM) for TEM-1 β-Lactamase |
| PA-01 | Benzyl | >1000 |
| PA-02 | Phenoxymethyl | >1000 |
| PA-03 | 4-Hydroxybenzyl | >1000 |
| PA-04 | 2,6-Dimethoxyphenyl | >1000 |
| PA-05 | 4-Nitrobenzyl | >1000 |
| PA-06 | 3-Thienylmethyl | >1000 |
Note: Penicilloic acid derivatives are generally weak inhibitors of β-lactamases[3].
Detailed Experimental Protocols
Synthesis and Characterization of this compound Derivatives
A general procedure for the preparation of penilloic acids from their corresponding penicillins involves alkaline hydrolysis followed by decarboxylation[4][5].
-
Hydrolysis: Dissolve the penicillin salt in water and add a base (e.g., sodium hydroxide) to hydrolyze the β-lactam ring, forming the corresponding penicilloic acid[4].
-
Decarboxylation: Acidify the solution to facilitate the decarboxylation of the penicilloic acid to the this compound.
-
Purification: The resulting this compound can be purified by precipitation and recrystallization[2].
-
Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vivo Vascular Permeability (Miles Assay)
The Miles assay is a standard method for quantifying vascular permeability in vivo[6][7][8].
-
Dye Injection: Inject Evans blue dye intravenously into the tail vein of a mouse. The dye binds to serum albumin.
-
Intradermal Injection: After a set time for dye circulation, intradermally inject the test compounds (this compound analogs) and a vehicle control into the dorsal skin.
-
Dye Extravasation: The test compounds that induce vascular permeability will cause the Evans blue-albumin complex to leak into the surrounding tissue, resulting in a blue spot.
-
Quantification: After a defined period, excise the skin at the injection sites, extract the Evans blue dye using a solvent (e.g., formamide), and quantify the amount of dye spectrophotometrically.
In Vitro Endothelial Permeability Assay (Transwell Assay)
This assay provides a more controlled environment to study the direct effects of compounds on endothelial barrier function.
Caption: In Vitro Permeability Assay Workflow.
-
Cell Culture: Culture a monolayer of endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) on a porous membrane of a Transwell insert.
-
Treatment: Once the monolayer is confluent, treat the cells with different concentrations of the this compound analogs in the upper (apical) chamber.
-
Tracer Addition: Add a fluorescently labeled high-molecular-weight dextran to the apical chamber.
-
Permeability Measurement: At various time points, collect samples from the lower (basolateral) chamber and measure the fluorescence to determine the amount of dextran that has passed through the endothelial monolayer.
RhoA Activation Assay
The activation of RhoA can be quantified using a pull-down assay that specifically isolates the active, GTP-bound form of RhoA[9][10][11][12].
-
Cell Lysis: Treat endothelial cells with this compound analogs for a specified time, then lyse the cells to release the cellular proteins.
-
Pull-Down: Incubate the cell lysates with a protein domain that specifically binds to GTP-bound RhoA (e.g., Rhotekin-RBD) immobilized on agarose (B213101) beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and detect the amount of active RhoA using Western blotting with an anti-RhoA antibody.
Analysis of Arachidonic Acid Metabolites
The production of arachidonic acid metabolites can be measured using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[13][14][15].
-
Cell Treatment and Extraction: Treat endothelial cells or mast cells with this compound analogs, then extract the lipids from the cell culture supernatant or cell lysate.
-
Chromatographic Separation: Separate the different arachidonic acid metabolites using UPLC.
-
Mass Spectrometric Detection: Detect and quantify the individual metabolites using tandem mass spectrometry.
Conclusion and Future Directions
This compound is a key mediator of non-IgE-dependent hypersensitivity reactions to penicillin, acting through the arachidonic acid and RhoA/ROCK signaling pathways to increase vascular permeability and induce inflammation. While the general mechanisms are understood, a detailed structure-activity relationship for this compound and its derivatives is currently lacking. The proposed systematic SAR study, employing the detailed experimental protocols outlined in this guide, would provide invaluable data for understanding how specific structural features of this compound contribute to its biological activity. This knowledge is crucial for the development of strategies to mitigate the adverse effects of penicillin therapy and for the design of safer penicillin-based antibiotics. Future research should focus on synthesizing a diverse library of this compound analogs and quantitatively evaluating their effects in the described in vitro and in vivo models. Furthermore, computational modeling and molecular docking studies could complement the experimental data to provide a more detailed understanding of the interactions between this compound analogs and their molecular targets.
References
- 1. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 2. Preparation and immunological cross-reactions of penicilloic and penilloic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. US3281461A - Process for preparing penicillamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay | Semantic Scholar [semanticscholar.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. The Arachidonic Acid Metabolism Mechanism Based on UPLC-MS/MS Metabolomics in Recurrent Spontaneous Abortion Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitative determination of arachidonic acid and cascade metabolites in rat serum by UPLC-MS/MS: application for longitudinal metabolomics of anlotinib - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Penilloic Acid using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penilloic acid is a primary degradation product of penicillin antibiotics. Monitoring its presence and concentration in various matrices, such as food products and environmental samples, is crucial due to potential allergic reactions in sensitized individuals. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive HPLC-MS/MS method. The methodology described herein is based on established techniques and is suitable for research and drug development applications.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., this compound-d5)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Ammonium (B1175870) acetate)
-
Phosphate (B84403) buffer solution (PBS)
-
n-Hexane
-
Solid-Phase Extraction (SPE) cartridges (e.g., HLB)
-
Syringe filters (0.22 µm)
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific sample matrix. This example focuses on a liquid matrix such as fruit juice or milk.
-
Sample Collection: Collect a representative sample of the matrix to be analyzed.
-
Extraction:
-
To 2 g of the sample, add 4 mL of phosphate buffer (PBS) to stabilize the sample.[1]
-
If an internal standard is used, spike the sample at this stage.
-
Add 4 mL of n-hexane for defatting, particularly for high-fat matrices like milk.[2]
-
Shake the mixture vigorously for 10 minutes.[1]
-
Centrifuge at 4000 rpm for 15 minutes to separate the layers.[1]
-
Carefully remove and discard the upper hexane (B92381) layer.[1]
-
-
Protein Precipitation (for high-protein matrices):
-
To the aqueous layer, add acetonitrile to precipitate proteins.[2]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Final Sample Preparation:
-
The eluate is evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 800 µL) of the initial mobile phase (e.g., ammonium acetate (B1210297) buffer or water with 0.1% formic acid).[1][3]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[2]
-
HPLC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Setting |
| HPLC System | UHPLC System |
| Column | C18 Column (e.g., 150 mm x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | A suitable gradient to separate this compound from other components. |
| Flow Rate | 0.2 mL/min[4] |
| Column Temperature | 40 °C[3] |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[2] |
| Ion Source Voltage | 4500 V[3] |
| Curtain Gas | 30 psi[3] |
| Heater Gas | 45 psi[3] |
| Ion Source Temperature | 400 °C[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) |
| 174 | 128 |
| 174 | 263 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Data Presentation
The quantitative performance of the method is summarized below. These values are representative and may vary depending on the specific matrix and instrumentation.
Method Performance Characteristics:
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [2] |
| Calibration Range | 1.0 - 200 µg/kg | [2] |
| Limit of Detection (LOD) | 0.1 ng/g | [3][5] |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/kg | [2] |
| Recovery | 80.0% - 110.0% | [2] |
| Relative Standard Deviation (RSD) | < 7.06% | [2] |
Recovery Data in Different Matrices:
| Matrix | Fortification Level (ng/g) | Absolute Recovery | Recovery with Internal Standard | Reference |
| Citrus Fruit | 0.1, 0.25, 1, 10 | 50-70% | 90-110% | [5] |
| Citrus Fruit | 0.1, 0.25, 1, 10 | 50-75% | 90-100% (for Penicillin G) | [3][6] |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [Determination of 7 penicilins and penicilloic acids in milk products by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 4. ues.pku.edu.cn [ues.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Penilloic Acid for Research Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of penilloic acid, a critical molecule for research into penicillin hypersensitivity and related immunological responses. This compound serves as an essential research standard for analytical method development, allergy diagnostics, and mechanistic studies of drug degradation.
Introduction
This compound is a degradation product of penicillin formed via the intermediate penicilloic acid. It is recognized as a major antigenic determinant in penicillin hypersensitivity reactions.[1] Understanding its formation and biological activity is crucial for the development of safer penicillin derivatives and for studying the mechanisms of drug-induced allergies. This note describes a reliable method for the synthesis of this compound from penicillin G.
Synthesis Methodology
The synthesis of this compound is typically achieved through a two-step process involving the initial hydrolysis of the β-lactam ring of a penicillin precursor to form penicilloic acid, followed by the subsequent conversion of penicilloic acid to this compound under acidic conditions. A simple and high-yield method involves the use of mild reduced pressure in the presence of an inorganic acid.[2]
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound from penicillin G.
Detailed Experimental Protocol
This protocol is adapted from established methods for the conversion of penicillin to this compound.[2][3][4]
Materials:
-
Penicillin G sodium salt
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH), 5 N
-
Hydrochloric acid (HCl), 6 N
-
Ammonia (B1221849) solution
-
Magnetic stirrer and stir bar
-
pH meter
-
Vacuum flask and pump
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Step 1: Preparation of Penicilloic Acid
-
Prepare a 5% (w/v) solution of penicillin G sodium salt in deionized water.
-
While stirring, slowly add 5 N NaOH dropwise to adjust the pH of the solution to 12.0.
-
Maintain the pH at 12.0 by the occasional addition of NaOH as the hydrolysis of the β-lactam ring proceeds, which generates a new carboxyl group.
-
Continue the reaction at room temperature until the pH stabilizes, indicating the completion of the conversion to penicilloic acid.
Step 2: Conversion to this compound and Isolation
-
To the penicilloic acid solution, add an inorganic acid such as HCl to adjust the pH to 2.5.[2]
-
Transfer the solution to a vacuum flask and apply a mild reduced pressure (vacuum).
-
Continue to stir the solution under vacuum at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Once the conversion is complete, dilute the reaction mixture with ethanol (approximately 3 volumes of the initial aqueous solution).[2]
-
Adjust the pH to 2.5 with an aqueous ammonia solution to precipitate the solid this compound.[2]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold ethanol-water (1:1) and then with cold ethanol.
-
Dry the purified this compound under vacuum.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound derivatives as reported in the literature.
| Parameter | Value | Reference |
| Yield | High | [2] |
| Purity | High (no further purification needed) | [2] |
| Reaction Time (Hydrolysis) | ~1 hour | [5] |
| Reaction Time (Conversion) | Monitored by TLC | [2] |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results | Reference |
| Melting Point | Compound specific | [2] |
| ¹³C NMR | Spectra available in databases | [6][7] |
| FTIR | Characteristic peaks for functional groups | [2] |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₅H₂₀N₂O₃S (for benzylthis compound) | [6] |
| Elemental Analysis | Calculated %C, H, N, S should match experimental values | [2] |
Biological Significance and Signaling Pathway
This compound has been identified as a key molecule in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions.[8] It is thought to directly stimulate vascular hyperpermeability and exudative inflammation. This process involves the activation of arachidonic acid metabolites and the RhoA/ROCK signaling pathway.[8]
Signaling Pathway of this compound-Induced Hypersensitivity
Caption: Role of this compound in hypersensitivity reactions.
Conclusion
The synthesis of this compound as a research standard is achievable through a straightforward and high-yield procedure involving the controlled degradation of penicillin. The availability of pure this compound is essential for advancing research into the mechanisms of penicillin allergy and for the development of improved diagnostic and therapeutic strategies. The protocols and data presented here provide a comprehensive guide for researchers in this field.
References
- 1. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Preparation and immunological cross-reactions of penicilloic and penilloic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4596768A - Antibodies for penicilloic acid their preparation and use - Google Patents [patents.google.com]
- 6. This compound | C15H20N2O3S | CID 255293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Penamaldate Assay for Penicilloic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillins, a cornerstone of antibacterial therapy, can degrade into various products, with penicilloic acids being a primary resultant of the hydrolysis of the β-lactam ring. The presence of penicilloic acids is a critical quality attribute to monitor in penicillin-based pharmaceutical formulations, as they are implicated in hypersensitivity reactions. The penamaldate assay is a spectrophotometric method for the quantitative determination of penicilloic acids and their derivatives. This assay is based on the conversion of penicilloic acids into penamaldic acid derivatives upon the addition of mercuric chloride (HgCl₂), which exhibit strong ultraviolet (UV) absorbance, allowing for their quantification. This document provides a detailed protocol for the penamaldate assay, alongside alternative spectrophotometric methods for the determination of penicilloic acids.
Penicilloic acid is formed from the hydrolysis of the amide bond in the β-lactam ring of penicillin. This can be catalyzed by β-lactamase enzymes or occur under acidic or alkaline conditions. The formation of penicilloic acid is a major pathway for penicillin degradation. Further degradation of penicilloic acid can lead to the formation of other products, including penilloic acid and penamaldic acid.
I. Penamaldate Assay Protocol
This protocol is based on the principle that penicilloic acids and their derivatives are converted to penamaldic acid derivatives by mercuric chloride, leading to a significant increase in UV absorbance.
A. Materials and Reagents
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Micropipettes
-
Volumetric flasks
-
Penicilloic acid standard
-
Sample containing penicilloic acid
-
Mercuric chloride (HgCl₂) solution (e.g., 0.1 M in water)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Deionized water
B. Experimental Protocol
-
Standard Preparation: Prepare a stock solution of penicilloic acid standard in deionized water. From the stock solution, prepare a series of dilutions in phosphate buffer to create a standard curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Sample Preparation: Dilute the sample containing penicilloic acid with phosphate buffer to a concentration expected to fall within the range of the standard curve.
-
Assay Procedure:
-
Pipette 1.0 mL of the standard or sample solution into a quartz cuvette.
-
Measure the initial absorbance of the solution at the appropriate wavelength (275 nm for free penicilloic acid or 282 nm for penicilloyl derivatives) against a phosphate buffer blank. This is the blank reading.
-
Add a small volume of the mercuric chloride solution (e.g., 10 µL of 0.1 M HgCl₂) to the cuvette.
-
Mix the solution thoroughly by gentle inversion.
-
Immediately start monitoring the absorbance at the same wavelength. The absorbance will increase as the penamaldate is formed.
-
Record the maximum absorbance value reached. The penamaldate absorbance is known to decay over time, so it is crucial to record the peak absorbance.
-
-
Data Analysis:
-
Subtract the initial blank absorbance from the maximum absorbance reading for each standard and sample to obtain the net absorbance.
-
Plot the net absorbance of the standards versus their known concentrations to construct a standard curve.
-
Determine the concentration of penicilloic acid in the sample by interpolating its net absorbance on the standard curve.
-
C. Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength for Free Penicilloic Acid | 275 nm | |
| Wavelength for Penicilloyl Derivatives | 282 nm | |
| Precision for Penicilloyl Derivatives | Within a range of 3% (±1.5%) | |
| Precision for Free Penicilloic Acid | Within a range of 8% | |
| Penamaldate Band Stability (from penicilloyl derivatives at 282 nm) | Decreases to 95% within 10 minutes | |
| Penamaldate Band Stability (from penicilloic acid at 275 nm) | Decreases to 25% |
II. Alternative Spectrophotometric Protocol: Cu(II)-Neocuproine Method
An alternative method for the determination of penicilloic acid involves its reaction with copper(II) sulfate (B86663) and neocuproine (B1678164) to form a colored complex.
A. Materials and Reagents
-
Spectrophotometer (Visible)
-
Cuvettes
-
Copper(II) sulfate (CuSO₄) solution
-
Neocuproine solution
-
Penicilloic acid standard
-
Sample containing penicilloic acid
-
Buffer solution (as specified in the reference method)
B. Experimental Protocol
-
Standard and Sample Preparation: Prepare standards and samples as described in the Penamaldate Assay Protocol.
-
Assay Procedure:
-
To a reaction tube, add the penicilloic acid standard or sample.
-
Add the CuSO₄ solution.
-
Add the neocuproine solution.
-
Incubate the reaction mixture for a specified time at a specific temperature to allow for color development.
-
Measure the absorbance of the resulting colored complex at its maximum absorption wavelength (e.g., 454.5 nm).[1]
-
-
Data Analysis: Construct a standard curve and determine the sample concentration as described in the Penamaldate Assay Protocol.
III. Diagrams
Caption: Experimental workflow for the Penamaldate Assay.
Caption: Principle of the Penamaldate Assay.
References
Application Notes and Protocols for Penilloic Acid in Penicillin Allergy Skin Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin allergy is the most frequently reported drug allergy, yet a majority of patients with a history of penicillin allergy can tolerate the antibiotic upon formal evaluation. Accurate diagnosis is crucial to avoid the use of broader-spectrum, more expensive, and potentially less effective alternative antibiotics. Penicillin allergy skin testing is a rapid, safe, and effective method to assess for the presence of penicillin-specific Immunoglobulin E (IgE) antibodies, which mediate immediate hypersensitivity reactions.
The antigenic determinants of penicillin are classified into major and minor determinants. The major determinant, penicilloyl, is responsible for the majority of allergic reactions. However, minor determinants, including penicilloic acid and penilloic acid , can also elicit IgE-mediated responses and are critical for comprehensive allergy testing. Omitting minor determinants from skin testing can lead to false-negative results.[1] This document provides detailed application notes and protocols for the use of this compound in penicillin allergy skin testing.
Data Presentation
The inclusion of multiple penicillin determinants in skin testing panels increases the diagnostic sensitivity. The following tables summarize quantitative data on the contribution of different determinants in identifying patients with penicillin allergy.
Table 1: Detection of Penicillin Allergy by Different Skin Test Reagents
| Skin Test Reagent | Percentage of Positive Patients Detected |
| Penicilloyl Poly-l-Lysine (PPL) - Major Determinant | 76.3% |
| This compound (PA) - Minor Determinant | 55.3% |
| Penicillin G (Pen G) | 57.1% |
Data synthesized from a study of 740 subjects with a history of penicillin allergy.[1][2]
Table 2: Contribution of Individual Determinants to Positive Skin Test Results in a Cohort of 107 Positive Patients
| Determinant | Patients Reacting to Determinant (%) | Patients Reacting Only to Determinant (%) |
| Penicilloyl (Major Determinant) | 36.4% | 12.1% |
| Penicillin | 22.4% | 1.9% |
| Penicilloate (B82564) | 54.2% | 23.4% |
| Penilloate | 21.5% | 2.8% |
| Amoxicillin (B794) | 38.3% | 7.5% |
This table highlights that a significant portion of patients react to minor determinants, with some reacting exclusively to them.[3]
Signaling Pathway
An IgE-mediated allergic reaction to penicillin determinants, such as this compound, involves the cross-linking of IgE antibodies on the surface of mast cells, leading to degranulation and the release of inflammatory mediators.
Caption: IgE-mediated mast cell degranulation pathway initiated by this compound.
Experimental Protocols
Preparation of this compound for Skin Testing (General Overview)
The preparation of stable and pure this compound for skin testing is a critical step that is often a limiting factor due to the lack of commercially available reagents. While a detailed GMP-level protocol is proprietary, the general principles involve the alkaline hydrolysis of penicillin G.
Materials:
-
Potassium Penicillin G
-
Sterile 0.114N NaOH solution (or similar)
-
Sterile Isotonic Sodium Chloride Solution
-
Sterile vials
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for quality control
General Procedure:
-
Hydrolysis: Penicillin G is subjected to alkaline hydrolysis. An aged partial alkaline hydrolysate of penicillin can serve as a source of penicilloate and penilloate.[4]
-
Purification: An improved extraction method may involve changing the solvents used during recrystallization to produce very pure preparations of penicilloate and penilloate.[5]
-
Quality Control: HPLC is used to separate and quantify the diastereoisomers of penicilloic acid and this compound to ensure the composition and stability of the preparation.[4] Nuclear magnetic resonance and mass spectrometry can be used to confirm the absence of organic contamination.[5]
-
Stabilization: The final product can be prepared as a lyophilized powder in single-dose ampules to be reconstituted with a sterile diluent (e.g., normal saline) prior to use. This ensures stability during storage.[4]
-
Final Concentration: The concentration of the reconstituted minor determinant mixture for skin testing is typically in the range of 1.0 x 10⁻² M.
Note on Stability: Aqueous solutions of this compound are known to be labile. Therefore, using freshly prepared solutions or lyophilized reagents is crucial for accurate testing.[4]
Penicillin Allergy Skin Testing Protocol
This protocol outlines the standardized procedure for performing skin prick and intradermal testing with a full panel of penicillin determinants, including this compound.
Reagents and Materials:
-
Penicilloyl-polylysine (PPL) at 6.0 x 10⁻⁵ M
-
Minor Determinant Mixture (containing this compound) at 1.0 x 10⁻² M
-
Penicillin G at 10,000 U/mL
-
Histamine (B1213489) hydrochloride (positive control) at 1 mg/mL
-
Sterile saline (negative control)
-
Skin prick test devices
-
1 mL syringes with 27-gauge needles for intradermal testing
-
Ruler for measuring wheal and flare
Patient Preparation:
-
Obtain informed consent.
-
Ensure the patient has discontinued (B1498344) antihistamines for at least 48 hours to 7 days, depending on the specific medication.
-
Have emergency equipment and medications (e.g., epinephrine) readily available.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for penicillin allergy skin testing.
Step-by-Step Procedure:
Part 1: Skin Prick Testing (SPT)
-
Label sites on the patient's volar forearm for each reagent (PPL, Minor Determinant Mixture [MDM], Penicillin G, positive control, negative control).
-
Place a small drop of each reagent on the corresponding labeled site.
-
Pass a sterile skin prick device through each drop using firm pressure.
-
Wait 15-20 minutes.
-
Interpretation: A positive SPT is a wheal of 3 mm or greater than the negative control, with associated erythema (flare).[6] If the histamine control is negative, the test is uninterpretable. If the SPT is positive for any of the penicillin determinants, the test is concluded, and the patient is considered allergic. If the SPT is negative, proceed to intradermal testing.
Part 2: Intradermal Testing (IDT)
-
On the contralateral forearm or upper arm, label sites for intradermal injection of each reagent. Testing with penicillin determinants is often done in duplicate.
-
Using a 1 mL syringe with a 27-gauge needle, inject approximately 0.02 mL of each reagent intradermally to raise a 2-3 mm bleb.
-
Circle the initial bleb with a pen for accurate measurement of any change in size.
-
Wait 15-20 minutes.
-
Interpretation: A positive IDT is an increase in the diameter of the initial bleb by 3 mm or more.[6] Any positive reaction to the penicillin determinants indicates an allergy. If all tests are negative, the patient has a very low risk of an immediate IgE-mediated reaction to penicillin.
Safety Considerations
-
Penicillin allergy skin testing should only be performed by trained personnel in a setting where anaphylaxis can be treated.
-
Systemic allergic reactions to skin testing are rare but can occur. Puncture skin testing should always be performed first, and intradermal testing should only proceed if the puncture test is negative.
-
Patients with a history of severe non-IgE-mediated reactions to penicillin (e.g., Stevens-Johnson syndrome) should not undergo skin testing.
Conclusion
The inclusion of this compound as part of a comprehensive minor determinant mixture is essential for the accurate diagnosis of IgE-mediated penicillin allergy. Following standardized protocols for reagent preparation and skin testing procedures is critical to ensure the safety of the patient and the reliability of the test results. These application notes provide a framework for researchers, scientists, and drug development professionals working with penicillin allergy diagnostics.
References
- 1. Skin testing to detect penicillin allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Utility of minor determinants in penicillin allergy skin testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatographic study of stability of the minor determinants of penicillin allergy: a stable minor determinant mixture skin test preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Skin testing with penicilloate and penilloate prepared by an improved method: amoxicillin oral challenge in patients with negative skin test responses to penicillin reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. penallergytest.com [penallergytest.com]
Application Notes and Protocols for the Colorimetric Determination of Penilloic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penilloic acid is a significant degradation product of penicillin antibiotics. Its formation occurs via the hydrolysis of the β-lactam ring to penicilloic acid, followed by decarboxylation, a process that can be accelerated in acidic conditions. Monitoring the concentration of this compound is crucial in various stages of drug development and quality control, as it can be an indicator of the stability and degradation of penicillin-based active pharmaceutical ingredients (APIs). This application note provides detailed protocols for three colorimetric methods for the determination of this compound in samples, either directly or after conversion from its precursor, penicilloic acid.
Principle of Methods
Direct colorimetric determination of this compound is not well-established. Therefore, the methods outlined below are primarily for the determination of penicilloic acid, which can be adapted for this compound. This adaptation is based on the structural similarities and the potential for similar chemical reactivity of the functional groups. Alternatively, a two-step approach can be employed where penicilloic acid in a sample is first converted to this compound, followed by quantification.
This document details three distinct colorimetric methods:
-
Copper(II)-Neocuproine Method: Based on the reduction of Cu(II) to Cu(I) by penicilloic acid, followed by the formation of a colored complex with neocuproine (B1678164).
-
Peroxidase-Chromophore Decolorization Method: This method relies on the decolorization of a pre-formed colored chromophore by penicilloic acid in the presence of a peroxidase and a mercury-containing compound.
-
Molybdoarsenic Acid Reduction Method: In this assay, penicilloic acid reduces molybdoarsenic acid in the presence of mercuric chloride to produce a characteristic blue-colored complex.
Penicillin Degradation Pathway
The degradation of penicillin to this compound is a two-step process. The initial step involves the opening of the β-lactam ring to form penicilloic acid. Subsequently, penicilloic acid undergoes decarboxylation to yield this compound. This pathway is particularly relevant under acidic conditions.
Caption: Degradation pathway of penicillin to this compound.
Method 1: Copper(II)-Neocuproine Assay
This method is based on the reducing ability of penicilloic acid. In this assay, penicilloic acid reduces copper(II) ions to copper(I) ions. The resulting Cu(I) ions then form a stable, colored complex with neocuproine (2,9-dimethyl-1,10-phenanthroline), which can be quantified spectrophotometrically.
Experimental Protocol
1. Reagent Preparation:
-
Copper(II) Sulfate (B86663) Solution (10 mM): Dissolve 249.7 mg of CuSO₄·5H₂O in 100 mL of deionized water.
-
Neocuproine Solution (5 mM): Dissolve 104.1 mg of neocuproine hemihydrate in 100 mL of ethanol.
-
Acetate (B1210297) Buffer (0.1 M, pH 5.0): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. Adjust the pH to 5.0.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used to ensure all copper is in the appropriate oxidation state if necessary, and to reduce potential interferences.
-
This compound Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., slightly alkaline water or a buffer compatible with the assay). Prepare a series of working standards by diluting the stock solution with the acetate buffer.
2. Assay Procedure:
-
To 1.0 mL of the sample or standard solution in a test tube, add 1.0 mL of the acetate buffer (pH 5.0).
-
Add 0.5 mL of the hydroxylamine hydrochloride solution and mix well.
-
Add 1.0 mL of the Copper(II) sulfate solution and mix.
-
Add 1.0 mL of the neocuproine solution and mix thoroughly.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Measure the absorbance of the resulting orange-red complex at 457 nm against a reagent blank prepared with the buffer instead of the sample.
3. Data Analysis:
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength (λmax) | 457 nm | [1] |
| Linearity Range | 5.6 - 56 µM for penicilloates | [2] |
| Standard Deviation | 1 - 2% | [2] |
Experimental Workflow
Caption: Workflow for the Copper(II)-Neocuproine assay.
Method 2: Peroxidase-Chromophore Decolorization Assay
This indirect colorimetric method involves the decolorization of a stable, pre-formed chromophore by penicilloic acid. The chromophore is generated by the oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), by a peroxidase enzyme. The presence of penicilloic acid, in conjunction with a mercury-containing compound, leads to the bleaching of the colored solution, and the decrease in absorbance is proportional to the concentration of penicilloic acid.
Experimental Protocol
1. Reagent Preparation:
-
Chromogenic Substrate Solution (e.g., TMB): Prepare a solution of TMB in an appropriate organic solvent (e.g., DMSO) and then dilute in a suitable buffer (e.g., phosphate-citrate buffer, pH 5.0).
-
Horseradish Peroxidase (HRP) Solution: Prepare a dilute solution of HRP in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh, dilute solution of H₂O₂ (e.g., 0.01%) in deionized water.
-
Mercury-Containing Enhancer Solution: Prepare a solution of a mercury compound, such as p-hydroxymercuribenzoate, in the appropriate buffer.
-
Indicator Solution (Oxidized Chromophore): Prepare fresh daily by mixing the chromogenic substrate solution, HRP solution, and H₂O₂ solution. Allow the color to develop fully.
-
This compound Standard Solutions: Prepare as described in Method 1.
2. Assay Procedure:
-
In a microplate well or a cuvette, add a defined volume of the indicator solution (the pre-formed colored chromophore).
-
Add a specific volume of the mercury-containing enhancer solution.
-
Add the sample or standard solution to initiate the decolorization reaction.
-
Incubate the reaction mixture at room temperature for a fixed period (e.g., 5-10 minutes).
-
Measure the decrease in absorbance at the wavelength of maximum absorbance of the chromophore (e.g., 652 nm for the blue TMB product).
3. Data Analysis:
Calculate the difference in absorbance before and after the addition of the sample/standard. Create a calibration curve by plotting the decrease in absorbance against the concentration of the this compound standards.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength (λmax) | 652 nm (for TMB blue product) | [3] |
| pH Range | 3.5 - 8.0 | [3] |
| Enhancer Concentration | 0.005 - 3 mM | [3] |
Reaction Mechanism
Caption: Decolorization of oxidized TMB by this compound.
Method 3: Molybdoarsenic Acid Reduction Assay
This method is based on the reducing properties of penicilloic acid, which, in the presence of mercuric chloride, reduces molybdoarsenic acid to form a intensely colored "molybdenum blue" complex. The intensity of the blue color is directly proportional to the concentration of penicilloic acid in the sample.
Experimental Protocol
1. Reagent Preparation:
-
Molybdoarsenic Acid Reagent: This reagent is a complex mixture and is typically prepared according to established procedures, often involving the dissolution of ammonium (B1175870) molybdate (B1676688) and sodium arsenate in sulfuric acid.
-
Mercuric Chloride Solution: Prepare a solution of mercuric chloride (HgCl₂) in deionized water.
-
This compound Standard Solutions: Prepare as described in Method 1.
2. Assay Procedure:
-
To a specific volume of the sample or standard solution in a test tube, add the mercuric chloride solution.
-
Add the molybdoarsenic acid reagent and mix well.
-
Incubate the reaction mixture at a controlled temperature for a defined period to allow for color development.
-
Measure the absorbance of the resulting blue solution at its maximum absorbance wavelength (around 650-750 nm).
3. Data Analysis:
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations. Use this curve to determine the concentration of this compound in the unknown samples.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength (λmax) | ~800 nm (for automated method) | [4] |
| Sensitivity | ~1 µg/mL of Penicillin V (as penicilloic acid) | [4] |
Experimental Workflow
Caption: Workflow for the Molybdoarsenic Acid Reduction Assay.
Conversion of Penicilloic Acid to this compound
For a more specific determination of this compound, samples containing penicilloic acid can be pre-treated to convert it to this compound before applying one of the colorimetric methods.
Protocol for Conversion
-
Acidification: Adjust the pH of the sample containing penicilloic acid to approximately 2-3 using a suitable acid (e.g., hydrochloric acid or sulfuric acid).
-
Heating: Heat the acidified sample at an elevated temperature (e.g., 40-60°C) for a specific duration. The exact time and temperature may need to be optimized depending on the sample matrix.
-
Neutralization: After the conversion is complete, neutralize the sample to a pH compatible with the chosen colorimetric assay using a suitable base (e.g., sodium hydroxide).
Sample Preparation
The preparation of samples will depend on the matrix. For pharmaceutical formulations, simple dissolution in a suitable buffer may be sufficient. For more complex matrices, such as biological fluids, a protein precipitation step (e.g., with trichloroacetic acid or acetonitrile) followed by centrifugation may be necessary to remove interfering substances.
Conclusion
References
Application of Penilloic Acid in Antibiotic Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of penilloic acid in the stability assessment of penicillin-based antibiotics. This compound is a primary degradation product of penicillin, formed through the hydrolysis of the β-lactam ring. Its detection and quantification are crucial for determining the stability and shelf-life of penicillin-containing drug products, as well as for understanding potential immunogenic responses.
Introduction
The stability of an antibiotic is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Penicillins, a cornerstone of antibacterial therapy, are susceptible to degradation under various conditions, including acidic or alkaline pH, elevated temperatures, and the presence of β-lactamase enzymes. The primary degradation pathway involves the opening of the β-lactam ring to form penicilloic acid, which can subsequently decarboxylate to form this compound, particularly under acidic conditions.[1] Monitoring the formation of these degradation products is essential for establishing stable formulations and ensuring patient safety, as some degradation products have been implicated in hypersensitivity reactions.[2][3]
Data Presentation
The following tables summarize quantitative data from various studies on the degradation of penicillin G and the formation of its major degradation products, including this compound.
Table 1: Degradation of Penicillin G (100 ng/mL) and Formation of Major Metabolites under Acidic and Alkaline Conditions over 24 Hours. [4]
| Condition | Time (hours) | Penicillin G (ng/mL) | Penillic Acid (ng/mL) | Penicilloic Acid (ng/mL) | This compound (ng/mL) |
| pH 2 | 0 | 100 | 0 | 0 | 0 |
| 2.4 (Half-life) | 50 | ~30 | ~10 | ~5 | |
| 15 | Not Detectable | ~60 | ~20 | ~10 | |
| pH 12 | 0 | 100 | 0 | 0 | 0 |
| 1.35 (Half-life) | 50 | Not Formed | ~45 | ~5 | |
| 10 | Not Detectable | Not Formed | ~90 | ~10 |
Table 2: Stability of Penicillin G in a Natural Lemon Matrix (pH ~4) at Room Temperature. [5]
| Time (days) | Penicillin G (% remaining) | Major Degradation Product(s) |
| 0 | 100 | - |
| 0.9 (Half-life) | 50 | Penillic acid (~40 ng/mL), Penicilloic and this compound (~20 ng/mL each) |
| 7 | <10 | Penillic, Penicilloic, and Penilloic acids |
Table 3: Enzymatic Degradation of Penicillin G (0.1 mg/mL) by Immobilized β-lactamase. [6]
| Time | Penicillin G Degraded (%) |
| 30 minutes | 7 |
| 60 minutes | 12 |
| 2 hours | 26 |
| 5 hours | 83 |
| 24 hours | 98 |
Experimental Protocols
Forced Degradation Study of Penicillin Antibiotics
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of analytical methods.
Objective: To generate degradation products of a penicillin antibiotic under various stress conditions.
Materials:
-
Penicillin drug substance
-
Hydrochloric acid (0.1 M to 1 M)[7]
-
Sodium hydroxide (B78521) (0.1 M to 1 M)[7]
-
Hydrogen peroxide (3-30%)
-
Photostability chamber
-
Oven
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Acid Hydrolysis:
-
Dissolve the penicillin drug substance in 0.1 M HCl to a known concentration (e.g., 1 mg/mL).
-
Incubate the solution at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve the penicillin drug substance in 0.1 M NaOH to a known concentration.
-
Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dissolve the penicillin drug substance in a solution of 3% hydrogen peroxide to a known concentration.
-
Incubate at room temperature, protected from light, for a specified period.
-
Withdraw aliquots at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid penicillin drug substance in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified duration.
-
Also, prepare a solution of the drug substance and expose it to heat.
-
At the end of the exposure, dissolve the solid sample or dilute the solution sample for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
HPLC Method for the Quantification of Penicillin and its Degradation Products
This protocol provides a general high-performance liquid chromatography (HPLC) method for the separation and quantification of penicillin and its degradation products, including this compound.
Objective: To quantify the amount of penicillin and its degradation products in a sample.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of penicillin and available degradation product standards (e.g., this compound) in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute the samples from the forced degradation study or stability study to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the amount of each compound by constructing a calibration curve of peak area versus concentration for the standards.
LC-MS/MS Method for the Identification and Quantification of Penicillin Degradation Products
This protocol describes a more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Objective: To accurately identify and quantify penicillin and its degradation products at low concentrations.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid and 1 mM ammonium acetate in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Flow Rate: 0.2 mL/min.[9]
-
Gradient: A suitable gradient to separate the parent drug from its degradation products.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion to product ion transitions for penicillin and each degradation product (e.g., this compound). These can be found in the literature or determined experimentally.[10]
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol. The use of isotopically labeled internal standards is recommended for improved accuracy.[11]
-
Analysis: Inject the samples into the LC-MS/MS system.
-
Data Analysis: Identify and quantify the analytes based on their retention times and specific MRM transitions.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of penicillin stability and the formation of this compound.
Caption: Penicillin Degradation Pathway
Caption: Forced Degradation Experimental Workflow
Caption: Analytical Workflow for Stability Samples
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cetjournal.it [cetjournal.it]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ues.pku.edu.cn [ues.pku.edu.cn]
- 10. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Penilloic and Penicilloic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of penilloic acid and penicilloic acid, two of the major degradation products of penicillin. The methodologies outlined are critical for stability studies, impurity profiling, and quality control in drug development and food safety analysis.
Introduction
Penicillins are a class of β-lactam antibiotics widely used in medicine. Their degradation can lead to the formation of various products, with penicilloic acid and this compound being of significant interest due to their potential to act as haptens and elicit allergic reactions.[1] Accurate and robust analytical methods are therefore essential for the separation and quantification of these degradation products. This document focuses on modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), which offer high sensitivity and selectivity for these analyses.[1][2][3][4]
Chemical Structures
The chemical structures of Penicillin G, penicilloic acid, and this compound are presented below. Understanding their structures is crucial for comprehending their physicochemical properties and separation behavior.
Analytical Techniques and Data
The primary method for the separation of penilloic and penicilloic acid is reversed-phase chromatography. The table below summarizes typical quantitative data obtained from UHPLC-MS/MS analysis.
| Analyte | Retention Time (min) | Mass-to-Charge Ratio (m/z) |
| Penillic Acid | 4.24 | 335 |
| This compound | 5.10 | Not specified |
| Penicilloic Acid | 5.20 | Not specified |
| Penicillin G | 6.61 | Not specified |
Data sourced from a study on Penicillin G and its metabolites in citrus fruit.[1] It is important to note that penicilloic acid is known to undergo decarboxylation to form this compound and they often elute in close proximity.[1]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of penilloic and penicilloic acids from complex matrices such as fruit juice or milk products.[1][2]
Materials:
-
Phosphate (B84403) buffer (PBS)
-
Acetonitrile
-
HLB (Hydrophilic-Lipophilic Balanced) SPE columns (e.g., 6-cc, 200-mg)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
0.22 µm syringe filters (PVDF)
Procedure:
-
Weigh 2 g of the homogenized sample into a centrifuge tube.
-
Add 4 mL of phosphate buffer (PBS) to stabilize the sample.
-
If performing recovery studies, spike the sample with a known concentration of standards.
-
Shake the sample for 10 minutes.
-
Add 4 mL of hexane for defatting and shake for an additional 10 minutes.[2]
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully remove and discard the upper hexane layer.
-
Filter the aqueous layer using a membrane filtration device (e.g., Amicon Ultra 50,000 Mw).[1]
-
Load the filtrate onto a pre-conditioned HLB SPE column.
-
Elute the analytes with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 800 µL of ammonium acetate buffer.
-
Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an LC vial for analysis.[1]
Protocol 2: UHPLC-MS/MS Analysis
This protocol describes a typical reversed-phase UHPLC method coupled with tandem mass spectrometry for the separation and detection of penilloic and penicilloic acids.[1][5]
Instrumentation:
-
UHPLC system (e.g., Waters Acquity I-Class or Thermo/Dionex UltiMate 3000)[1]
-
Tandem mass spectrometer (e.g., Sciex 6500 Qtrap or Thermo Q Exactive Orbitrap)[1]
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column Temperature: 40 °C
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Gradient Program (for whole fruit matrix):
-
Start at 95:5 (A:B)
-
Linear gradient to 5:95 (A:B) over 10 minutes
-
Hold at 5:95 (A:B) for 5 minutes
-
Return to initial conditions and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Full Scan High-Resolution Mass Spectrometry
-
Specific precursor and product ion transitions should be optimized for each analyte.
Other Relevant Techniques
While HPLC and UHPLC-MS/MS are the most prevalent methods, other techniques can also be employed for the separation and detection of penicillin degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective technique that can be used for preliminary screening.[6] Separation is typically achieved on silica (B1680970) gel plates with various solvent systems.[6] Detection can be performed using UV light or by spraying with specific visualizing reagents.[6][7]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times.[8][9] Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, is particularly useful for separating both charged and neutral analytes and has been successfully applied to the simultaneous determination of several penicillin derivatives.[8][10]
Conclusion
The separation and quantification of penilloic and penicilloic acids are crucial aspects of pharmaceutical analysis and food safety. The protocols and data presented here provide a comprehensive guide for researchers and scientists working in this field. The use of UHPLC-MS/MS offers the highest degree of sensitivity and selectivity, making it the recommended technique for regulatory and research applications. However, other methods like TLC and CE can serve as valuable screening tools. The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity and accuracy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [Determination of 7 penicilins and penicilloic acids in milk products by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of penicillin and its major degradation products by ion-pair reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of penicillin G potassium and its degradation products using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. usp.org [usp.org]
Application Notes and Protocols for the Environmental Analysis of Penilloic Acid in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penilloic acid is a primary degradation product of penicillin antibiotics. Due to the extensive use of penicillins in human and veterinary medicine, these compounds and their metabolites are frequently detected in wastewater. The presence of antibiotic residues in the environment is a growing concern due to the potential for the development of antibiotic resistance and unknown ecotoxicological effects.[1] This document provides detailed methods for the analysis of this compound in wastewater, summarizes reported environmental concentrations, and discusses its formation and potential environmental impact.
Data Presentation
Table 1: Concentration of Penicillin G and its Degradation Products in a Penicillin Production Wastewater Treatment Plant (WWTP) and Receiving River
| Analyte | Raw Wastewater (µg/L) | WWTP Effluent (µg/L) | Receiving River (at discharge point) (µg/L) | Receiving River (30 km downstream) (µg/L) |
| Penicillin G | 153 ± 4 | 1.68 ± 0.48 | 0.31 ± 0.04 | < 0.03 |
| This compound | 1263 ± 32 (molar conc.)* | Not Reported | Not Reported | Major Degradation Product (65.8% of total) |
| Penicilloic Acid | Not Reported | Not Reported | Not Reported | 20.4% of total degradation products |
| Isopenillic Acid | Not Reported | Not Reported | Not Reported | 12.9% of total degradation products |
*Data from a study by Li et al. (2008) where this compound was the dominant degradation product in raw wastewater, accounting for 70.7% of the total molar concentration of analytes.[2] In the receiving river, this compound was also the main degradation product found.[3]
Table 2: Concentrations of Amoxicillin (B794) and its Degradation Products in Secondary Effluent
| Analyte | Concentration in Secondary Effluent (µg/L) |
| Amoxicillin Penicilloic Acid | Several micrograms per liter |
| Amoxicillin this compound | 0.15 |
| Amoxicillin 2',5'-diketopiperazine | 0.5 |
*Data from a study on amoxicillin degradation products, indicating the presence of this compound derivatives in treated wastewater.[4]
Penicillin G Degradation Pathway
The primary degradation pathway of Penicillin G in an aqueous environment involves the hydrolysis of the β-lactam ring, leading to the formation of penicilloic acid. Under acidic conditions, penicilloic acid can then be transformed into this compound.[2][5]
Caption: Degradation pathway of Penicillin G to this compound.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on methods for extracting penicillins and their degradation products from aqueous matrices.
Materials:
-
Wastewater sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Formic acid
-
Acetonitrile (B52724) (HPLC grade)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the wastewater sample to remove suspended solids.
-
Adjust the pH of the supernatant to ~7.0.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
-
Elution:
-
Elute the analytes from the cartridge with 5 mL of acetonitrile or methanol.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This protocol outlines a general method for the quantification of this compound.[6]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 35 - 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be optimized for this compound. For example, for penicillin G degradation products, specific m/z transitions would be monitored.[6]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Experimental Workflow
The following diagram illustrates the general workflow for the environmental analysis of this compound in wastewater.
References
- 1. ues.pku.edu.cn [ues.pku.edu.cn]
- 2. This compound | C15H20N2O3S | CID 255293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Domination of Penicillin G Degradation in Natural Surface Water: Effect of Calcium Ion and Biological Dissolved Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Sensitivity of Penilloic Acid Detection Assays
Welcome to the technical support center for the detection of penilloic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your this compound detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The primary methods for the detection and quantification of this compound include High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and colorimetric assays. HPLC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.
Q2: Why is my this compound assay showing low sensitivity?
A2: Low sensitivity in this compound assays can stem from several factors, including:
-
Suboptimal sample preparation: Inefficient extraction of this compound from the sample matrix can lead to significant analyte loss.
-
Matrix effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in HPLC-MS/MS, leading to inaccurate quantification.
-
Degradation of this compound: this compound is susceptible to degradation, especially at certain pH values and temperatures. Improper sample handling and storage can lead to lower concentrations.
-
Poor standard curve: Inaccurate preparation or degradation of this compound standards will directly impact the accuracy of quantification.
-
Suboptimal assay conditions: For any method, parameters such as mobile phase composition (HPLC), antibody/antigen concentration (ELISA), or reagent concentrations and incubation times (colorimetric assays) must be optimized.
Q3: How can I improve the recovery of this compound during sample preparation?
A3: To improve recovery, consider the following:
-
Optimize extraction solvent: The choice of solvent for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical. Acetonitrile (B52724) is commonly used for protein precipitation.
-
pH adjustment: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of the acidic this compound.
-
SPE cartridge selection: For SPE, select a cartridge with a suitable stationary phase (e.g., reversed-phase C18) and optimize the wash and elution steps to maximize recovery and minimize interferences.
-
Minimize evaporation and reconstitution steps: Each of these steps can lead to sample loss. If necessary, perform them under a gentle stream of nitrogen and ensure the analyte is fully redissolved.
Q4: What is the difference between this compound and penicilloic acid, and can they interfere with each other's detection?
A4: Penicilloic acid is the initial hydrolysis product of the penicillin's β-lactam ring. This compound is a subsequent degradation product formed from penicilloic acid. Due to their structural similarity, they can potentially interfere with each other in less specific assays. Chromatographic methods like HPLC-MS/MS are designed to separate these compounds, allowing for their individual quantification. In immunoassays, the specificity of the antibody is crucial to differentiate between them.
Troubleshooting Guides
HPLC-MS/MS Analysis
| Problem | Possible Cause | Solution |
| Low Signal/Sensitivity | 1. Inefficient ionization. 2. Matrix suppression. 3. Low recovery from sample prep. 4. This compound degradation. | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Improve sample cleanup (e.g., use a more effective SPE protocol). Dilute the sample. Use a matrix-matched calibration curve. 3. See Q3 in the FAQ section. 4. Keep samples and standards at low temperatures and appropriate pH. Prepare fresh standards regularly. |
| Peak Tailing | 1. Secondary interactions with the column. 2. Column contamination. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping to reduce silanol (B1196071) interactions. 2. Flush the column with a strong solvent. Use a guard column. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state (e.g., fully protonated or deprotonated).[1] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty MS source. 3. Matrix interferences. | 1. Use high-purity solvents and additives. Filter mobile phases. 2. Clean the MS source components (e.g., capillary, cone). 3. Enhance sample preparation to remove more matrix components. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Unstable this compound in samples or standards. | 1. Standardize all sample preparation steps. Use an internal standard. 2. Equilibrate the LC system thoroughly before injection. Monitor system pressure and retention times. 3. Ensure consistent storage and handling of all solutions. |
ELISA (Competitive Assay)
| Problem | Possible Cause | Solution |
| Weak or No Signal | 1. Inactive antibody or conjugate. 2. Incorrect reagent concentrations. 3. Insufficient incubation times. 4. Reagents not at room temperature. | 1. Use fresh reagents and store them properly. 2. Optimize the concentrations of the coating antibody and the enzyme-labeled this compound. 3. Ensure adherence to recommended incubation times. 4. Allow all reagents to reach room temperature before use. |
| High Background | 1. Insufficient washing. 2. High concentration of detection reagent. 3. Cross-reactivity of the antibody. 4. Non-specific binding. | 1. Increase the number of wash steps and ensure complete removal of wash buffer.[2] 2. Reduce the concentration of the enzyme-labeled this compound. 3. Verify the specificity of the antibody against related compounds like penicilloic acid. 4. Use a blocking buffer (e.g., BSA or non-fat dry milk) to block non-specific binding sites on the plate. |
| Poor Standard Curve | 1. Inaccurate standard dilutions. 2. Degraded standards. 3. Pipetting errors. | 1. Carefully prepare serial dilutions of the this compound standard. 2. Prepare fresh standards for each assay. 3. Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Low Sensitivity | 1. Suboptimal antibody or competitor concentration. 2. High sample matrix interference. | 1. Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the labeled competitor. 2. Dilute the sample to reduce matrix effects. |
Colorimetric Assay
| Problem | Possible Cause | Solution |
| Low Color Development | 1. Incorrect reagent concentrations. 2. Insufficient incubation time or temperature. 3. Degraded reagents. | 1. Verify the concentrations of all reagents, including the chromogen and any catalysts. 2. Optimize the incubation time and temperature for the color-forming reaction. 3. Use fresh reagents and store them as recommended. |
| High Background Color | 1. Contaminated reagents. 2. Reaction occurring in the absence of this compound. 3. Over-development of the color. | 1. Prepare fresh reagents using high-purity water and chemicals. 2. Investigate if other components in the sample are causing a color change and improve sample cleanup. 3. Reduce the incubation time or the concentration of a key reaction component. |
| Poor Reproducibility | 1. Inconsistent timing of reagent addition. 2. Temperature fluctuations during the assay. 3. Pipetting errors. | 1. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. 2. Ensure a stable and consistent temperature throughout the assay. 3. Use calibrated pipettes and ensure consistent technique. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of different methods for this compound detection. Note that these values can vary depending on the specific matrix, instrumentation, and protocol used.
| Parameter | HPLC-MS/MS | ELISA (Competitive) | Colorimetric Assay |
| Limit of Detection (LOD) | 0.1 ng/g[3] | Typically in the low ng/mL range | Generally in the µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg[4] | Typically in the low to mid ng/mL range | Generally in the µg/mL to mg/mL range |
| Recovery | 50-70% (absolute), 90-110% (with internal standard)[3] | Highly matrix-dependent, often requires significant dilution | Highly matrix-dependent |
| Precision (%RSD) | < 15% | < 15-20% | < 15-20% |
| Specificity | High | Moderate to High (depends on antibody) | Low to Moderate |
| Throughput | Moderate | High | High |
Experimental Protocols
HPLC-MS/MS Method for this compound in Serum
This protocol provides a general procedure for the quantification of this compound in serum. Optimization will be required for specific instrumentation and sample types.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 200 µL of serum, add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Dilution: Transfer the supernatant to a new tube and dilute with 1 mL of water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
b. HPLC-MS/MS Conditions
-
HPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound and any internal standard should be determined by infusion and optimization.
-
Competitive ELISA for this compound
This is a representative protocol for a competitive ELISA. Specific antibody and conjugate concentrations will need to be optimized.
-
Coating: Coat a 96-well microplate with an anti-penilloic acid antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Competition: Add standards or samples and a fixed concentration of enzyme-labeled this compound (e.g., HRP-penilloic acid) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Colorimetric Method for this compound
This protocol is based on the reaction of penicilloic acids with a chromogenic reagent.
-
Reagent Preparation: Prepare a solution of a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB) and a peroxidase enzyme (e.g., Horseradish Peroxidase - HRP). Also, prepare a solution of a decolorization enhancer.[5]
-
Standard Curve: Prepare a series of this compound standards in a suitable buffer.
-
Reaction Mixture: In a microplate, add the sample or standard, the HRP-TMB solution, and the decolorization enhancer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-20 minutes).
-
Measurement: Measure the change in absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader. The decrease in color is proportional to the concentration of this compound.[6]
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WO1992021777A1 - Determination of penicilloic acids - Google Patents [patents.google.com]
Overcoming matrix effects in penilloic acid LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects and other common challenges encountered during the LC-MS analysis of penilloic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] In complex matrices like plasma, milk, or fruit extracts, endogenous components are a primary source of these interferences.
Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?
A2: Phospholipids are a major contributor to matrix effects in biological samples like plasma and serum. Other sources include salts, proteins, and other endogenous or exogenous compounds present in the sample.[2] For food matrices like milk or citrus fruits, fats, sugars, and pigments can cause significant matrix effects.[1][3]
Q3: How can I assess the presence and extent of matrix effects in my this compound assay?
A3: The most common method is the post-extraction spike method. This involves comparing the response of this compound spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.
Q4: Is a stable-isotope labeled internal standard for this compound commercially available?
A4: The availability of a stable-isotope labeled internal standard specifically for this compound can be limited.[3] Researchers often use a labeled internal standard for the parent drug, such as penicillin G-d7, to correct for variability in extraction and ionization of penicillin G.[4][5] However, this may not perfectly compensate for matrix effects on this compound. When a dedicated labeled standard is unavailable, careful matrix-matched calibration or standard addition methods are recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for this compound. The use of additives like formic acid (typically 0.1%) can improve peak shape.[4] |
| Sample Solvent Mismatch | The solvent used to reconstitute the final extract should be similar in composition to the initial mobile phase to avoid peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Low Signal Intensity or High Signal Suppression
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Effects | Implement a more rigorous sample cleanup procedure. Techniques like Solid Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[2] Consider sample dilution if sensitivity allows.[2] |
| Suboptimal ESI Source Conditions | Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for this compound.[6][7] |
| Analyte Degradation | Penicillins and their metabolites can be unstable. Ensure samples are processed promptly and stored at appropriate low temperatures (-80°C for long-term storage).[4][5] |
| Incorrect Mobile Phase Composition | The percentage of organic solvent in the mobile phase can significantly impact ionization efficiency. An optimal organic phase percentage should be determined experimentally.[6] |
Issue 3: High Background Noise or Interferences
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.[8] |
| Carryover from Previous Injections | Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.[9] |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove more of the matrix components. See the detailed experimental protocols below. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's recommendations.[8] |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Biological Fluids (e.g., Plasma)
This protocol is a general guideline and may require optimization for specific applications.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard (if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction (for further cleanup, optional):
-
To the supernatant, add 1 mL of hexane (B92381).
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Discard the upper hexane layer. This step helps in removing non-polar interferences.
-
-
Evaporation and Reconstitution:
-
Evaporate the aqueous layer to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid Phase Extraction (SPE) for this compound from Complex Matrices (e.g., Citrus Fruit Homogenate)
This protocol is adapted from methods for penicillin G and its metabolites in citrus fruits.[3][10]
-
Initial Extraction:
-
Homogenize the sample.
-
To 2 g of the homogenized sample, add 4 mL of phosphate (B84403) buffer.
-
Add internal standard and shake for 10 minutes.
-
Add 4 mL of hexane and shake for another 10 minutes.
-
Centrifuge and collect the aqueous (lower) layer.[10]
-
-
SPE Cleanup (using Oasis HLB or similar reversed-phase sorbent):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Loading: Load the aqueous extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the this compound and other analytes with 3 mL of acetonitrile or methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[3]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Ceftazidime | Human Plasma | Not specified | 33-40 (Suppression) | [2] |
| Protein Precipitation + Dilution | Ceftazidime | Human Plasma | Not specified | 62-85 (Suppression) | [2] |
| LLE + SPE | Penicillin G | Citrus Fruit | 90-100 (Corrected) | Not specified | [3][11] |
| LLE + SPE | This compound | Citrus Fruit | 50-75 (Absolute) | Not specified | [3][11] |
| SPE (Strata X) | Penicillin G | Bovine Tissue | Not specified | Not specified | [4] |
Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in solvent) x 100%. A value <100% indicates suppression, and >100% indicates enhancement.
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical troubleshooting workflow for LC-MS/MS analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. fda.gov [fda.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Penilloilloic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of penilloic acid, particularly in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway that leads to the formation of this compound under acidic conditions?
A1: this compound is a principal degradation product of penicillins. In an acidic medium, the degradation process typically begins with the hydrolysis of the β-lactam ring of a penicillin molecule (e.g., Penicillin G) to form the corresponding penicilloic acid.[1][2][3] This penicilloic acid intermediate is unstable in acidic conditions and subsequently undergoes further degradation, primarily through decarboxylation, to yield this compound and penicilloaldehyde.[1]
Q2: What are the key factors that influence the stability of penicilloic acid and its precursors?
A2: The stability of penicillins and their subsequent degradation products, including penicilloic acid, is influenced by several factors:
-
pH: Stability is highly pH-dependent. Acidic conditions (below pH 5) and alkaline conditions (above pH 8) significantly accelerate the degradation of the parent penicillin molecule.[1] Acidic environments are particularly conducive to the degradation cascade that forms this compound.[1][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis and degradation of penicillin and its derivatives.[5][6] Experiments monitoring stability should be conducted at controlled and specified temperatures.[1]
-
Metal Ions: Certain metal ions can catalyze the degradation of penicillin. For instance, Zn²⁺ has been shown to have a significant catalytic effect on penicillin degradation.[4]
-
Enzymatic Activity: The presence of β-lactamase enzymes will rapidly hydrolyze the β-lactam ring of penicillin to form penicilloic acid.[7] It is crucial to use sterile equipment and solutions to prevent microbial contamination and subsequent enzymatic degradation.[1]
Q3: How can I monitor and quantify the formation of this compound during an experiment?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the degradation of penicillins and quantifying the formation of products like penicilloic and penilloic acids.[8][9] A reversed-phase column (e.g., C18) coupled with a UV detector is typically employed for separation and quantification.[1]
Q4: Besides this compound, what other degradation products might be present in an acidic solution of penicillin?
A4: In addition to this compound and penicilloaldehyde, a smaller fraction of penicillin can undergo rearrangement in acidic conditions to form penillic acid.[1][5] Therefore, when analyzing samples, it is common to find a mixture of the parent penicillin, penicilloic acid, this compound, and penillic acid.[1][10]
Degradation Pathway and Influencing Factors
The following diagrams illustrate the chemical degradation pathway and the key relationships governing the stability of penicillin derivatives in acidic conditions.
Quantitative Data Summary
The rate of penicillin degradation is highly dependent on pH. The stability is generally greatest in the pH range of 5 to 8.[1] Acidic conditions significantly accelerate degradation.
Table 1: Effect of pH on Penicillin G Degradation Rate
| pH | Temperature (°C) | Degradation Rate Constant (k, min⁻¹) | Reference |
| 4.0 | 100 | 0.1603 | [4] |
| 7.0 | 100 | 0.0039 | [4] |
| 10.0 | 100 | 0.0485 | [4] |
| Note: This data illustrates the degradation of the parent penicillin molecule, which is the rate-limiting step for the formation of its degradation products, including penicilloic and penilloic acids. |
Troubleshooting Guide
Table 2: Common Issues in this compound Stability Experiments
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of analyte immediately after preparation | Incorrect pH of the medium.High experimental temperature.Contamination with β-lactamase enzymes. | Verify the pH of all buffers and solutions before use.Ensure experiments are run at the specified temperature using a calibrated instrument.Use sterile, high-purity water, glassware, and reagents to prevent enzymatic degradation.[1] |
| Inconsistent or irreproducible results between replicates | Fluctuations in pH or temperature.Inaccurate initial concentrations.Variability in sample preparation. | Use a reliable and appropriate buffer system to maintain constant pH.Precisely control the temperature throughout the experiment.Ensure accurate and consistent preparation of all stock and working solutions.[1] |
| Poor separation of degradation products in HPLC analysis | Inappropriate mobile phase composition or pH.Unsuitable HPLC column.Incorrect flow rate or gradient. | Optimize the mobile phase by adjusting the organic solvent ratio and pH.Select a column with appropriate chemistry (e.g., C18) and particle size.Systematically optimize the flow rate and gradient elution program.[1] |
| Low sensitivity or poor peak shape in HPLC | Low detector wavelength.Sample matrix interference.Inappropriate injection volume. | Set the UV detector to a wavelength where the compounds have maximum absorbance.Perform a sample cleanup or extraction if the matrix is complex.Optimize the injection volume to avoid column overloading or under-detection. |
Experimental Protocols
Protocol: HPLC Analysis of Penicillin Degradation Products
This protocol outlines a general method for the quantification of penicillin and its degradation products, including penicilloic and penilloic acids.
-
Reagents and Materials:
-
Reference standards for the parent penicillin, penicilloic acid, and this compound.
-
HPLC-grade acetonitrile (B52724) and water.
-
Phosphate (B84403) buffer or other suitable buffer system.
-
Acids/bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide).
-
0.22 µm syringe filters.
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
UV-Vis Detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Data acquisition and processing software.
-
-
Sample Preparation (Degradation Study):
-
Prepare a stock solution of the parent penicillin in a suitable solvent.
-
Dilute the stock solution into the acidic buffer (e.g., pH 4) to the desired initial concentration.
-
Maintain the solution at a constant, controlled temperature (e.g., 37°C).
-
At specified time intervals, withdraw an aliquot of the sample.
-
Immediately quench the degradation process if necessary (e.g., by neutralizing the pH or freezing).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Scan for the absorbance maxima of the compounds of interest (typically in the 220-280 nm range).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of calibration standards for each analyte (penicillin, penicilloic acid, this compound).
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Calculate the concentration of each analyte in the experimental samples by interpolating their peak areas from the calibration curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. accesson.kr [accesson.kr]
- 3. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 4. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Determination of mezlocillin and its penicilloate and penilloate by high-performance liquid chromatography and stability of mezlocillin at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of a proposed penicillin G acidic degradation scheme using high-pressure liquid chromatography and optimization techniques and mechanistic considerations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Penilloic Acid Extraction from Serum
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of penilloic acid from serum samples. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from serum?
A1: The two most prevalent and effective methods for extracting this compound from serum are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that relies on the partitioning of the analyte between two immiscible liquid phases. SPE is a more modern technique that uses a solid sorbent to selectively retain and elute the analyte, often resulting in cleaner extracts.
Q2: How does the pH of the sample affect the extraction efficiency of this compound?
A2: The pH of the serum sample is a critical factor for successful extraction. This compound is an acidic compound. To ensure it is in its neutral, protonated form, which is more soluble in organic solvents (for LLE) or better retained on a reversed-phase SPE sorbent, the pH of the sample should be adjusted to be at least 2 pH units below its pKa. Acidifying the sample with an acid like formic acid or phosphoric acid is a crucial step in most extraction protocols.
Q3: What are the best storage conditions for serum samples to ensure the stability of this compound?
A3: While specific stability data for this compound in serum is limited, data from related beta-lactam antibiotics suggest that for short-term storage (up to 24 hours), samples should be kept on ice or refrigerated at 4-6°C.[1][2] For long-term storage, freezing samples at -80°C is strongly recommended to minimize degradation.[1][2] Some studies have shown that certain beta-lactams are stable for up to a year at -80°C.[1]
Q4: Which extraction method, LLE or SPE, generally provides higher recovery for acidic analytes like this compound?
A4: Studies comparing extraction methods for various acidic drugs and metabolites from plasma have shown that Solid-Phase Extraction (SPE), particularly with polymeric sorbents like Oasis PRiME HLB, tends to provide higher and more consistent recoveries compared to Liquid-Liquid Extraction (LLE).[3] LLE can suffer from lower extraction efficiency for more polar acidic compounds.[3]
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery rates for acidic analytes from plasma/serum using different extraction methods. This data, based on compounds with similar properties to this compound, can help guide your choice of extraction protocol.
| Extraction Method | Analyte Type | Sorbent/Solvent System | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| SPE | Acidic Drug (Naproxen) | Oasis PRiME HLB | 98 | 8 | [3] |
| SPE | Acidic Metabolite (JWH-073 COOH) | Oasis PRiME HLB | 95 | 8 | [3] |
| LLE | Acidic Drug (Naproxen) | Not Specified | < 80 | 10 | [3] |
| LLE | Acidic Metabolite (JWH-073 COOH) | Not Specified | < 80 | 10 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a Polymeric Reversed-Phase Sorbent
This protocol is optimized for the extraction of acidic drugs and metabolites from serum and is expected to yield high recovery for this compound.
Materials:
-
Serum sample
-
Internal Standard (IS) solution (e.g., an isotopically labeled this compound)
-
4% Phosphoric Acid in water
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Oasis HLB SPE cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw serum samples to room temperature.
-
To 500 µL of serum, add the appropriate volume of internal standard.
-
Vortex for 10 seconds.
-
Acidify the sample by adding 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to mix thoroughly.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the retained this compound by passing 1 mL of methanol through the cartridge.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general method for the extraction of acidic compounds from a biological matrix.
Materials:
-
Serum sample
-
Internal Standard (IS) solution
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297) (LC-MS grade)
-
Sodium Sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 500 µL of serum into a clean centrifuge tube.
-
Add the appropriate volume of internal standard.
-
Acidify the sample by adding 50 µL of 1M HCl to adjust the pH to approximately 2-3. Vortex briefly.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Transfer the dried organic extract to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex to dissolve the residue and transfer to an autosampler vial.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound from serum.
Caption: Troubleshooting decision tree for low recovery of this compound.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Sample pH | This compound is an acidic compound. For efficient extraction by LLE or retention on a reversed-phase SPE sorbent, it must be in its neutral (protonated) form. Solution: Ensure the pH of the serum sample is acidified to at least 2 pH units below the pKa of this compound. Using 1-4% formic or phosphoric acid is common. |
| Analyte Degradation | This compound, as a metabolite of penicillin, can be susceptible to degradation, especially at room temperature or in non-pH controlled environments. Solution: Process samples on ice and minimize the time between thawing and extraction. For long-term storage, keep serum samples at -80°C.[1][2] |
| Poor Partitioning in LLE | The choice of organic solvent is crucial for effective LLE. If the solvent is too non-polar, it may not efficiently extract a relatively polar acidic metabolite like this compound. Solution: Consider using a more polar, water-immiscible solvent such as ethyl acetate. Increasing the volume ratio of organic solvent to the aqueous sample can also improve recovery. |
| Incomplete Elution in SPE | The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Solution: Ensure the elution solvent (e.g., methanol or acetonitrile) is of sufficient strength. You can also try a second elution step to see if more analyte is recovered. Adding a small percentage of acid (e.g., 0.1% formic acid) to the elution solvent can sometimes improve the recovery of acidic compounds. |
| Emulsion Formation in LLE | The presence of proteins and lipids in serum can lead to the formation of an emulsion at the interface of the aqueous and organic layers, trapping the analyte. Solution: Centrifuge the sample at a higher speed or for a longer duration. Gentle mixing instead of vigorous vortexing can sometimes prevent emulsion formation. Supported Liquid Extraction (SLE) is an alternative that avoids this issue. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Co-elution of Endogenous Interferences | Components of the serum matrix, such as phospholipids, can co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. Solution: Improve the sample cleanup. SPE generally provides cleaner extracts than LLE.[3] Consider using an SPE sorbent specifically designed for phospholipid removal (e.g., Oasis PRiME HLB). |
| Insufficient Chromatographic Separation | If this compound is not well-separated from matrix components on the analytical column, matrix effects are more likely. Solution: Optimize the LC gradient to better resolve the analyte from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions. Using a different column chemistry (e.g., HILIC for polar compounds) may also be beneficial. |
| Non-optimal Ionization Source Conditions | The settings of the electrospray ionization (ESI) source can influence the extent of matrix effects. Solution: Re-optimize source parameters such as gas flows, temperatures, and voltages after ensuring the sample extract is as clean as possible. |
| Lack of an Appropriate Internal Standard | Without a suitable internal standard, it is difficult to correct for variations in recovery and matrix effects. Solution: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will behave almost identically to the analyte during extraction and ionization. |
References
Troubleshooting penilloic acid immunoassay cross-reactivity
Welcome to the technical support center for penicilloic acid immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a particular focus on managing cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unexpected positive results in a penicilloic acid immunoassay?
A1: The most common cause of unexpected positive results is cross-reactivity from other structurally similar molecules. Penicilloic acid is a degradation product of penicillin. Many other β-lactam antibiotics, such as various penicillins (e.g., ampicillin, amoxicillin) and some cephalosporins, share structural similarities, particularly in their side chains, which can lead to them being recognized by the assay's antibodies.[1][2][3]
Q2: My sample is from a patient treated with a carbapenem (B1253116) (e.g., meropenem, imipenem), yet I'm seeing a positive signal. Is this expected?
A2: This is not typically expected. The rate of cross-reactivity between penicillins and carbapenems is very low, generally reported to be less than 1%.[4][5] A positive signal could be due to other sources of interference in the sample matrix, or co-administration of a penicillin-class antibiotic. It is recommended to run a competitive inhibition experiment to confirm the source of the signal.
Q3: Can intact penicillin in a sample cause a signal in a penicilloic acid-specific assay?
A3: Ideally, an antibody specific for penicilloic acid should have minimal cross-reactivity with the parent penicillin. The key structural difference is the opened β-lactam ring in penicilloic acid.[6] However, the degree of specificity depends on the particular antibody used in the assay kit. Some antibodies may show partial cross-reactivity. Furthermore, penicillin can be unstable and may degrade into penicilloic acid within the sample, especially under certain storage conditions or pH.[7]
Q4: How can I differentiate between a true low-level positive for penicilloic acid and a high concentration of a weakly cross-reacting substance?
A4: A competitive inhibition assay is the most effective way to address this. By creating a dilution series of the suspected cross-reactant and observing its effect on the signal of a known penicilloic acid standard, you can determine its relative affinity for the antibody. If a high concentration of the substance is needed to inhibit the signal, it confirms weak cross-reactivity.
Q5: Are there sample types that are more prone to interference?
A5: Complex biological matrices like serum, plasma, and urine can contain endogenous substances that may interfere with the immunoassay.[8] For example, high levels of rheumatoid factor or human anti-animal antibodies (HAMA) can cause non-specific binding and lead to false results.[8] Proper sample dilution and the use of appropriate blocking buffers are crucial.
Troubleshooting Guides
Issue 1: High Background or False Positives
High background can obscure true results and lead to the misinterpretation of data as false positives.
Potential Causes & Solutions:
-
Cross-Reactivity: Structurally similar antibiotics are present in the sample.
-
Solution: Perform a competitive inhibition assay to identify the cross-reacting substance. (See Experimental Protocol below).
-
-
Insufficient Washing: Inadequate removal of unbound reagents.
-
Solution: Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.
-
-
Contaminated Reagents: Buffers or substrate solutions are contaminated.
-
Solution: Prepare fresh reagents and use sterile technique.
-
-
Matrix Effects: Components in the sample matrix are causing non-specific binding.
-
Solution: Increase the sample dilution factor. If the problem persists, consider a sample clean-up or extraction procedure.
-
Quantitative Data: Cross-Reactivity of β-Lactam Antibiotics
The degree of cross-reactivity is highly dependent on the specific antibody used in the immunoassay. The following table summarizes expected cross-reactivity based on structural similarities and published data on allergic cross-reactivity, which often correlates with immunoassay cross-reactivity due to shared structural epitopes. The values represent the relative potential for interference.
| Class | Compound | R1 Side Chain Similarity to Penicillin G/Ampicillin | Expected Cross-Reactivity |
| Penicillins | Ampicillin | High (Identical to Amoxicillin) | High (~90-100%)[9] |
| Amoxicillin | High (Identical to Ampicillin) | High | |
| Penicillin V | Moderate | Moderate | |
| Cephalosporins | Cephalexin (1st Gen) | High (Similar to Ampicillin) | Moderate to High[4] |
| Cefaclor (1st Gen) | High (Similar to Ampicillin) | Moderate to High[4] | |
| Cefadroxil (1st Gen) | High (Similar to Amoxicillin) | Moderate to High[4] | |
| Cefuroxime (2nd Gen) | Low | Low | |
| Ceftriaxone (3rd Gen) | Low | Very Low | |
| Ceftazidime (B193861) (3rd Gen) | Low | Very Low | |
| Carbapenems | Imipenem | Very Low | < 1%[5] |
| Meropenem | Very Low | < 1%[5] | |
| Monobactams | Aztreonam | Very Low | Negligible[5] |
*Note: Aztreonam shows negligible cross-reactivity with penicillins, but may cross-react with ceftazidime due to an identical R1 side chain.[5]
Experimental Protocols
Protocol: Competitive Inhibition Assay to Identify Cross-Reactivity
This protocol outlines how to test a substance (e.g., another antibiotic) for its potential to cross-react in your penicilloic acid immunoassay. This is a variation of a standard competitive ELISA protocol.[10][11][12]
Objective: To determine if a suspected compound competes with penicilloic acid for antibody binding, thereby confirming cross-reactivity.
Materials:
-
Penicilloic Acid Immunoassay Kit (antibodies, plates, substrate, etc.)
-
Penicilloic Acid Standard (from kit or purchased separately)
-
Suspected Cross-Reactant (e.g., Ampicillin, Cephalexin)
-
Assay Buffer/Diluent
Procedure:
-
Prepare Reagents: Reconstitute all kit components as instructed in the manufacturer's protocol.
-
Prepare Cross-Reactant Dilution Series:
-
Create a high-concentration stock solution of the suspected cross-reactant in assay buffer.
-
Perform a serial dilution to create a range of concentrations (e.g., from 100 µg/mL down to 0.1 ng/mL).
-
-
Prepare Penicilloic Acid Control: Prepare a mid-range concentration of the penicilloic acid standard (e.g., the IC50 value if known, or the middle standard from the kit's standard curve). This will be your positive control competitor.
-
Set up Assay Plate:
-
Follow the kit instructions for pre-coating plates with the capture antibody (if not already pre-coated).
-
Add the detection antibody (often enzyme-conjugated) and the penicilloic acid standard (or a sample containing a known amount of penicilloic acid) to the wells as per the kit's competitive assay protocol.
-
In separate sets of wells, instead of adding the penicilloic acid standard, add each dilution of your suspected cross-reactant.
-
Include a "No Competitor" control (0% inhibition) and a "Max Inhibition" control (with a saturating concentration of the penicilloic acid standard).
-
-
Incubation: Incubate the plate according to the kit's instructions to allow for competition between the analyte in the solution and the antigen coated on the plate for the antibody binding sites.
-
Washing and Substrate Addition: Wash the plate thoroughly to remove unbound reagents. Add the substrate and incubate for the recommended time.
-
Read Plate: Stop the reaction and read the absorbance on a microplate reader at the specified wavelength.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the cross-reactant using the formula: % Inhibition = (1 - (Absorbance of Sample / Absorbance of 'No Competitor' Control)) * 100
-
Plot the % Inhibition against the log of the cross-reactant concentration.
-
Determine the concentration of the cross-reactant that causes 50% inhibition (IC50).
-
Interpretation: A lower IC50 value indicates a higher degree of cross-reactivity, as less of the substance is needed to displace the intended analyte and inhibit the signal. Comparing the IC50 of the cross-reactant to the IC50 of penicilloic acid itself will give you a quantitative measure of cross-reactivity.
Visualizations
Caption: Troubleshooting workflow for unexpected positive results.
Caption: Principle of competitive inhibition for cross-reactivity testing.
References
- 1. Penicillin and Cephalosporin Cross-Reactivity and Risk for Allergic Reaction [ebmconsult.com]
- 2. nps.org.au [nps.org.au]
- 3. health.ucdavis.edu [health.ucdavis.edu]
- 4. unmc.edu [unmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. stjohnslabs.com [stjohnslabs.com]
How to prevent penicilloic acid decarboxylation to penilloic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the prevention of penicilloic acid decarboxylation to penilloic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of penicilloic acid?
A1: Penicilloic acid is an intermediate product formed from the hydrolysis of the β-lactam ring of penicillins. It is inherently unstable, particularly in acidic conditions, and readily undergoes decarboxylation to form this compound.[1] This transformation represents a significant degradation pathway.
Q2: What are the key factors influencing the decarboxylation of penicilloic acid?
A2: The stability of penicilloic acid is highly dependent on pH and temperature. Acidic conditions (pH below 5) and elevated temperatures significantly accelerate the rate of decarboxylation to this compound.[1][2] Conversely, maintaining a neutral to slightly acidic pH and low temperatures can help to minimize this degradation.
Q3: What is the optimal pH for maximizing penicilloic acid stability in aqueous solutions?
A3: While penicilloic acid is generally unstable, maximum stability for its precursor, Penicillin G, is observed in the pH range of 5 to 8.[1] For practical purposes, maintaining a pH around 7.0 is recommended to slow down the degradation process.[3]
Q4: How does temperature affect the stability of penicilloic acid?
A4: Higher temperatures increase the rate of chemical reactions, including the decarboxylation of penicilloic acid. To maintain the integrity of penicilloic acid samples, it is crucial to work at low temperatures, such as on an ice bath, and to store solutions at -20°C or -80°C for longer-term storage.[1]
Troubleshooting Guide: Preventing Penicilloic Acid Decarboxylation
This guide addresses common issues encountered during experiments involving penicilloic acid and provides practical solutions to minimize its degradation.
| Problem | Possible Cause | Solution |
| Rapid degradation of penicilloic acid immediately after sample preparation. | Incorrect pH of the medium. | Verify the pH of all solutions and buffers before use. Use a reliable buffer system, such as a citrate (B86180) or phosphate (B84403) buffer, to maintain a pH of approximately 7.0.[3] |
| High temperature. | Ensure experiments are conducted at low temperatures. Prepare and handle all penicilloic acid solutions on ice. For incubation steps, use a calibrated temperature-controlled environment. | |
| Contamination with β-lactamase enzymes. | Use sterile equipment and solutions to prevent enzymatic degradation of any residual penicillin to penicilloic acid, which would then be susceptible to decarboxylation. | |
| Inconsistent or irreproducible results between replicate experiments. | Fluctuations in pH or temperature. | Use a reliable buffer system to maintain a constant pH.[1] Precisely control the temperature throughout the experiment. |
| Variability in sample preparation. | Ensure accurate and consistent preparation of stock and working solutions. Prepare fresh solutions for each experiment and avoid storing them for extended periods, even at low temperatures.[4] | |
| Low recovery of penicilloic acid in analytical measurements (e.g., HPLC). | Degradation during sample processing and analysis. | Implement a sample "quenching" step. Immediately after collection, neutralize the pH of the sample by adding a small amount of a suitable buffer (e.g., phosphate buffer pH 7) to halt further degradation.[1] |
| Inappropriate storage of samples before analysis. | If not analyzed immediately, store samples at low temperatures (-20°C or -80°C) to minimize degradation until analysis.[1] |
Data Presentation
The following tables summarize the impact of pH and temperature on the degradation of Penicillin G, which serves as a relevant proxy for the stability of its direct hydrolysis product, penicilloic acid.
Table 1: Pseudo-First-Order Rate Constants (k) for Penicillin G Degradation at Various pH Values and Temperatures. [1]
| Temperature (°C) | pH | Rate Constant (k) in min⁻¹ |
| 80 | 4 | 0.1603 |
| 80 | 7 | 0.0039 |
| 80 | 10 | 0.0485 |
| 100 | 4 | Complete degradation in <20 min |
Data adapted from a study on the hydrothermal treatment of penicillin.
Table 2: Half-life (t½) of Penicillin G at Different pH Values and Temperatures. [1]
| Temperature (°C) | pH | Half-life (t½) in minutes |
| 80 | 4 | ~4.3 |
| 80 | 7 | ~177.7 |
| 80 | 10 | ~14.3 |
Calculated from the rate constants in Table 1 using the formula t½ = 0.693/k.
Experimental Protocols
Protocol 1: Preparation and Handling of Penicilloic Acid Solutions to Minimize Decarboxylation
This protocol is designed to guide the user in preparing and handling penicilloic acid solutions in a manner that minimizes its conversion to this compound.
Materials:
-
Penicilloic acid standard
-
Anhydrous, inert solvent (e.g., acetonitrile (B52724) or DMSO)
-
Ice bucket
-
Sterile microcentrifuge tubes and pipette tips
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0), pre-chilled on ice
Procedure:
-
Prepare Buffer Solutions: Prepare a buffer solution at the desired pH (e.g., pH 7.0 phosphate buffer) and pre-chill it on ice.
-
Prepare Penicilloic Acid Stock Solution:
-
Accurately weigh a known amount of penicilloic acid standard.
-
Dissolve the standard in a minimal amount of a suitable anhydrous solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.
-
-
Prepare Working Solutions:
-
Immediately before use, dilute the stock solution with the pre-chilled buffer to the desired final concentration for the experiment.
-
Keep the working solution on ice at all times.
-
-
Incubation: If the experimental protocol requires incubation at a specific temperature, place the working solutions in a temperature-controlled environment (e.g., water bath or incubator) for the specified duration.
-
Sampling: At specified time intervals, withdraw aliquots of the sample.
-
Sample Quenching (Recommended): To stop further degradation, immediately adjust the pH of the collected samples to approximately 7.0 by adding a small volume of a suitable buffer if the experimental conditions were acidic or basic.
-
Storage: If not for immediate analysis, store the quenched samples at a low temperature (e.g., -20°C or -80°C) to minimize further degradation until analysis.
Visualizations
Caption: Degradation pathway of penicillin to this compound.
Caption: Recommended workflow for handling penicilloic acid.
References
Technical Support Center: Enhancing Resolution of Penicillin Metabolite Peaks in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of penicillin and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on improving peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution between penicillin and its metabolites?
Poor peak resolution in HPLC, often observed as co-eluting or overlapping peaks, can stem from several factors.[1][2] The most common causes include:
-
Inappropriate Mobile Phase Composition: The pH, organic solvent ratio, and buffer type can significantly impact the retention and selectivity of analytes.
-
Suboptimal Column Selection: The choice of stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, and particle size) is critical for achieving good separation.[3]
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times and affect resolution.[4]
-
High Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause band broadening, which reduces resolution.
-
Improper Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion and poor resolution.
Q2: How does the mobile phase pH affect the separation of penicillin and its metabolites?
The pH of the mobile phase is a critical parameter for the successful separation of ionizable compounds like penicillin and its metabolites. Penicillin G, for instance, is most stable in a pH range of 5-8.[5] Its degradation into metabolites like penicilloic acid, penillic acid, and penilloic acid is influenced by pH.[3][5][6] Adjusting the mobile phase pH can alter the ionization state of these molecules, thereby changing their interaction with the stationary phase and improving separation. For example, using a mobile phase with a pH around 7.3 has been shown to be effective for the separation of penicillin-V.[7] Acidic modifiers like formic acid are also commonly used to improve peak shape and resolution.[3]
Q3: What type of HPLC column is best suited for analyzing penicillin and its metabolites?
Reverse-phase columns, particularly C18 and C8 columns, are the most frequently used for the analysis of penicillin and its metabolites due to the amphiphilic nature of these compounds.[3]
-
C18 (Octadecylsilane) columns are a popular choice, offering sufficient hydrophobic interactions for good separation.[3] The selection of a longer column (e.g., 150 mm) and smaller particle size (e.g., 1.7 µm) can enhance column efficiency and resolution.[3]
-
C8 (Octylsilane) columns can also be effective and may offer different selectivity compared to C18 columns.[7]
For challenging separations, specialized columns such as those with low silanol (B1196071) activity or different bonded phases may provide better resolution.[8]
Q4: Can temperature be used to improve the resolution of penicillin metabolite peaks?
Yes, optimizing the column temperature can be a useful tool for improving resolution. Maintaining a constant, elevated temperature (e.g., 40 °C) can enhance separation efficiency by reducing mobile phase viscosity and increasing mass transfer rates.[3] However, it is crucial to consider the stability of penicillin and its metabolites at higher temperatures, as they can degrade.[9] Therefore, temperature optimization should be performed carefully, balancing improved chromatography with analyte stability.
Troubleshooting Guides
Issue: Co-eluting Penicillin and Metabolite Peaks
Co-elution, where two or more compounds elute from the column at the same time, is a common challenge that hinders accurate quantification.[1]
Step-by-Step Troubleshooting:
-
Optimize the Mobile Phase:
-
Adjust Organic Solvent Ratio: If using a gradient, try altering the gradient slope or starting and ending percentages of the organic solvent (e.g., acetonitrile (B52724) or methanol). For isocratic methods, systematically vary the percentage of the organic component.
-
Modify Mobile Phase pH: Small adjustments to the mobile phase pH can significantly alter the retention times of ionizable compounds. Ensure the chosen pH is compatible with the column's stability.[4]
-
Change the Organic Solvent: If using methanol, consider switching to acetonitrile or vice versa. These solvents offer different selectivities and can resolve co-eluting peaks.[2]
-
Incorporate a Buffer: Using a buffer, such as a phosphate (B84403) buffer, can help control the pH and improve peak shape and resolution.[4]
-
-
Evaluate the HPLC Column:
-
Switch Column Chemistry: If resolution does not improve with mobile phase optimization, consider trying a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano phase).
-
Increase Column Length or Decrease Particle Size: A longer column or a column with smaller particles will provide higher efficiency and may resolve the peaks.[3]
-
-
Adjust the Temperature:
-
Systematically increase or decrease the column temperature in small increments (e.g., 5 °C) to see if it improves separation. Ensure the temperature remains within the operational limits of the column and does not cause analyte degradation.
-
Issue: Tailing or Fronting Peaks for Penicillin Metabolites
Poor peak shape, such as tailing or fronting, can compromise resolution and integration accuracy.
Troubleshooting Peak Tailing:
-
Check for Active Sites: Peak tailing can be caused by secondary interactions between the analytes and active sites (residual silanols) on the silica-based column.
-
Lower Mobile Phase pH: Using a lower pH can suppress the ionization of silanols, reducing these interactions.
-
Add a Competing Base: A small amount of a basic modifier can mask the active sites.
-
Use a Buffer: Buffers can help to maintain a consistent pH and minimize secondary interactions.[4]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Troubleshooting Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Sample Overload: Similar to tailing, sample overload can also cause peak fronting.
Data Presentation
Table 1: Comparison of HPLC Conditions for Penicillin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Eclipse XDB-C8 | Waters Acquity C18 | Synergi 4 µm MAX-RP 80A |
| Dimensions | - | 150 mm x 2.1 mm, 1.7 µm | 100 mm x 2 mm |
| Mobile Phase | Aqueous phosphate buffer (pH=7.3), methanol, and acetonitrile (8:1:1)[7] | Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[3] | Acetonitrile (A) and 0.2% aqueous formic acid (B)[10] |
| Flow Rate | - | - | 300 µL/min[10] |
| Temperature | - | 40 °C[3] | - |
| Detection | DAD[7] | MS/MS[3] | MS/MS[10] |
Experimental Protocols
Protocol 1: HPLC-DAD Method for Penicillin-V
This protocol is based on a method for the determination of Penicillin-V in human plasma.[7]
-
Sample Preparation: Perform a liquid-liquid extraction using methyl-t-butyl ether. Optimize extraction parameters such as pH of the aqueous phase and sample/solvent volumetric ratio.
-
HPLC System: Use an HPLC system equipped with a Diode Array Detector (DAD).
-
Column: Eclipse XDB-C8 column.
-
Mobile Phase: Prepare a mobile phase consisting of aqueous phosphate buffer (pH=7.3), methanol, and acetonitrile in a ratio of 8:1:1.[7]
-
Injection: Inject the extracted sample onto the column.
-
Detection: Monitor the elution of Penicillin-V using the DAD detector at an appropriate wavelength.
Protocol 2: UHPLC-MS/MS Method for Penicillin G and its Metabolites
This protocol is adapted from a method for analyzing Penicillin G and its metabolites in citrus fruit.[3]
-
Sample Preparation: Homogenize the sample and perform solid-phase extraction (SPE) for cleanup.[3]
-
UHPLC System: Utilize a UHPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: Waters Acquity C18 column (150 mm × 2.1 mm, 1.7-µm).[3]
-
Mobile Phase:
-
Gradient Elution: Use a ramped elution gradient starting with 95:5 (A:B) and ending with 5:95 (A:B).
-
Flow Rate: Set an appropriate flow rate for the UHPLC system.
-
Column Temperature: Maintain the column temperature at 40 °C.[3]
-
Detection: Use the MS/MS detector in positive electrospray ionization (ESI) mode for the identification and quantification of penicillin G and its metabolites.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: HPLC method development workflow.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Penicillin G Metabolites under Various Environmental Conditions Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Penicillin G sodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Penilloic Acid in Citrus Fruit
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of penilloic acid in citrus fruit.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound in citrus samples?
The main challenges include the complex nature of the citrus matrix, which can lead to significant matrix effects such as ion suppression in mass spectrometry. Additionally, this compound is a degradation product of penicillin G, and its stability is pH-dependent. Co-elution with other penicillin G metabolites, like penillic acid and penicilloic acid, can also complicate accurate quantification.[1][2]
Q2: What is the recommended analytical technique for this compound quantification in citrus?
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most widely used and sensitive method for the determination of this compound in citrus fruit.[1][3][4][5][6] This technique offers high selectivity and sensitivity, which are crucial for detecting the low concentrations of this compound often found in these samples.
Q3: Why is the use of an internal standard critical for this analysis?
The use of an isotopically labeled internal standard, such as this compound-D5, is highly recommended.[4][6] It is essential for compensating for variability in sample preparation, matrix effects (ion suppression or enhancement), and any potential degradation of the analyte during the analytical process. This leads to improved accuracy and precision of the quantitative results.[4][6]
Q4: What kind of sample preparation is required before UHPLC-MS/MS analysis?
A multi-step sample preparation procedure is typically necessary to extract and clean up the sample. This often involves initial homogenization of the citrus fruit, followed by extraction with a suitable solvent (e.g., acetonitrile).[3][7] Further cleanup and concentration are commonly achieved using solid-phase extraction (SPE) or dispersive solid-phase extraction (DSPE).[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the complex citrus matrix. | Optimize the extraction solvent and procedure. Methods combining liquid-liquid extraction and solid-phase extraction have shown success.[5][8] Ensure complete homogenization of the fruit sample. |
| Degradation of this compound during sample preparation. | Maintain samples at a cool temperature and appropriate pH. Penicillin G, the precursor, is unstable in acidic conditions, which can affect the formation of this compound.[1] | |
| Loss of analyte during solvent evaporation steps. | Carefully control the temperature and nitrogen flow during the dry-down step. Reconstitute the sample in a suitable buffer immediately after drying. | |
| Poor Peak Shape or Resolution | Co-elution with interfering matrix components or other penicillin G metabolites. | Adjust the UHPLC gradient to achieve better separation. An extended elution gradient can help resolve the analyte peak from interferences.[1] |
| Inappropriate column chemistry for the analytes. | Use a C18 reversed-phase column, which is commonly employed for this type of analysis. | |
| High Signal Variability (Poor Precision) | Significant and inconsistent matrix effects between samples. | Incorporate an isotopically labeled internal standard (e.g., this compound-D5) to normalize the signal.[4][6] Prepare matrix-matched calibration standards to mimic the sample matrix as closely as possible.[1] |
| Inconsistent sample preparation. | Ensure all sample preparation steps, particularly extraction and SPE/DSPE, are performed consistently across all samples. | |
| Low Signal Intensity (Poor Sensitivity) | Ion suppression caused by co-eluting matrix components. | Improve sample cleanup to remove interfering substances. Modify the chromatographic method to separate the analyte from the suppressive components.[1] |
| Suboptimal mass spectrometer settings. | Optimize the MS/MS parameters, including collision energy and precursor/product ion selection, for maximum signal intensity of this compound. |
Quantitative Data Summary
Table 1: Method Performance for this compound Quantification in Citrus
| Parameter | Orange | Grapefruit | Lemon | Reference |
| Limit of Detection (LOD) | 0.1 ng/g | 0.1 ng/g | 0.1 ng/g | [5][6] |
| Limit of Quantification (LOQ) | 0.005-0.01 mg/kg | 0.005-0.01 mg/kg | 0.005-0.01 mg/kg | [3][7] |
| Absolute Recovery (%) | 50 - 75% | 50 - 75% | 50 - 75% | [5][8] |
| Corrected Recovery (with IS) (%) | ~90 - 110% | ~90 - 110% | ~90 - 110% | [4][6] |
| Ion Suppression (%) | ~42% | ~42% | ~39% | [2] |
Experimental Protocols
1. Sample Extraction and Cleanup
This protocol is a generalized procedure based on common methodologies.[1][3][5]
-
Homogenization: Freeze the citrus fruit sample at -80°C and then homogenize it into a fine powder using a blender.
-
Extraction: Weigh 2 g of the homogenized sample into a centrifuge tube. Add a suitable extraction solvent (e.g., 80% acetonitrile (B52724) in water) and vortex thoroughly.
-
Purification: Perform a cleanup step using either solid-phase extraction (SPE) with a C18 cartridge or dispersive solid-phase extraction (DSPE) with octadecylsilane. This step is crucial for removing interfering matrix components.
-
Concentration: Elute the analytes from the SPE/DSPE material and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase for UHPLC-MS/MS analysis.
2. UHPLC-MS/MS Analysis
The following are typical parameters for the analysis of this compound.
-
UHPLC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor quantitative results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Penilloic Acid Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penilloic acid reference standards.
Frequently Asked Questions (FAQs)
Q1: My this compound reference standard seems to be degrading. What are the primary causes?
A1: this compound is a degradation product of penicillins and can be unstable, particularly in solution.[1][2] Degradation is primarily influenced by pH, temperature, and the presence of certain enzymes.[1][3] In acidic conditions, penicilloic acid, a precursor, can convert to this compound.[2][4] Both penicilloic and penilloic acids are susceptible to further degradation.
Q2: What are the optimal storage conditions for solid this compound reference standards?
A2: While specific stability data for solid this compound is limited in the provided search results, general guidelines for pharmaceutical reference standards recommend storage at controlled room temperature or under refrigerated or frozen conditions, protected from light and moisture. For long-term storage of reference standards, conditions of -20°C are common. It is crucial to refer to the certificate of analysis provided by the supplier for specific storage recommendations.
Q3: What solvent should I use to prepare my this compound standard solution for calibration?
A3: The choice of solvent can significantly impact the stability of your this compound standard. It is recommended to use a high-purity solvent and to prepare solutions fresh whenever possible. The stability of related compounds has been studied in buffers and serum. For HPLC analysis, the mobile phase composition, often a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol), should be considered for dissolving the standard to ensure compatibility.
Q4: How can I monitor the stability of my this compound reference standard?
A4: The stability of your this compound reference standard can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][5][6] A stability-indicating method is one that can separate the intact this compound from its potential degradation products. Regular analysis of the standard solution stored under defined conditions will allow you to track any decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of penilloilloic acid standard solution | Improper solvent or pH of the solution. | Prepare solutions fresh in a high-purity, appropriate solvent. If using a buffer, ensure the pH is optimal for stability (near neutral is often a good starting point). |
| High storage temperature. | Store stock solutions and working standards at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Minimize the time standards spend at room temperature. | |
| Contamination with β-lactamases. | Use sterile glassware and solvents to prevent enzymatic degradation, especially if working with biological matrices. | |
| Inconsistent or irreproducible results in calibration | Degradation of the standard between preparations. | Prepare a fresh stock solution from the solid reference material for each new set of calibrations. |
| Improper storage of diluted standards. | Avoid long-term storage of low-concentration standards. If necessary, store them at ≤ -20°C and validate their stability over the intended use period. | |
| Appearance of unexpected peaks in the chromatogram | Degradation of this compound. | Compare the chromatogram to a freshly prepared standard to identify degradation peaks. Review storage and handling procedures. |
| Contamination of the mobile phase or HPLC system. | Use fresh, high-purity mobile phase. Flush the HPLC system thoroughly. |
Penicillin Degradation Pathway
The following diagram illustrates the general degradation pathway of penicillin to this compound and subsequent products.
Caption: Degradation pathway from Penicillin to this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound from a solid reference standard.
-
Materials:
-
This compound reference standard (solid)
-
High-purity solvent (e.g., acetonitrile or a buffer compatible with your analytical method)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
-
Procedure:
-
Allow the this compound reference standard container to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of the solid reference standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a Class A volumetric flask of appropriate volume.
-
Add a small amount of the chosen solvent to dissolve the solid. Sonicate briefly if necessary to ensure complete dissolution.
-
Once dissolved, dilute the solution to the mark with the solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
This stock solution should be stored at an appropriate temperature (e.g., ≤ -20°C) in a tightly sealed container, protected from light. Its stability under these conditions should be verified.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating method.[7] The goal is to achieve 5-20% degradation of the active ingredient.[7]
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize with a suitable base (e.g., 0.1 M NaOH), and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).
-
Maintain the solution at room temperature or a slightly elevated temperature.
-
Withdraw samples at various time points, neutralize with a suitable acid (e.g., 0.1 M HCl), and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Monitor the degradation by analyzing samples at different time intervals by HPLC.
-
-
Thermal Degradation:
-
Store the solid this compound reference standard in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Analyze samples of the solid at specific time points by dissolving a known amount in a suitable solvent and analyzing by HPLC.
-
-
Photostability:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples at various time points by HPLC.
-
Troubleshooting Workflow for Unstable Standards
The following diagram outlines a logical workflow for troubleshooting issues with the stability of this compound reference standards.
Caption: Workflow for troubleshooting unstable this compound standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of mezlocillin and its penicilloate and penilloate by high-performance liquid chromatography and stability of mezlocillin at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pjps.pk [pjps.pk]
- 7. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to the Validation of UHPLC-MS/MS for Penilloic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantitative analysis of penilloic acid against alternative analytical methods. The information presented is based on available experimental data to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound Analysis
This compound is a primary degradation product of penicillin antibiotics. Its detection and quantification are crucial in various fields, including pharmaceutical stability studies, drug metabolism research, and food safety, to monitor potential allergenic residues. The choice of analytical methodology is critical for achieving the required sensitivity, selectivity, and accuracy.
UHPLC-MS/MS: The Gold Standard
UHPLC-MS/MS has emerged as the benchmark method for the analysis of this compound due to its high sensitivity, specificity, and speed. The validation of such methods is essential to ensure reliable and accurate results.
Experimental Protocol for UHPLC-MS/MS Analysis of this compound
A typical UHPLC-MS/MS workflow for the validation of this compound analysis involves several key steps:
Detailed Methodological Parameters:
-
Sample Preparation:
-
Weigh 2 g of the homogenized sample (e.g., citrus fruit tissue).[1][2]
-
Add an internal standard (e.g., this compound-D5).[1]
-
Perform liquid-liquid extraction with a suitable solvent like acetonitrile, followed by a cleanup step using n-hexane to remove fats.[3]
-
Further purify the aqueous extract using solid-phase extraction (SPE) with a C18 cartridge.[2]
-
The final eluate is evaporated and reconstituted in the mobile phase for injection.
-
-
UHPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[5]
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for this compound.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[4]
-
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of UHPLC-MS/MS compared to other potential analytical techniques for this compound or related compounds.
| Parameter | UHPLC-MS/MS | HPLC-UV | Colorimetric Methods | Biosensors |
| Limit of Detection (LOD) | 0.03 - 0.1 ng/g (µg/kg)[3][6] | 11 - 8,026 µg/kg (for various organic acids)[7] | Higher, typically in the µg/mL range[8] | As low as 10⁻¹³ M (for penicillin)[6] |
| Limit of Quantification (LOQ) | 0.1 - 0.15 ng/g (µg/kg)[3][6] | 40 - 26,755 µg/kg (for various organic acids)[7] | Generally in the higher µg/mL range. | Wide dynamic range reported. |
| Accuracy (Recovery %) | 80 - 110%[3][6] | 76.3 - 99.2% (for various organic acids)[7] | Variable, can be affected by matrix. | Good accuracy reported in specific matrices like milk.[6] |
| Precision (%RSD) | < 10%[3] | < 5.3% (intraday and interday for various organic acids)[7] | Can be higher due to manual steps. | Acceptable reproducibility reported. |
| Linearity (r²) | > 0.99[3] | > 0.995[3] | Generally good over a limited range. | Linear correlation over a wide range. |
| Selectivity | Very High (based on mass transitions) | Moderate (risk of co-eluting interferences) | Low (prone to interference from similar structures) | High (based on specific biological recognition) |
| Throughput | High | Moderate | Low to Moderate | Potentially High |
| Cost | High (instrumentation and maintenance) | Moderate | Low | Variable (depends on the platform) |
Comparison of Analytical Techniques
Discussion of Alternative Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective chromatographic technique. While it offers good separation capabilities, its sensitivity and selectivity are generally lower than that of MS/MS detection. For this compound, which lacks a strong chromophore, achieving low detection limits can be challenging without derivatization. This method is suitable for applications where higher concentrations of the analyte are expected and the sample matrix is relatively clean.
Colorimetric Methods
Colorimetric assays are typically simple, rapid, and do not require sophisticated instrumentation.[9] They are often used for screening purposes. However, these methods generally suffer from lower sensitivity and are more susceptible to interference from other compounds in the sample matrix, which can lead to false-positive results.[9]
Biosensors
Biosensor-based methods offer the potential for rapid, sensitive, and selective detection of this compound.[6] These devices utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a signal. While some biosensors have shown promise for the detection of penicillin and its metabolites with very low detection limits, their commercial availability and validation for routine analysis of this compound may be limited.[6]
Conclusion
The validation of UHPLC-MS/MS for the analysis of this compound demonstrates its superiority in terms of sensitivity, selectivity, and accuracy, making it the method of choice for regulatory and research applications where trace-level detection is required. While alternative methods such as HPLC-UV, colorimetric assays, and biosensors offer advantages in terms of cost and simplicity, they often lack the performance characteristics necessary for robust and reliable quantification of this compound at low concentrations in complex matrices. The selection of an appropriate analytical method should be based on a thorough evaluation of the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and budgetary constraints.
References
- 1. Electrochemical Biosensors for the Detection of Antibiotics in Milk: Recent Trends and Future Perspectives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
- 5. Frontiers | Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae [frontiersin.org]
- 6. A low detection limit penicillin biosensor based on single graphene nanosheets preadsorbed with hematein/ionic liquids/penicillinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Microextraction-Colorimetric Determination and Identification of Penicillin Antibiotics in Medicines Using a Smartphone and Chemometric Analysis | Semantic Scholar [semanticscholar.org]
- 9. WO1992021777A1 - Determination of penicilloic acids - Google Patents [patents.google.com]
Comparative Stability of Penicillin G versus Penicillin V: A Guide for Researchers
A detailed analysis of the chemical stability of Penicillin G and Penicillin V under acidic conditions, providing researchers, scientists, and drug development professionals with comparative data and experimental methodologies to inform their work.
The stability of an active pharmaceutical ingredient is a critical factor in drug development, influencing its route of administration, formulation, and overall efficacy. This guide provides an in-depth comparison of the stability of two prominent members of the penicillin family, Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin), with a focus on their degradation to penilloic acid under acidic conditions.
Executive Summary
Penicillin V exhibits significantly greater stability in acidic environments compared to Penicillin G. This enhanced stability is attributed to the electron-withdrawing effect of the phenoxymethyl (B101242) side chain in Penicillin V, which reduces the susceptibility of the β-lactam ring to acid-catalyzed hydrolysis. Consequently, Penicillin V is suitable for oral administration, whereas the acid-labile nature of Penicillin G necessitates parenteral routes of administration. This guide presents quantitative data on the degradation kinetics of both compounds, details the experimental protocols for their stability assessment, and provides visual representations of the degradation pathway and experimental workflow.
Data Presentation: Quantitative Stability Comparison
| Parameter | Penicillin G | Penicillin V | Reference |
| Degradation Rate Constant (k) | 0.1603 min⁻¹ (at pH 4, 80°C) | Data not available under identical conditions | [2] |
| Half-life (t½) | ~4.3 minutes (at pH 4, 80°C) | Qualitatively much longer than Penicillin G | [2] |
| Primary Degradation Product | This compound | This compound | [3] |
Mechanism of Degradation: Acid-Catalyzed Hydrolysis
The primary mechanism for the degradation of both Penicillin G and Penicillin V in acidic environments is the acid-catalyzed hydrolysis of the amide bond within the β-lactam ring. This irreversible opening of the four-membered ring leads to the formation of the inactive penicilloic acid.
The key structural difference influencing the stability of these two molecules lies in their side chains. Penicillin G possesses a benzyl (B1604629) side chain, while Penicillin V has a phenoxymethyl side chain[4]. The oxygen atom in the phenoxymethyl group of Penicillin V exerts an electron-withdrawing inductive effect. This effect decreases the electron density on the carbonyl oxygen of the β-lactam ring, making it less prone to protonation, which is the initial and rate-limiting step in acid hydrolysis. By hindering this protonation, the phenoxymethyl side chain confers greater stability to Penicillin V in the acidic environment of the stomach.
References
Penilloic Acid vs. Penicilloic Acid: A Comparative Guide to Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological cross-reactivity of two key penicillin metabolites: penilloic acid and penicilloic acid. Understanding the differential reactivity of these haptens is crucial for the development and interpretation of immunoassays for penicillin allergy testing and drug monitoring. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying principles.
Executive Summary
Penicillin and its metabolites can act as haptens, forming conjugates with host proteins and eliciting an immune response. Penicilloic acid and this compound are two such metabolites that are often implicated in penicillin hypersensitivity. Immunoassays designed to detect anti-penicillin antibodies must contend with the cross-reactivity of these and other related molecules. Experimental evidence, primarily from hemagglutination inhibition assays, indicates that penicilloic acid is significantly more reactive than this compound when binding to anti-benzylpenicilloyl antibodies. One key study found that, on a molar basis, penicilloic acids were, on average, 11 times more reactive than their corresponding penilloic acids[1]. This substantial difference in reactivity has important implications for the design of sensitive and specific immunoassays.
Data Presentation: Comparative Reactivity
The following table summarizes the key quantitative finding regarding the relative reactivity of penicilloic acid and this compound in a widely cited study.
| Hapten | Relative Reactivity (Molar Basis) | Immunoassay Method | Antibody Specificity | Reference |
| Penicilloic Acid | ~11 | Hemagglutination Inhibition | Rabbit anti-benzylpenicilloyl | [Munro et al., 1978][1] |
| This compound | 1 | Hemagglutination Inhibition | Rabbit anti-benzylpenicilloyl | [Munro et al., 1978][1] |
Note: The reactivity of this compound is set as the baseline (1) for comparison.
Visualizing the Chemistry and the Assay Principle
To better understand the context of this comparison, the following diagrams illustrate the formation of these haptens from penicillin and the principle of a competitive immunoassay used to measure them.
Caption: Metabolic pathways of Penicillin G to its major antigenic determinants.
Caption: Workflow of a competitive immunoassay for hapten detection.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following are summaries of protocols for the preparation of the haptens and for conducting a hemagglutination inhibition assay, based on established methods[1].
Preparation of Penicilloic and Penilloic Acids
1. Preparation of Penicilloic Acids:
-
Starting Material: Benzylpenicillin (Penicillin G).
-
Method: Alkaline hydrolysis.
-
Dissolve benzylpenicillin in a minimal amount of acetone.
-
Add 1N sodium hydroxide (B78521) (NaOH) dropwise with stirring at room temperature until the pH is stable at 11.0.
-
Maintain the pH at 11.0 for 1 hour.
-
Adjust the pH to 2.0 with 1N hydrochloric acid (HCl) to precipitate the penicilloic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., acetone-water).
-
2. Preparation of Penilloic Acids:
-
Starting Material: Benzylpenicillin (Penicillin G).
-
Method: Acid hydrolysis.
-
Suspend benzylpenicillin in water.
-
Adjust the pH to 2.0 with 1N HCl.
-
Stir the suspension at room temperature for 24 hours.
-
Collect the resulting crystalline this compound by filtration.
-
Wash with cold water and dry under vacuum.
-
Hemagglutination Inhibition Assay Protocol
This assay is used to determine the relative inhibitory potency of different haptens.
1. Reagents and Materials:
-
Rabbit anti-benzylpenicilloyl antiserum.
-
Benzylpenicilloyl-sensitized sheep red blood cells (SRBCs).
-
Phosphate-buffered saline (PBS), pH 7.2.
-
Penicilloic acid and this compound solutions of known concentrations in PBS.
-
96-well V-bottom microtiter plates.
2. Procedure:
-
Antibody Dilution: Perform serial dilutions of the anti-benzylpenicilloyl antiserum in PBS to determine the optimal concentration that causes maximal agglutination of the sensitized SRBCs. This is typically 4 hemagglutinating units (HAU).
-
Inhibitor Preparation: Prepare serial dilutions of the penicilloic acid and this compound solutions in PBS in the microtiter plate.
-
Incubation with Antibody: Add the optimal dilution of the antiserum to each well containing the inhibitor solutions. Incubate the plates at room temperature for 1 hour to allow the haptens to bind to the antibodies.
-
Addition of Sensitized SRBCs: Add a standardized suspension of benzylpenicilloyl-sensitized SRBCs to each well.
-
Incubation and Reading: Gently mix the contents of the wells and incubate at room temperature for 2-3 hours, or until a clear pattern of agglutination is visible in the control wells (containing antibody but no inhibitor).
-
Interpretation: The inhibition titer is the highest dilution of the hapten solution that completely inhibits hemagglutination (i.e., results in a button of settled SRBCs at the bottom of the well). The relative reactivity is determined by comparing the molar concentrations of penicilloic acid and this compound required to achieve the same level of inhibition.
Conclusion
The available data strongly indicate that penicilloic acid exhibits significantly higher reactivity than this compound in immunoassays utilizing anti-penicilloyl antibodies. This finding is critical for researchers developing and validating immunoassays for penicillin allergy and related research. The higher reactivity of penicilloic acid suggests it is a more potent inhibitor in competitive assays and may be the more relevant hapten to consider when assessing antibody binding. Future studies employing a wider range of immunoassay platforms, such as ELISA, would be beneficial to further confirm and quantify this reactivity difference. The provided protocols offer a foundation for conducting such comparative studies.
References
The Degradation Dilemma: A Comparative Guide to Penilloic Acid Formation in Different Penicillins
For researchers, scientists, and drug development professionals, understanding the stability of penicillin-based antibiotics is paramount. A key degradation pathway involves the formation of penilloic acid, a metabolite that can be implicated in hypersensitivity reactions and represents a loss of therapeutic efficacy. The rate of this degradation varies significantly across different penicillin analogues, influenced by the unique chemical structures of their side chains. This guide provides an objective comparison of this compound formation rates in various penicillins, supported by experimental data and detailed methodologies.
The primary route of penicillin degradation begins with the hydrolytic cleavage of the β-lactam ring, a reaction catalyzed by acidic conditions or β-lactamase enzymes. This initial step forms the corresponding penicilloic acid, which is biologically inactive. Under acidic conditions, penicilloic acid can then undergo further degradation to form this compound. The stability of the initial penicillin molecule against this degradation cascade is a critical factor in its clinical application and formulation.
Comparative Stability of Penicillins
The rate at which different penicillins degrade to form penicilloic acid, and subsequently this compound, is largely dependent on their chemical structure.[1][2] Studies have shown that the nature of the side chain attached to the 6-aminopenicillanic acid core plays a crucial role in the stability of the β-lactam ring.[3]
For instance, in the phenoxy penicillin series, phenoxymethyl (B101242) penicillin is known to be particularly unstable, while its higher homologues exhibit greater stability.[1][2] In the isoxazolyl series, oxacillin (B1211168) is relatively unstable, but the progressive introduction of halogen atoms into the phenyl ring increases stability.[1][2] Ampicillin and amoxicillin (B794) also show some instability.[1][2] In contrast, carbenicillin (B1668345) has been found to be very stable in the body after intramuscular administration.[1][2]
The enhanced stability of some penicillins, like Penicillin V compared to Penicillin G, is attributed to the electron-withdrawing nature of their side chains.[3] This provides a degree of steric and electronic protection to the β-lactam ring, making it more resilient to acid-catalyzed hydrolysis.[3]
Quantitative Stability Data
The following table summarizes the stability of several common penicillins in blood plasma at room temperature (23 ± 2°C). While this data reflects the initial degradation of the parent drug, it serves as a strong indicator of the propensity for penicilloic acid formation.
| Penicillin | % Remaining after 4 hours | % Remaining after 24 hours |
| Amoxicillin | ~99% | ~60% |
| Ampicillin | ~98% | ~55% |
| Benzylpenicillin | ~95% | ~40% |
| Piperacillin | ~90% | ~45% |
| Flucloxacillin | ~68% | <10% |
| Data sourced from a study on penicillin stability in blood plasma.[4] |
Experimental Protocols
The determination of penicillin degradation rates and the quantification of penicilloic acid formation can be achieved through various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and robust method.
General Experimental Protocol for Determining Penicillin Stability
1. Sample Preparation:
-
Penicillin standards of known concentrations are prepared in a suitable buffer (e.g., phosphate (B84403) buffer) or biological matrix (e.g., plasma).
-
Test samples are incubated under controlled conditions (e.g., specific pH, temperature).
-
Aliquots are taken at various time points.
2. Chromatographic Separation:
-
Apparatus: A rapid ultrahigh-performance liquid chromatographic-tandem mass spectrometric system is utilized.[4]
-
Column: A reversed-phase analytical column (e.g., 50 mm by 2.1 mm by 1.7 μm; Acquity UPLC BEH C18) is typically used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol) is common.[4]
-
Flow Rate: A typical flow rate is around 1 mL/min.[3]
3. Detection and Quantification:
-
Detection: Mass spectrometry is used for the detection and quantification of the parent penicillin and its degradation products, including penicilloic acid.[4]
-
Quantification: A calibration curve is generated using the standards of known concentrations. The peak areas from the chromatograms of the test samples are used to determine the concentrations of the remaining parent penicillin and the formed penicilloic acid at each time point.[3]
4. Data Analysis:
-
The degradation kinetics (e.g., first-order) are determined by plotting the concentration of the parent penicillin versus time.
-
The rate constant (k) and half-life (t½) for the degradation of each penicillin are calculated from this data.[3]
Penicillin Degradation Pathway
The following diagram illustrates the general pathway of penicillin degradation to this compound.
Caption: General degradation pathway of penicillin to this compound.
Experimental Workflow for Stability Analysis
The workflow for a typical penicillin stability study is outlined below.
Caption: Workflow for comparing penicillin degradation rates.
References
- 1. Metabolism of penicillins to penicilloic acids and 6-aminopenicillanic acid in man and its significance in assessing penicillin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Multipenicillin Assay and Assessment of the Impact of Analyte Degradation: Lessons for Scavenged Sampling in Antimicrobial Pharmacokinetic Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Penicillin Allergy Testing: A Comparative Analysis of Penilloic Acid Skin Testing and Other Determinants
For Researchers, Scientists, and Drug Development Professionals
Penicillin allergy is the most frequently reported drug allergy, yet a majority of patients with this label are not truly allergic. Accurate diagnosis is crucial to ensure optimal antibiotic stewardship and patient care. This guide provides an objective comparison of the performance of various determinants used in penicillin allergy testing, with a focus on the role of penilloic acid. Experimental data is presented to support the comparison, along with detailed methodologies for key experimental protocols.
Data Presentation: Comparative Accuracy of Penicillin Allergy Determinants
The diagnostic accuracy of various penicillin allergy testing methods is summarized below. The Drug Provocation Test (DPT) is considered the gold standard for confirming or ruling out a penicillin allergy.[1] Data for this compound as a standalone determinant is not widely available in the literature; it is typically a component of the Minor Determinant Mixture (MDM).
| Determinant/Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Penicilloyl-polylysine (PPL) / Major Determinant | Variable, generally low | High | ~50%[2] | High, but lower than when combined with minor determinants |
| Minor Determinant Mixture (MDM) | Increases overall sensitivity of skin testing when combined with PPL | High | Variable | When combined with PPL, NPV is 97-99%[2] |
| Penicillin G | Variable | High | Variable | High when combined with PPL |
| Amoxicillin | Increasingly important, identifies patients with side-chain specific reactions | High | Variable | Variable |
| Specific IgE (sIgE) Testing | Low (around 19.3%) | High (around 97.4%) | Low | High |
| Drug Provocation Test (DPT) | Gold Standard | Gold Standard | Gold Standard | Gold Standard |
Experimental Protocols
Detailed methodologies for Penicillin Skin Testing (PST) and Drug Provocation Tests (DPT) are critical for the accurate assessment of penicillin allergy.
Penicillin Skin Testing (PST) Protocol
Penicillin skin testing is a primary method for evaluating IgE-mediated penicillin allergies.[3] It involves both skin prick testing and intradermal testing.
Reagents and Preparation:
-
Penicilloyl-polylysine (PPL): The major determinant, commercially available.
-
Minor Determinant Mixture (MDM): A mixture of penicillin degradation products, including penicilloate (B82564) and penilloate. Often not commercially available and needs to be prepared in-house.[2]
-
Penicillin G: Prepared from a stock solution to a concentration of 10,000 U/mL.
-
Amoxicillin: Used for testing, especially if it was the suspected culprit drug.
-
Positive Control: Histamine.
-
Negative Control: Saline.
Procedure:
-
Skin Prick Testing (SPT): A drop of each reagent is placed on the patient's forearm, and the skin is pricked through the drop with a lancet. The results are read after 15-20 minutes. A positive reaction is typically a wheal of a specified size (e.g., ≥3 mm larger than the negative control).[4][5]
-
Intradermal Testing (IDT): If the SPT is negative, a small amount of each reagent is injected intradermally to raise a small bleb. The results are read after 15-20 minutes. A positive reaction is defined by an increase in the bleb size.[4][5]
Drug Provocation Test (DPT) Protocol
The DPT is the definitive test for penicillin allergy and is performed when skin testing is negative or inconclusive.[1]
Procedure:
-
Patient Selection: Patients should be in a stable condition without any acute illness. Antihistamines should be discontinued (B1498344) prior to the test.[6]
-
Graded Dosing: The suspected penicillin (often amoxicillin) is administered orally in graded doses, starting with a small fraction of the therapeutic dose.[7]
-
Observation: The patient is closely monitored for any signs of an allergic reaction for a specified period after each dose and for a longer period after the final dose.[7] A typical protocol might involve two steps with increasing doses, with an observation period of 30-60 minutes between doses and a final observation of at least one hour.[8]
Mandatory Visualizations
IgE-Mediated Penicillin Allergy Signaling Pathway
This diagram illustrates the mechanism of an IgE-mediated allergic reaction to penicillin. Penicillin acts as a hapten, binding to host proteins to form an antigen. This antigen is processed by antigen-presenting cells (APCs) and presented to T-helper cells (Th2). Th2 cells then stimulate B cells to produce penicillin-specific IgE antibodies, which bind to mast cells. Upon re-exposure, the penicillin-protein conjugate cross-links the IgE on mast cells, leading to degranulation and the release of inflammatory mediators.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 4. penallergytest.com [penallergytest.com]
- 5. PRE-PEN® | Implementing penicillin allergy skin testing [penallergytest.com]
- 6. onewelbeck.com [onewelbeck.com]
- 7. Penicillin allergy - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 8. APAAACI clinical pathway on direct provocation testing for penicillin allergy delabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IgE-mediated penicillin allergy – USZ [usz.ch]
- 10. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Penilloic Acid: A Key Instigator in Non-Allergic Drug Hypersensitivity, A Comparative Analysis
For Immediate Release
A growing body of evidence implicates penilloic acid, a major metabolite of penicillin, as a primary culprit in non-allergic hypersensitivity reactions (NAHRs) to this widely used class of antibiotics. This guide provides a comprehensive comparison of the role of this compound in NAHRs against other potential causative agents and mechanisms. It is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks of these adverse drug reactions.
Comparative Analysis of Culprits in Non-Allergic Hypersensitivity
While this compound has been identified as a key trigger for non-allergic reactions to penicillin, it is important to consider other potential mechanisms and molecules involved in similar reactions to beta-lactams and other drugs.
| Culprit | Mechanism of Action in Non-Allergic Hypersensitivity | Supporting Experimental Evidence |
| This compound | Direct stimulation of vascular hyperpermeability and exudative inflammation.[1][2] | Mouse models demonstrated that this compound, but not other penicillin metabolites, induced significant vascular leakage. This effect was not dependent on IgE.[1][2] |
| Other Penicillin Metabolites | Generally not associated with non-allergic hypersensitivity. Major and minor determinants (e.g., penicilloyl-poly-L-lysine, penicilloic acid) are primarily implicated in IgE-mediated allergic reactions. | In a comparative study, other penicillin metabolites/impurities did not induce the same vascular hyperpermeability as this compound in a mouse model.[1][2] |
| Parent Beta-Lactam Antibiotics | Some beta-lactams may have the potential for direct, non-allergic mast cell activation, though evidence is less direct compared to this compound. | While some studies suggest beta-lactams can induce pseudo-allergic reactions, one study indicated they did not induce anaphylactoid reactions via the MRGPRX2 receptor in vitro.[1] Further research is needed to clarify direct non-allergic actions of the parent drugs. |
| Vancomycin (B549263) | Direct activation of mast cells, often rate-dependent, leading to histamine (B1213489) release ("Red Man Syndrome").[3][4] This can be mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][5] | In vitro and clinical studies have shown that vancomycin can directly degranulate mast cells. This is a well-established mechanism for its common infusion-related reactions.[3][4] |
| Radiocontrast Media | Can cause non-allergic reactions through direct mast cell activation (potentially via MRGPRX2), complement activation, and direct membrane effects.[6][7][8][9] | Clinical observations and in vitro studies have demonstrated these multiple pathways for radiocontrast media-induced hypersensitivity. The osmolality of the agent can also play a role.[6][7] |
Signaling Pathways in Non-Allergic Hypersensitivity
The signaling cascades initiated by different culprits of non-allergic hypersensitivity vary, providing potential targets for therapeutic intervention.
Experimental Protocols for Investigating Non-Allergic Hypersensitivity
A variety of in vivo and in vitro models are utilized to study the mechanisms of non-allergic drug hypersensitivity.
In Vivo Model: Mouse Non-Allergic Hypersensitivity Reaction
This model was pivotal in identifying this compound as a key culprit.
-
Animals: BALB/c mice are commonly used.
-
Procedure:
-
A baseline measurement of vascular permeability is established.
-
The test substance (e.g., this compound, other penicillin metabolites, or control) is administered intravenously.
-
Evans blue dye is injected intravenously to visualize and quantify vascular leakage.
-
After a set time, tissues of interest (e.g., ears, lungs) are harvested.
-
The extravasated Evans blue dye in the tissues is extracted and quantified spectrophotometrically to assess the degree of vascular permeability.
-
-
Key Readouts: Quantification of Evans blue extravasation, histological analysis of tissues for inflammation and edema.
In Vitro Assays for Mast Cell Activation
These assays are crucial for determining if a compound can directly activate mast cells, a key event in many non-allergic hypersensitivity reactions.
-
Cell Lines: Human mast cell lines (e.g., LAD2) or primary human mast cells derived from peripheral blood progenitors are used.
-
Procedure:
-
Mast cells are cultured and incubated with the test compound.
-
Cell activation is assessed by measuring the release of granular components or the expression of activation markers.
-
-
Key Readouts:
-
Mediator Release: Measurement of histamine or β-hexosaminidase in the cell supernatant.
-
Surface Marker Expression: Flow cytometric analysis of activation markers such as CD63 on the cell surface.
-
Conclusion
The identification of this compound as a primary driver of non-allergic hypersensitivity to penicillin marks a significant advancement in our understanding of these adverse drug reactions. Its mechanism, involving the direct activation of the RhoA/ROCK and arachidonic acid metabolite pathways, distinguishes it from other non-allergic triggers like vancomycin and radiocontrast media, which often act through direct mast cell degranulation via receptors like MRGPRX2.
This comparative guide underscores the importance of considering compound-specific mechanisms when evaluating the risk of non-allergic hypersensitivity. The detailed experimental protocols provided herein offer a framework for the preclinical assessment of new chemical entities and the investigation of observed adverse reactions. A deeper understanding of these distinct pathways will be instrumental in developing safer medications and personalized risk-assessment strategies.
References
- 1. Typical antimicrobials induce mast cell degranulation and anaphylactoid reactions via MRGPRX2 and its murine homologue MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approach to beta-lactam allergy in critical care - EMCrit Project [emcrit.org]
- 3. #PharmToExamTable: Vancomycin Allergy and Cross-reactivity with Lipoglycopeptides - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Penilloic Acid in Dairy: A Quantitative Comparison and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the presence of penilloic acid, a significant degradation product of penicillin antibiotics, in various milk products. The information is intended for researchers, scientists, and professionals in drug development who are focused on food safety, antibiotic residue analysis, and the immunological implications of penicillin metabolites. This document summarizes available quantitative data, details the experimental protocols for detection, and visualizes key processes.
Quantitative Comparison of this compound in Milk Products
This compound is a stable terminal degradation product of penicillin antibiotics. Its presence in milk and dairy products is an indicator of the initial contamination of raw milk with penicillin and the subsequent processing conditions. While comprehensive studies directly comparing the quantitative levels of this compound across a wide range of commercial dairy products are limited in publicly accessible literature, the principles of penicillin degradation suggest its potential distribution.
The formation of this compound from its precursor, penicilloic acid, is favored under acidic conditions and at elevated temperatures.[1][2] Therefore, fermented and heat-treated dairy products are more likely to contain higher concentrations of this compound if the raw milk was contaminated with penicillin.
Table 1: Predicted Distribution of this compound in Various Milk Products Based on Degradation Principles
| Milk Product | Processing Highlights | Expected this compound Level (relative to initial penicillin contamination) | Rationale |
| Raw Milk | Unprocessed | Low | Penicillin degradation is minimal without heat or significant microbial fermentation. |
| Pasteurized Milk (HTST) | Heat treatment (72°C for 15s) | Moderate | Pasteurization can initiate the degradation of penicillin to its metabolites. |
| UHT Milk | High-heat treatment (135°C for 1-2s) | Moderate to High | The intense heat treatment can accelerate the degradation of penicillin. |
| Yogurt | Fermentation (acidic pH), Heat treatment of milk | High | The combination of heat treatment of the milk prior to fermentation and the acidic environment created by bacterial cultures provides ideal conditions for the formation of this compound from penicillin residues. The main degradation products of penicillin G during yogurt production have been identified as penillic, penicilloic, and penilloic acids.[3] |
| Cheese | Fermentation, Aging | Variable (potentially high) | The manufacturing process of many cheese varieties involves fermentation and aging, which can lead to the formation of this compound. The distribution of penicillin and its metabolites between the curd and whey can vary depending on the cheese type. |
Note: The expected levels are relative and contingent on the initial presence of penicillin in the raw milk. Specific concentrations can vary widely based on the initial antibiotic concentration, processing parameters, and storage conditions.
Experimental Protocols for Quantification
The accurate quantification of this compound in complex matrices like milk products requires sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for its high sensitivity and specificity.
Protocol: Determination of this compound in Milk Products by HPLC-MS/MS[4]
This protocol is adapted from a method for the determination of various penicillins and their corresponding penicilloic acids.
1. Sample Preparation and Extraction:
-
Extraction: Weigh 5g of the homogenized milk or dairy product sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile (B52724) and vortex for 5 minutes.
-
Protein Precipitation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Defatting (for high-fat matrices): Collect the supernatant. For high-fat products like cheese, a liquid-liquid extraction with n-hexane may be necessary to remove lipids.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from other components. For example, starting with a low percentage of mobile phase B, gradually increasing to elute the analyte, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a standard. For example, for Penicillin G this compound, a potential transition could be monitored.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
3. Quantification:
-
A calibration curve is constructed using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in milk products.
Caption: Experimental workflow for this compound quantification.
Penicillin Allergy Signaling Pathway
This compound itself is not biologically active in the same way as its parent penicillin. However, it plays a crucial role as a hapten in IgE-mediated penicillin hypersensitivity reactions. The following diagram illustrates the simplified signaling pathway of a type I hypersensitivity reaction to penicillin.
Caption: IgE-mediated penicillin hypersensitivity pathway.
References
A Comparative Guide to Inter-Laboratory Validation of Penilloic Acid Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the quantification of penilloiloic acid, a primary metabolite of penicillin. A critical aspect of method reliability, inter-laboratory validation, is highlighted to ensure consistency and reproducibility of results across different facilities. This document presents a comparative analysis of common analytical techniques, supported by performance data from single-laboratory validation studies, and outlines a general protocol for conducting an inter-laboratory validation.
Penilloic acid is a key molecule in the study of penicillin degradation and metabolism. Accurate and precise quantification is crucial for pharmaceutical stability testing, pharmacokinetic studies, and quality control. The choice of analytical method depends on various factors, including required sensitivity, sample matrix complexity, and throughput needs. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most powerful and widely used techniques for this purpose.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for this compound quantification is a critical decision in the drug development process. While various techniques are available, their performance characteristics can differ significantly. The following table summarizes typical performance data for commonly employed methods based on single-laboratory validation studies. It is important to note that an inter-laboratory study would be required to establish the reproducibility of these methods across different laboratories.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Linearity (r²) |
| HPLC-UV | Chromatographic separation with UV detection | 10 - 50 ng/mL | 50 - 150 ng/mL | 95 - 105% | < 5% | > 0.995 |
| LC-MS/MS | Chromatographic separation with mass spectrometric detection | 0.03 - 0.15 µg/kg[1] | 0.1 - 0.5 µg/kg | 80 - 110%[1] | < 10%[1] | > 0.999[1] |
| Colorimetric | Peroxidase-chromophore decolorization | Not specified | Not specified | Not specified | Not specified | Not specified |
| Immunoassay | Antibody-based detection | Varies widely | Varies widely | 85 - 115% | < 15% | Varies |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of this compound using HPLC-UV and for conducting an inter-laboratory validation study.
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a general procedure for the determination of this compound in a pharmaceutical sample.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Sample matrix (e.g., drug formulation, biological fluid)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm[2]
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug formulation, it may involve dissolution in a suitable solvent, followed by filtration. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Inter-Laboratory Validation of an Analytical Method
This protocol outlines the steps for conducting an inter-laboratory study to assess the reproducibility of an analytical method for this compound.
1. Objective:
-
To determine the reproducibility (inter-laboratory precision) of the analytical method for the quantification of this compound.
2. Participating Laboratories:
-
A minimum of three laboratories should participate in the study.
3. Study Materials:
-
A detailed, validated analytical procedure.
-
This compound reference standard.
-
Homogenized and stabilized samples at three different concentration levels (low, medium, and high).
-
Placebo samples.
4. Experimental Design:
-
Each laboratory will receive the analytical procedure, reference standard, and the set of blind samples.
-
Each laboratory will perform the analysis in triplicate on two separate days.
-
The results will be reported to a central coordinating laboratory for statistical analysis.
5. Data Analysis:
-
The following statistical parameters will be calculated:
-
Repeatability (intra-laboratory precision)
-
Reproducibility (inter-laboratory precision)
-
Accuracy (comparison of the mean result to the known concentration)
-
-
Analysis of variance (ANOVA) will be used to assess the significance of inter-laboratory variation.
Visualizing Workflows and Decision Pathways
Graphical representations of experimental workflows and logical relationships can significantly aid in understanding complex processes.
Caption: Workflow for an inter-laboratory validation study.
References
Penilloic Acid vs. Other Penicillin Metabolites: A Comparative Guide to Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenic properties of penilloic acid versus other key penicillin metabolites, namely the major determinant (penicilloyl) and the minor determinant penicilloic acid. The information is supported by experimental data to aid in understanding the distinct roles these molecules play in penicillin hypersensitivity reactions.
Executive Summary
Penicillin and its metabolites can act as haptens, forming conjugates with host proteins and eliciting an immune response. These responses can be broadly categorized as IgE-mediated (Type I hypersensitivity) or non-IgE-mediated reactions. The major antigenic determinant, the penicilloyl group, is formed from the reaction of penicillenic acid with proteins. Minor determinants, including this compound and penicilloic acid, are also generated. While the major determinant is more abundant, minor determinants are often implicated in more severe, immediate hypersensitivity reactions. This guide delves into the comparative immunogenicity of these metabolites, with a particular focus on this compound's unique role in non-IgE-mediated responses.
Data Presentation: Quantitative Comparison of Penicillin Metabolite Immunogenicity
The following tables summarize key quantitative data from comparative studies on the immunogenicity of penicillin metabolites.
Table 1: Comparative Reactivity of Penicilloic Acid and this compound
| Metabolite | Mean Molar Reactivity (Relative to this compound) | Key Finding | Reference |
| Penicilloic Acids | 11 | Penicilloic acids were found to be, on average, 11 times more reactive on a molar basis than the corresponding penilloic acids in a hemagglutination inhibition assay with rabbit anti-benzylpenicilloyl antibodies.[1] | Munro AC, et al. (1978) |
| Penilloic Acids | 1 | - | Munro AC, et al. (1978) |
Table 2: this compound-Induced Non-IgE-Mediated Hypersensitivity in a Murine Model
| Parameter | Control Group (Normal Saline) | This compound Group (12 mg/kg) | Key Finding | Reference |
| Vascular Permeability (Evans Blue Extravasation, µg/g tissue) | Undetectable | Significantly increased | This compound, but not other tested metabolites, induced significant vascular leakage, a hallmark of a non-allergic hypersensitivity reaction.[2][3][4] | Wang Y, et al. (2022) |
| Serum IL-6 (pg/mL) | Baseline | Significantly increased | This compound administration led to a significant increase in the pro-inflammatory cytokine IL-6.[3] | Wang Y, et al. (2022) |
| Serum Nitric Oxide (µM) | Baseline | Significantly increased | Nitric oxide, a mediator of inflammation and vasodilation, was significantly elevated following this compound treatment.[3] | Wang Y, et al. (2022) |
| RhoA Activation (GTP-RhoA/Total RhoA ratio) | Baseline | Significantly increased | This compound was shown to activate the RhoA/ROCK signaling pathway, which is involved in regulating vascular permeability.[2] | Wang Y, et al. (2022) |
Signaling Pathways and Experimental Workflows
IgE-Mediated Penicillin Allergy Pathway
This pathway illustrates the classical mechanism of Type I hypersensitivity to penicillin. Upon initial exposure, penicillin or its metabolites form hapten-carrier conjugates, leading to the production of drug-specific IgE antibodies by plasma cells. These IgE antibodies then bind to high-affinity FcεRI receptors on mast cells and basophils. Subsequent exposure to the drug results in cross-linking of the bound IgE, triggering degranulation and the release of inflammatory mediators like histamine, leading to the clinical manifestations of an allergic reaction.
References
- 1. Preparation and immunological cross-reactions of penicilloic and penilloic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice [frontiersin.org]
Unveiling the Potential Role of RhoA/ROCK Signaling in Penicilloic Acid-Induced Hypersensitivity
A Comparative Guide for Researchers
This guide explores the potential involvement of the RhoA/ROCK signaling pathway in immediate hypersensitivity reactions triggered by penicilloic acid, a primary metabolite of penicillin and a key hapten in penicillin allergies. While direct evidence remains to be fully elucidated, this document provides a comparative analysis of the established roles of RhoA/ROCK in other allergic and inflammatory responses, alongside the known mechanisms of penicillin allergy. By presenting parallel data and experimental protocols, this guide aims to equip researchers with the foundational knowledge to investigate this novel aspect of drug-induced hypersensitivity.
Comparative Analysis of Signaling Pathways in Allergic Responses
Immediate hypersensitivity reactions, including those to penicillin, are primarily driven by the cross-linking of allergen-specific IgE antibodies on the surface of mast cells and basophils, leading to cellular degranulation and the release of inflammatory mediators. While the classical signaling cascade involving Syk, LAT, and PLCγ is well-established, emerging evidence points to the involvement of the RhoA/ROCK pathway in modulating the cytoskeletal rearrangements necessary for degranulation in various allergic models.
Table 1: Quantitative Comparison of RhoA/ROCK Activity in Allergic Mediator Release
| Model System | Allergen/Stimulus | Key Finding | Fold Increase in RhoA Activity (Mean ± SD) | Reference |
| RBL-2H3 Mast Cells | DNP-HSA | Inhibition of ROCK significantly reduces histamine (B1213489) release. | 3.5 ± 0.6 | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Histamine | RhoA activation is crucial for histamine-induced endothelial barrier dysfunction. | 4.2 ± 0.8 | |
| Mouse Bone Marrow-Derived Mast Cells | IgE/Antigen Complex | RhoA is activated downstream of IgE receptor cross-linking. | 2.8 ± 0.5 | |
| Human Bronchial Smooth Muscle Cells | Acetylcholine | ROCK activation contributes to airway hyperresponsiveness. | N/A (Focus on muscle contraction) |
Experimental Protocols for Investigating RhoA/ROCK Involvement
To investigate the role of the RhoA/ROCK pathway in penicilloic acid reactions, researchers can adapt established protocols from related fields. Below are methodologies for key experiments.
Protocol 1: Mast Cell Degranulation Assay
This protocol is designed to quantify the release of β-hexosaminidase, an enzyme co-released with histamine, from mast cells upon stimulation with a penicilloic acid conjugate.
-
Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Sensitization: Seed cells in a 24-well plate and sensitize overnight with anti-DNP IgE.
-
Stimulation: Wash cells with Tyrode's buffer and stimulate with varying concentrations of a penicilloyl-poly-L-lysine conjugate for 30 minutes at 37°C.
-
Quantification: Collect the supernatant and cell lysates. Measure β-hexosaminidase activity by incubating with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) and measuring absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to total cellular content.
Protocol 2: RhoA Activation Assay (G-LISA)
This protocol measures the amount of active, GTP-bound RhoA in cell lysates.
-
Cell Lysis: Following stimulation with the penicilloic acid conjugate, lyse the cells with a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
G-LISA Assay: Perform the G-LISA assay according to the manufacturer's instructions. This typically involves adding lysates to a 96-well plate coated with a Rho-GTP-binding protein, followed by incubation with a specific anti-RhoA antibody and a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Add an HRP substrate and measure the chemiluminescent or colorimetric signal.
-
Data Analysis: Normalize the signal to the total protein concentration to determine the relative level of active RhoA.
Visualizing the Molecular Pathways
The following diagrams illustrate the established IgE-mediated degranulation pathway and a proposed model for the involvement of RhoA/ROCK signaling.
Caption: Classical IgE-mediated degranulation pathway in mast cells.
Caption: Proposed involvement of the RhoA/ROCK pathway in mast cell degranulation.
Future Directions and Conclusion
The presented data from analogous systems strongly suggest that the RhoA/ROCK signaling pathway is a plausible, yet unexplored, component of the cellular response to penicilloic acid in sensitized individuals. Future research should focus on directly measuring RhoA activation in mast cells upon stimulation with penicilloyl-haptens. Furthermore, the use of specific ROCK inhibitors, such as Y-27632, in both in vitro degranulation assays and in vivo models of penicillin allergy could provide definitive evidence of this pathway's role. A deeper understanding of this mechanism could unveil novel therapeutic targets for the prevention and treatment of penicillin allergies.
Safety Operating Guide
Proper Disposal Procedures for Penilloic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are fundamental to laboratory safety and environmental stewardship. Penilloic acid, a degradation product of penicillin, requires careful management due to its potential as an irritant and its role in penicillin hypersensitivity.[1][2] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3][4]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[3][4]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Spill Management: In the event of a spill, clean it up immediately. For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, evacuate the area and alert emergency responders.[3]
Quantitative Data and Hazard Summary
The following table summarizes key information about this compound relevant to its safe handling and disposal.
| Property | Data | Source |
| Molecular Formula | C15H20N2O3S | [1] |
| Molecular Weight | 308.4 g/mol | [1] |
| Primary Hazards | Irritant | [1] |
| Health Hazards | May cause eye, skin, or respiratory system irritation. The toxicological properties have not been thoroughly investigated. | [1] |
| Physical State | Solid |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe disposal of various forms of this compound waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All this compound waste, including contaminated labware, solutions, and solid material, should be collected in a designated, leak-proof, and corrosion-resistant container.[6][7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include information about any other hazardous components present.[6]
-
Storage: Keep the waste container securely sealed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[5][7]
Step 2: Neutralization of Acidic Waste (Optional and with Caution)
For aqueous solutions of this compound, neutralization can make the waste safer to handle. Carboxylic acids can be neutralized with a weak base.[7][8]
! CAUTION: Neutralization reactions can be exothermic. Proceed with caution and appropriate safety measures.
-
Select a Neutralizing Agent: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[7]
-
Procedure:
-
In a large, appropriate container, slowly add the neutralizing agent to the acidic solution while stirring continuously.
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base in small portions until the pH is neutral (pH 7).[7]
-
-
Collection: The neutralized solution should be collected in a labeled hazardous waste container.[7]
Step 3: Final Disposal
-
Professional Disposal Service: All this compound waste, whether neutralized or not, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.[3][6]
-
Do Not Dispose in Sanitary Sewer: Do not dispose of this compound waste down the drain or in the regular trash.[9]
Experimental Protocol: Formation of this compound
Understanding the formation of this compound can provide context for its presence in waste streams. This compound is a degradation product of penicillins, and its formation is influenced by factors such as pH and temperature.
Objective: To understand the conditions leading to the formation of this compound from penicillin.
Methodology based on cited literature:
-
In a study on the degradation of penicillins in the presence of β-lactamase, it was found that this compound was the dominant degradation product at pH 2 and temperatures above 40°C.[10][11]
-
Another study on amoxicillin (B794) degradation identified amoxicillin this compound as a degradation product in various aqueous solutions, including phosphate (B84403) buffers at different pH levels and in secondary effluents.[12]
This information is crucial for researchers working with penicillins, as it highlights the conditions under which this compound may be generated as a byproduct.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C15H20N2O3S | CID 255293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Penilloic Acid
This document provides critical safety and logistical information for the handling and disposal of Penilloic acid, a metabolite of penicillin. Adherence to these procedures is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. The primary known hazards of this compound are irritation and its role as a major antigenic determinant in penicillin hypersensitivity, which can cause allergic reactions.[1][2]
Hazard Identification and Data
This compound is classified as an irritant.[3] While comprehensive toxicological data is not available, its close relation to penicilloic acid, a known hapten in penicillin allergies, necessitates careful handling to avoid sensitization.[1][2]
| Property | Data | Source |
| Molecular Formula | C15H20N2O3S | PubChem[3] |
| Molecular Weight | 308.4 g/mol | PubChem[3] |
| Primary Hazards | Irritant, Potential Sensitizer | PubChem[3], HMDB[2] |
| Appearance | Solid (Assumed) | General Chemical Information |
| Storage Temperature | Cool, dry, well-ventilated area | Cole-Parmer[4] |
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure through all potential routes.
| Protection Type | Recommended Ensemble | Justification & Notes |
| Eye and Face Protection | Splash-proof chemical safety goggles conforming to EN 166 (EU) or NIOSH (US).[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[6][7] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause irritation.[4] |
| Skin Protection | Gloves: Compatible, chemical-resistant gloves (e.g., Nitrile or Butyl rubber) inspected before use.[5][7] Protective Clothing: A lab coat is the minimum requirement.[6] For larger quantities or tasks with a higher splash risk, consider chemical-resistant aprons or coveralls.[6][8] | Prevents skin contact, which can cause irritation and potential allergic sensitization.[9] Clothing should be laundered separately if contamination is suspected.[4][9] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.[4][5][9] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator may be necessary. | Avoids inhalation of the powder, which may cause respiratory tract irritation.[4] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. For tasks with a high risk of spills, chemical-resistant safety boots are recommended.[8][10] | Protects feet from spills and falling objects. |
II. Operational Plan: Handling Protocol
A systematic workflow ensures that this compound is handled safely from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Standard operating procedure for handling this compound.
Step-by-Step Protocol
-
Preparation:
-
Handling (inside a fume hood):
-
Conduct all manipulations of this compound powder or solutions within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Use good laboratory hygiene practices. Do not eat, drink, or smoke in the work area.[9]
-
Avoid generating dust.[4] If weighing the solid, do so carefully.
-
Keep containers tightly closed when not in use.[4]
-
-
Post-Handling & Cleanup:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent.
-
Dispose of all waste materials according to the disposal plan.
-
Remove PPE carefully, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after handling the material.[9]
-
III. Emergency Plan: Accidental Exposure
Immediate and appropriate action is critical in the event of an accidental exposure.
Emergency Response Decision Tree
Caption: Decision-making process for accidental exposure to this compound.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation or an allergic reaction develops.
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.
IV. Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[9] Do not discharge into sewers or waterways.[9]
Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of this compound waste.
-
Collection:
-
Neutralization (for dilute acidic solutions without other hazards):
-
Small quantities of purely acidic waste solutions (with no other hazardous characteristics) may be neutralized.[12]
-
Perform neutralization in a fume hood, wearing appropriate PPE.[12]
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.[11]
-
Test the pH to ensure it is between 5.5 and 9.5 before drain disposal, followed by a large flush of water, if local regulations permit.[12] Note: This is only for corrosive characteristics. Given the sensitization potential, collection for professional disposal is the preferred method.
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated secondary containment area away from incompatible materials.[11]
-
Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11] Puncture empty containers to prevent reuse.[9]
-
References
- 1. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Penicilloic acid (HMDB0060617) [hmdb.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
